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  • Product: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid
  • CAS: 5472-67-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Structure Elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the structure elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a halogenate...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structure elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a halogenated derivative of the amino acid phenylalanine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages detailed information from closely related analogs to provide a robust methodology for its synthesis, purification, and characterization. The document outlines expected spectroscopic data, details relevant experimental protocols, and explores potential biological activities based on the known effects of similar halogenated phenylalanine derivatives. This guide is intended to be a valuable resource for researchers working with novel amino acid analogs in drug discovery and development.

Introduction

2-Amino-3-(3,4-dichlorophenyl)propanoic acid, also known as 3,4-Dichlorophenylalanine, is a non-proteinogenic amino acid. Its structure is based on the phenylalanine scaffold, with two chlorine atoms substituted on the phenyl ring at the 3 and 4 positions. Such halogenated amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance stability, modulate biological activity, or serve as probes for studying protein-ligand interactions. The unique electronic and steric properties imparted by the chlorine atoms can influence receptor binding and enzymatic activity, making these compounds valuable tools in the development of novel therapeutics.[1]

This guide provides a detailed approach to the structural elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. While direct experimental spectra and specific protocols for this exact molecule are not widely published, the following sections detail the expected analytical data and relevant experimental procedures based on closely related and well-characterized analogs.

Physicochemical Properties

The fundamental physicochemical properties of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid are essential for its handling and analysis.

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂PubChem
Molecular Weight 234.08 g/mol PubChem
IUPAC Name 2-amino-3-(3,4-dichlorophenyl)propanoic acidPubChem
CAS Number 52794-98-6 (for D-isomer)PubChem

Spectroscopic Characterization (Analog-Based)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The following tables summarize the expected chemical shifts for the protons (¹H) and carbons (¹³C) of the target molecule, based on data from similar structures and general principles of NMR spectroscopy.

3.1.1. ¹H NMR Spectroscopy (Predicted)

Solvent: D₂O

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J)
H-α~4.0-4.2dd~8.0, 5.0 Hz
H-β~3.1-3.3m-
Aromatic H~7.2-7.5m-
-NH₂- (exchanges with D₂O)--
-COOH- (exchanges with D₂O)--

3.1.2. ¹³C NMR Spectroscopy (Predicted)

Solvent: D₂O

CarbonChemical Shift (ppm)
C=O~175-180
C-α~55-60
C-β~35-40
Aromatic C-Cl~130-135
Aromatic C-H~128-132
Aromatic C-ipso~135-140
Infrared (IR) Spectroscopy (Analog-Based)

The IR spectrum provides information about the functional groups present in a molecule. The expected characteristic absorption bands for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, based on typical values for amino acids and halogenated aromatic compounds, are listed below.

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)2500-3300Broad
N-H stretch (amine)3000-3300Medium, broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium
C=O stretch (carboxylic acid)1700-1725Strong
C=C stretch (aromatic)1450-1600Medium
N-H bend (amine)1500-1650Medium
C-Cl stretch1000-1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, the molecular ion peak [M]⁺ would be expected at m/z 233 (for the ³⁵Cl isotopes) and 235/237 (reflecting the isotopic distribution of chlorine).

Expected Fragmentation Pattern:

  • Loss of COOH: A significant fragment would be expected from the loss of the carboxylic acid group, resulting in a fragment at m/z ~188.

  • Loss of the amino acid side chain: Cleavage of the bond between the α-carbon and the benzyl group would lead to a dichlorobenzyl cation fragment at m/z ~159.

  • Decarboxylation and loss of ammonia: Sequential loss of CO₂ and NH₃ could also be observed.

Experimental Protocols (Analog-Based)

Synthesis

A common method for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. An alternative approach for halogenated phenylalanines is the enzymatic resolution of a racemic mixture.

4.1.1. Representative Synthesis of a Halogenated Phenylalanine (4-Chlorophenylalanine)

This protocol describes the synthesis of 4-chlorophenylalanine, which can be adapted for the 3,4-dichloro analog by starting with 3,4-dichlorobenzaldehyde.

Workflow for the Synthesis of 4-Chlorophenylalanine

G Start 4-Chlorobenzaldehyde Step1 React with Ammonium Chloride and Sodium Cyanide Start->Step1 Intermediate1 α-aminonitrile Step1->Intermediate1 Step2 Acid Hydrolysis Intermediate1->Step2 Product DL-4-Chlorophenylalanine Step2->Product

Caption: General workflow for the Strecker synthesis of 4-chlorophenylalanine.

Protocol:

  • Formation of the α-aminonitrile: In a well-ventilated fume hood, a solution of 4-chlorobenzaldehyde (1 equivalent) in methanol is prepared. To this solution, ammonium chloride (1.1 equivalents) and sodium cyanide (1.1 equivalents) are added. The reaction mixture is stirred at room temperature for 24-48 hours.

  • Hydrolysis: The resulting α-aminonitrile is hydrolyzed by heating with a strong acid, such as 6M hydrochloric acid, under reflux for several hours.

  • Isolation: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid. The solid is collected by filtration, washed with cold water, and dried.

Purification

Purification of the synthesized amino acid is crucial to remove impurities and, if necessary, to separate enantiomers.

4.2.1. Recrystallization

The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

4.2.2. Chromatographic Methods

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. The amino acid can be bound to a cation-exchange resin at a low pH and then eluted by increasing the pH or salt concentration.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for the analytical and preparative separation of the amino acid. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

Workflow for HPLC Purification

G Crude Crude Product Dissolve Dissolve in Mobile Phase Crude->Dissolve Inject Inject onto HPLC Column Dissolve->Inject Elute Elute with Gradient Inject->Elute Detect Detect with UV Detector Elute->Detect Collect Collect Fractions Detect->Collect Pure Pure Product Collect->Pure

Caption: General workflow for the purification of an amino acid using HPLC.

Chiral Resolution

For applications requiring enantiomerically pure forms, the racemic mixture must be resolved.

4.3.1. Enzymatic Resolution

Enzymes such as acylases can selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.

Workflow for Enzymatic Resolution

G Racemic N-Acetyl-DL-amino acid Enzyme Acylase Racemic->Enzyme Products L-amino acid + N-Acetyl-D-amino acid Enzyme->Products Separation Separation (e.g., Ion Exchange) Products->Separation L_isomer Pure L-amino acid Separation->L_isomer D_isomer N-Acetyl-D-amino acid Separation->D_isomer Hydrolysis Acid Hydrolysis D_isomer->Hydrolysis Pure_D Pure D-amino acid Hydrolysis->Pure_D

Caption: General workflow for the enzymatic resolution of a racemic N-acetyl amino acid.

Potential Biological Activity and Signaling Pathways

Halogenated derivatives of phenylalanine are known to interact with various biological systems, often acting as enzyme inhibitors.

Enzyme Inhibition
  • Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH): Chlorinated phenylalanines, particularly 4-chlorophenylalanine, are well-known inhibitors of PAH and TPH.[2][3][4] These enzymes are crucial for the biosynthesis of the neurotransmitters dopamine and serotonin, respectively. Inhibition of these enzymes can lead to a depletion of these neurotransmitters in the brain.

  • Tyrosine Hydroxylase (TH): While less studied, it is plausible that 3,4-dichlorophenylalanine could also inhibit tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.

Simplified Phenylalanine Metabolism and Inhibition

G Phe Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH Tyr Tyrosine TH Tyrosine Hydroxylase Tyr->TH L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine PAH->Tyr TH->L_DOPA Inhibitor 3,4-Dichlorophenylalanine Inhibitor->PAH Inhibition Inhibitor->TH Potential Inhibition

Caption: Potential inhibition of phenylalanine and tyrosine hydroxylases by 3,4-dichlorophenylalanine.

Cellular Signaling

The depletion of neurotransmitters due to enzyme inhibition can have downstream effects on various cellular signaling pathways. For instance, alterations in dopamine levels can impact dopamine receptor-mediated signaling, which is coupled to G-protein signaling cascades that modulate adenylyl cyclase and phospholipase C activity.

Hypothetical Dopaminergic Signaling Pathway Modulation

G Inhibitor 3,4-Dichlorophenylalanine TH Tyrosine Hydroxylase Inhibitor->TH Inhibition Dopamine Dopamine TH->Dopamine D1_R D1 Receptor Dopamine->D1_R AC Adenylyl Cyclase D1_R->AC Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Hypothetical modulation of a dopaminergic signaling pathway by 3,4-dichlorophenylalanine.

Conclusion

The structural elucidation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid can be systematically approached through a combination of spectroscopic analysis and chemical synthesis. While direct experimental data for this specific molecule is sparse, this guide provides a comprehensive framework based on data from closely related analogs. The provided protocols for synthesis, purification, and analysis, along with the predicted spectroscopic data, will serve as a valuable starting point for researchers. Furthermore, the exploration of its potential biological activities, particularly as an enzyme inhibitor, highlights its relevance for further investigation in the context of drug discovery and development. Careful adaptation of the methodologies presented here will be key to successfully characterizing and utilizing this interesting non-proteinogenic amino acid.

References

Exploratory

An In-Depth Technical Guide to 3,4-Dichloro-DL-phenylalanine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Dichloro-DL-phenylalanine is a synthetic amino acid derivative that has garnered interest in various scientific fields, particularly in medicin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dichloro-DL-phenylalanine is a synthetic amino acid derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and neuropharmacology. As a halogenated analogue of the essential amino acid phenylalanine, its unique physicochemical properties and biological activities make it a valuable tool for researchers. This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dichloro-DL-phenylalanine, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological mechanism of action, primarily as an inhibitor of tryptophan hydroxylase and its impact on the serotonin synthesis pathway.

Physical and Chemical Properties

3,4-Dichloro-DL-phenylalanine is a white to off-white solid. The introduction of two chlorine atoms to the phenyl ring significantly influences its electronic properties and reactivity compared to native phenylalanine. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of 3,4-Dichloro-DL-phenylalanine

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂[1]
Molecular Weight 234.08 g/mol [1][2]
Melting Point 213-216 °C[2]
Boiling Point (Predicted) 370.6 ± 42.0 °C[2][3]
pKa (Predicted) 2.14 ± 0.20[2][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Soluble to 5 mM in water with gentle warming.[3][4]
Appearance White to off-white solid/powder/crystals[3]

Spectral Data:

  • ¹H and ¹³C NMR: The NMR spectra of phenylalanine derivatives are characterized by signals corresponding to the aromatic protons and carbons of the phenyl ring, as well as the aliphatic protons and carbons of the alanine side chain. The substitution pattern of the chlorine atoms on the phenyl ring in 3,4-Dichloro-DL-phenylalanine will result in a distinct splitting pattern in the aromatic region of the ¹H NMR spectrum. Predicted and experimental NMR data for phenylalanine can be found in various databases[5][6].

  • Infrared (IR) Spectroscopy: The IR spectrum of 3,4-Dichloro-DL-phenylalanine is expected to show characteristic absorption bands for the carboxylic acid (C=O and O-H stretching), amino (N-H stretching and bending), and aromatic C-H and C=C stretching vibrations. The C-Cl stretching vibrations will also be present in the fingerprint region. Representative IR spectra for D-phenylalanine are available for comparison[7].

  • Mass Spectrometry: The mass spectrum of 3,4-Dichloro-DL-phenylalanine will show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the two chlorine atoms will result in characteristic M, M+2, and M+4 peaks. The fragmentation pattern will likely involve the loss of the carboxyl group and cleavage of the side chain. Mass spectral data for L-phenylalanine can be used as a reference[8].

Experimental Protocols

Synthesis of 3,4-Dichloro-DL-phenylalanine

A common method for the synthesis of α-amino acids is the Strecker synthesis, which can be adapted for 3,4-Dichloro-DL-phenylalanine starting from 3,4-dichlorophenylacetaldehyde. Another established route is the reductive amination of the corresponding α-keto acid, 3-(3,4-dichlorophenyl)pyruvic acid. Below is a generalized protocol based on the reductive amination approach.

Materials:

  • 3-(3,4-dichlorophenyl)pyruvic acid

  • Ammonium hydroxide (NH₄OH)

  • Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C) and Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Amine Formation: Dissolve 3-(3,4-dichlorophenyl)pyruvic acid in methanol. Add an excess of ammonium hydroxide to form the corresponding imine in situ.

  • Reduction:

    • Using Sodium Cyanoborohydride: Slowly add sodium cyanoborohydride to the reaction mixture at room temperature. Stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases.

  • Work-up:

    • If using NaBH₃CN, carefully quench any excess reagent by adding dilute HCl until the solution is acidic.

    • If using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Adjust the pH of the aqueous residue to the isoelectric point of the amino acid (around pH 6) using a dilute solution of NaOH or HCl. The product should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and then a small amount of cold ethanol or acetone.

    • Dry the purified 3,4-Dichloro-DL-phenylalanine under vacuum.

Purification of Dichlorinated Amino Acids:

For higher purity, recrystallization or ion-exchange chromatography can be employed.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot water or an alcohol-water mixture. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the crystals by filtration.

  • Ion-Exchange Chromatography: Dissolve the crude product in an appropriate buffer and load it onto a cation-exchange resin column. Wash the column to remove impurities, and then elute the desired amino acid using a gradient of increasing ionic strength or pH[9][10].

HPLC Analysis of Halogenated Phenylalanine Derivatives

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and quantification of amino acids. A reversed-phase HPLC method can be developed for 3,4-Dichloro-DL-phenylalanine.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • 3,4-Dichloro-DL-phenylalanine standard

  • Sample preparation reagents (e.g., perchloric acid for protein precipitation from biological samples)

Procedure:

  • Sample Preparation:

    • For pure compounds, dissolve a known amount in the mobile phase or a suitable solvent.

    • For biological samples (e.g., plasma), perform a protein precipitation step by adding an equal volume of cold 10% perchloric acid, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then filtered before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient elution is typically used. For example, start with 95% A and 5% B, and linearly increase the concentration of B to 95% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Detection: UV detection at 210 nm or 254 nm.

    • Injection Volume: 10-20 µL

  • Quantification: Create a calibration curve using standard solutions of 3,4-Dichloro-DL-phenylalanine of known concentrations. The concentration of the analyte in the sample can be determined by comparing its peak area to the calibration curve.

Biological Activity and Mechanism of Action

3,4-Dichloro-DL-phenylalanine is known to be an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[11][12]. This inhibitory action is analogous to that of the more extensively studied p-chlorophenylalanine (PCPA).

Inhibition of Tryptophan Hydroxylase

Tryptophan hydroxylase catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then decarboxylated to form serotonin. By inhibiting TPH, 3,4-Dichloro-DL-phenylalanine effectively depletes the levels of serotonin in the brain and peripheral tissues[13]. The mechanism of inhibition is believed to be competitive, where the halogenated phenylalanine derivative binds to the active site of the enzyme, preventing the binding of the natural substrate, tryptophan[14].

Serotonin Synthesis Pathway

The inhibition of tryptophan hydroxylase by 3,4-Dichloro-DL-phenylalanine directly impacts the serotonin synthesis pathway. A simplified representation of this pathway and the point of inhibition is depicted below.

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP O₂, Tetrahydrobiopterin Inhibitor 3,4-Dichloro-DL- phenylalanine Inhibitor->TPH Inhibition AADC Aromatic L-Amino Acid Decarboxylase Five_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin

Serotonin synthesis pathway and inhibition.

Conclusion

3,4-Dichloro-DL-phenylalanine is a synthetically accessible amino acid derivative with distinct physical, chemical, and biological properties. Its ability to inhibit tryptophan hydroxylase makes it a valuable research tool for studying the serotonergic system and for the development of potential therapeutic agents targeting serotonin-related disorders. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, purify, and analyze this compound, facilitating further investigations into its applications in medicinal chemistry and beyond.

References

Foundational

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a halogenated analog of the amino acid phenylalanine. While direct, extensive research on this spec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a halogenated analog of the amino acid phenylalanine. While direct, extensive research on this specific molecule is limited, its structural similarity to para-chlorophenylalanine (PCPA or Fenclonine) provides a strong basis for elucidating its mechanism of action. This guide synthesizes the available information on its presumed primary mechanism: the inhibition of serotonin biosynthesis through the targeting of tryptophan hydroxylase. This document details the biochemical pathways, presents quantitative data from analogous compounds, outlines relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of its function.

Core Mechanism of Action: Inhibition of Tryptophan Hydroxylase

The principal mechanism of action for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is believed to be the inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2] TPH is responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP). By inhibiting this crucial first step, the compound effectively depletes the levels of serotonin in both the central and peripheral nervous systems.

There are two main isoforms of this enzyme:

  • TPH1: Primarily found in peripheral tissues like the gut and pineal gland.

  • TPH2: The predominant isoform in the central nervous system, specifically within the raphe nuclei of the brainstem.

As a phenylalanine analog, 2-Amino-3-(3,4-dichlorophenyl)propanoic acid likely acts as a competitive inhibitor, binding to the active site of TPH in place of its natural substrate, tryptophan. Studies on the closely related compound, p-chlorophenylalanine (PCPA), have shown that it acts as a competitive inhibitor of TPH in vitro.[1] However, in vivo, PCPA leads to an irreversible inactivation of the enzyme.[1] This irreversible action is responsible for the profound and long-lasting depletion of serotonin observed after its administration.

Signaling Pathway Diagram

The following diagram illustrates the serotonin biosynthesis pathway and the inhibitory action of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

serotonin_pathway tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) tryptophan->tph Substrate htp 5-Hydroxytryptophan (5-HTP) aadc Aromatic L-Amino Acid Decarboxylase (AADC) htp->aadc Substrate serotonin Serotonin (5-HT) inhibitor 2-Amino-3-(3,4-dichlorophenyl)propanoic acid inhibitor->tph Inhibition tph->htp Product aadc->serotonin Product

Figure 1. Inhibition of the Serotonin Synthesis Pathway.

Quantitative Data

In Vitro Enzyme Inhibition

The following table summarizes the inhibitory constants for PCPA and other relevant TPH inhibitors.

CompoundTarget EnzymeInhibition ConstantReference
p-Chlorophenylalanine (PCPA)TPH1IC50 > 50 µM[3]
p-Ethynylphenylalanine (pEPA)TPHKi = 32.6 µM[4]
TelotristatTPHin vivo IC50 = 0.028 µMMedChemExpress
LP-533401TPH1Ki = 0.31 µM[5]
Compound 18i (novel derivative)TPH1IC50 = 37 nM[3]

Note: The lower the IC50 or Ki value, the more potent the inhibitor.

In Vivo Effects on Serotonin Levels

Administration of PCPA to rodents has been shown to cause a profound and dose-dependent depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

Animal ModelCompound & DosageBrain Region% Decrease in Serotonin (5-HT)% Decrease in 5-HIAAReference
RatPCPA (1000 mg/kg)Whole Brain90.6%91.8%[6]
RatPCPA (300 mg/kg, 3 daily injections)Brain~90%Not specified
RatPCPA (150 mg/kg, i.p.)Frontal Cortex~50%>50%
MouseOral PCPA (~500 mg/kg)Hippocampus85%Not specified[7]
MouseOral PCPA (~500 mg/kg)Prefrontal Cortex65%Not specified[7]

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of TPH inhibitors.

In Vitro Tryptophan Hydroxylase Activity Assay (Continuous Fluorometric Method)

This assay is based on the different fluorescence characteristics of tryptophan and its product, 5-hydroxytryptophan.

Principle: The hydroxylation of tryptophan at the 5-position results in a significant increase in fluorescence. The reaction is monitored in real-time by exciting the sample at 300 nm and measuring the emission at 330 nm. The rate of fluorescence increase is directly proportional to the enzyme activity.

Reagents:

  • Buffer: 100 mM MES, pH 7.0

  • Substrate: L-tryptophan (e.g., 60 µM)

  • Cofactor: 6-methyltetrahydropterin (e.g., 300 µM)

  • Enzyme: Purified recombinant TPH1 or TPH2

  • Other components: Ammonium sulfate (200 mM), DTT (7 mM), Catalase (25 µg/mL), Ferrous ammonium sulfate (25 µM)

  • Inhibitor: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid at various concentrations.

Procedure:

  • Prepare a reaction mixture containing all components except the enzyme in a 96-well microplate.

  • Initiate the reaction by adding the TPH enzyme.

  • Immediately place the plate in a fluorescence microplate reader.

  • Measure fluorescence (Excitation: 300 nm, Emission: 330 nm) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • To determine IC50 values, perform the assay with a range of inhibitor concentrations and plot the percent inhibition against the log of the inhibitor concentration.

In Vivo Serotonin Depletion Study

This protocol outlines a typical experiment to assess the effect of the compound on brain serotonin levels in a rodent model.

Workflow Diagram:

in_vivo_workflow cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase acclimatization Acclimatization of Animals grouping Randomization into Groups (Vehicle vs. Treatment) acclimatization->grouping dosing Compound Administration (e.g., i.p. injection) grouping->dosing euthanasia Euthanasia at Specific Time Points dosing->euthanasia dissection Brain Dissection and Regional Isolation euthanasia->dissection homogenization Tissue Homogenization (e.g., in perchloric acid) dissection->homogenization centrifugation Centrifugation to Remove Precipitate homogenization->centrifugation hplc HPLC Analysis of Supernatant centrifugation->hplc quantification Quantification of 5-HT and 5-HIAA hplc->quantification

Figure 2. Workflow for an In Vivo Serotonin Depletion Study.

Procedure:

  • Animal Dosing: Administer 2-Amino-3-(3,4-dichlorophenyl)propanoic acid (dissolved in a suitable vehicle) to the treatment group of animals (e.g., rats or mice) via a chosen route (e.g., intraperitoneal injection). Administer the vehicle alone to the control group.

  • Tissue Collection: At predetermined time points after administration (e.g., 24, 48, 72 hours), euthanize the animals and rapidly dissect the brains. Isolate specific brain regions of interest (e.g., frontal cortex, hippocampus, striatum).

  • Sample Preparation: Homogenize the brain tissue samples in a suitable solution (e.g., 0.1 M perchloric acid) to precipitate proteins and stabilize the monoamines. Centrifuge the homogenates at high speed.

  • HPLC Analysis: Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column and an electrochemical or fluorescence detector.

  • Quantification: Separate and quantify serotonin and 5-HIAA based on their retention times and the detector response compared to known standards. Normalize the results to the weight of the tissue sample.

Conclusion and Future Directions

2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a putative inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. Its mechanism of action, inferred from the well-characterized analog p-chlorophenylalanine, involves the competitive and likely irreversible inhibition of TPH, leading to significant depletion of serotonin levels. This makes it a valuable tool for neurochemical research and a potential starting point for the development of therapeutics targeting disorders of serotonin excess.

Future research should focus on confirming this mechanism through direct enzymatic assays to determine the specific IC50 and Ki values for both TPH1 and TPH2. Further in vivo studies are required to characterize its pharmacokinetic and pharmacodynamic profile, including its ability to cross the blood-brain barrier and its specific effects on regional brain monoamine levels. Structure-activity relationship studies with other di- and tri-halogenated phenylalanine analogs could further refine the design of potent and selective TPH inhibitors.

References

Exploratory

The Dichotomy of Dichlorophenylalanine Derivatives: From Serotonin Synthesis Inhibition to Anticancer Potential

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Dichlorophenylalanine derivatives, halogenated analogues of the essential amino acid phenylalanine, represent a class of comp...

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenylalanine derivatives, halogenated analogues of the essential amino acid phenylalanine, represent a class of compounds with significant and diverse biological activities. Historically, para-chlorophenylalanine (PCPA) has been a cornerstone tool in neuroscience research for its potent and irreversible inhibition of serotonin (5-hydroxytryptamine, 5-HT) biosynthesis. This activity has enabled the elucidation of the vast physiological roles of serotonin. More recently, novel dipeptide derivatives of dichlorophenylalanine have emerged as promising candidates in oncology, demonstrating significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the core biological activities of dichlorophenylalanine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Biological Activity: Inhibition of Serotonin Synthesis

The most well-characterized biological activity of dichlorophenylalanine, specifically p-chlorophenylalanine (PCPA or Fenclonine), is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1][2] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin.

Mechanism of Action

PCPA acts as a suicide inhibitor of TPH. It is recognized by the enzyme as a substrate analogue and, during the catalytic process, becomes irreversibly bound to the enzyme, leading to its inactivation.[3][4] This inactivation is highly selective for TPH, with significantly less effect on other aromatic amino acid hydroxylases like tyrosine hydroxylase.[2] The depletion of serotonin in the brain and peripheral tissues following PCPA administration is profound, with studies in rats showing a reduction of up to 90% of normal levels.[4]

Signaling Pathway: Serotonin Biosynthesis

The inhibition of TPH by dichlorophenylalanine derivatives directly disrupts the serotonin synthesis pathway. The following diagram illustrates this pathway and the point of inhibition.

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) TPH->Five_HTP AADC->Serotonin PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Inhibits Anticancer_Signaling_Pathway Derivative L-Phenylalanine Dipeptide Derivative (e.g., 7c) TNFSF9 TNFSF9 Derivative->TNFSF9 Binds to Apoptosis_Pathways Apoptosis-Related Signaling Pathways TNFSF9->Apoptosis_Pathways Inflammatory_Pathways Inflammatory Response Pathways TNFSF9->Inflammatory_Pathways Apoptosis Apoptosis Apoptosis_Pathways->Apoptosis Inflammatory_Pathways->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound Add dichlorophenylalanine derivative at various concentrations Incubate_24h->Add_Compound Incubate_48_72h Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Foundational

(S)-2-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Technical Overview of its Discovery and Scientific History

(S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid , also known by synonyms such as L-3,4-Dichlorophenylalanine , is a synthetic amino acid derivative that has garnered interest within the scientific community, particularl...

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid , also known by synonyms such as L-3,4-Dichlorophenylalanine , is a synthetic amino acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, history, and key scientific applications, with a focus on its synthesis, experimental protocols, and known biological interactions.

Discovery and Historical Context

The precise date and individuals associated with the initial discovery of (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid are not prominently documented in readily available historical records. Its emergence is intrinsically linked to the broader exploration of halogenated phenylalanine analogs in the mid to late 20th century. Researchers began systematically modifying natural amino acids to investigate their effects on biological systems, aiming to create antagonists for metabolic pathways or to develop novel therapeutic agents. The introduction of chlorine atoms onto the phenyl ring of phenylalanine was a strategy to alter its electronic properties and steric bulk, potentially leading to compounds with modified biological activities.

The history of chlorinated phenylalanine analogs is rooted in the early days of pharmaceutical chemistry, where systematic chemical modifications of known molecules were a primary driver of drug discovery. These analogs, including the 3,4-dichloro derivative, have been utilized as building blocks in the synthesis of more complex molecules, such as peptides and other pharmacologically active compounds. Their incorporation into peptides can enhance stability against enzymatic degradation and modulate receptor binding affinity.

Physicochemical Properties and Identification

A summary of the key identifiers and physicochemical properties of (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid is presented in the table below.

PropertyValue
IUPAC Name (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid
Synonyms L-3,4-Dichlorophenylalanine, H-Phe(3,4-diCl)-OH
CAS Number 52794-99-7
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Appearance Solid
Chirality (S)-enantiomer

Synthesis and Experimental Protocols

The synthesis of (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid typically involves multi-step chemical processes. While specific, detailed protocols from the initial discovery are scarce, modern synthetic routes often employ enantioselective methods to obtain the desired (S)-stereoisomer. A general conceptual workflow for its synthesis is outlined below.

General Synthesis Workflow

The synthesis often starts from a readily available precursor, such as a substituted benzaldehyde, and proceeds through several key transformations to introduce the amino and carboxylic acid functionalities with the correct stereochemistry.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product start 3,4-Dichlorobenzaldehyde intermediate1 Protected Azlactone start->intermediate1 Condensation with N-acylglycine intermediate2 Racemic N-acyl-3-(3,4-dichlorophenyl)alanine intermediate1->intermediate2 Hydrolysis intermediate3 Enantiomerically Pure N-acyl-(S)-3-(3,4-dichlorophenyl)alanine intermediate2->intermediate3 Chiral Resolution (e.g., enzymatic) final_product (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid intermediate3->final_product Deprotection Biological_Role cluster_compound Compound cluster_application Application cluster_outcome Potential Outcomes compound (S)-2-Amino-3-(3,4-dichlorophenyl) propanoic acid peptide Peptide Synthesis compound->peptide Incorporation stability Increased Stability peptide->stability binding Modified Receptor Binding peptide->binding drug_candidate Novel Drug Candidate stability->drug_candidate binding->drug_candidate

Exploratory

Spectroscopic Profile of 3,4-Dichlorophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 3,4-Dichlorophenylalanine. Due to the limi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for 3,4-Dichlorophenylalanine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document focuses on presenting the expected data based on its chemical structure and providing detailed, generalized experimental protocols for acquiring such data.

Core Compound Information

PropertyValueSource
Chemical Name 3,4-Dichlorophenylalanine-
Molecular Formula C₉H₉Cl₂NO₂[1]
Molecular Weight 234.08 g/mol [1]
CAS Number 52794-99-7 (L-form)[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 3,4-Dichlorophenylalanine, ¹H and ¹³C NMR would provide key information about the protons and carbons in the structure, respectively.

Data Presentation

Table 1: ¹H NMR (Proton NMR) Data for 3,4-Dichlorophenylalanine

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available--Aromatic Protons
Data not available--α-Proton
Data not available--β-Protons
Data not available--Amine Protons
Data not available--Carboxylic Acid Proton

Table 2: ¹³C NMR (Carbon NMR) Data for 3,4-Dichlorophenylalanine

Chemical Shift (δ) ppmAssignment
Data not availableCarboxylic Carbon
Data not availableAromatic Carbons (substituted)
Data not availableAromatic Carbons (unsubstituted)
Data not availableα-Carbon
Data not availableβ-Carbon
Experimental Protocol: NMR Spectroscopy of Amino Acids

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 3,4-Dichlorophenylalanine.

Materials:

  • 3,4-Dichlorophenylalanine sample

  • Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Dimethyl Sulfoxide - DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3,4-Dichlorophenylalanine in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent depends on the solubility of the amino acid and the desired proton exchange characteristics. D₂O is commonly used for its ability to exchange with labile protons (e.g., -NH₂ and -COOH), which can simplify the spectrum. DMSO-d₆ can be used if observation of these labile protons is desired.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is appropriate for the spectrometer's probe (typically around 4-5 cm).

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the ¹H NMR spectrum. The number of scans will depend on the sample concentration.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS or the residual solvent peak).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set up a proton-decoupled ¹³C NMR experiment. This will result in a spectrum where each unique carbon atom appears as a single line.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: FTIR Data for 3,4-Dichlorophenylalanine

Wavenumber (cm⁻¹)Functional Group
Data not availableO-H stretch (Carboxylic acid)
Data not availableN-H stretch (Amine)
Data not availableC-H stretch (Aromatic)
Data not availableC-H stretch (Aliphatic)
Data not availableC=O stretch (Carboxylic acid)
Data not availableC=C stretch (Aromatic)
Data not availableC-Cl stretch
Experimental Protocol: FTIR Spectroscopy of Amino Acids

Objective: To obtain an FTIR spectrum of 3,4-Dichlorophenylalanine to identify its functional groups.

Materials:

  • 3,4-Dichlorophenylalanine sample (solid)

  • Potassium Bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar and grind it to a fine powder to remove any adsorbed water.

    • Add a small amount of the 3,4-Dichlorophenylalanine sample (approx. 1-2 mg) to the KBr.

    • Grind the mixture thoroughly to ensure the sample is evenly dispersed in the KBr matrix.

    • Transfer a portion of the mixture to the pellet press die.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

    • The spectrometer will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Data Presentation

Table 4: Mass Spectrometry Data for 3,4-Dichlorophenylalanine

m/zIon
Data not available[M+H]⁺ (Molecular ion + proton)
Data not available[M]⁺ (Molecular ion)
Data not availableFragment ions
Experimental Protocol: Mass Spectrometry of Amino Acids

Objective: To determine the molecular weight and fragmentation pattern of 3,4-Dichlorophenylalanine.

Materials:

  • 3,4-Dichlorophenylalanine sample

  • Solvent (e.g., methanol, acetonitrile, water)

  • Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the 3,4-Dichlorophenylalanine sample in a suitable solvent. The concentration will depend on the sensitivity of the mass spectrometer but is typically in the low micromolar to nanomolar range.

  • Infusion and Ionization:

    • Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

    • Electrospray ionization (ESI) is a common method for amino acids. The sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

  • Mass Analysis:

    • The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode) to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like 3,4-Dichlorophenylalanine.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 3,4-Dichlorophenylalanine Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data NMR->Process_NMR Process_FTIR Process FTIR Data FTIR->Process_FTIR Process_MS Process MS Data MS->Process_MS Structure Structural Elucidation Process_NMR->Structure Process_FTIR->Structure Process_MS->Structure

A generalized workflow for the spectroscopic analysis of a chemical compound.

References

Foundational

An In-depth Technical Guide to 2-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 5472-67-3)

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, with the CAS number 5472-67-3, is a halogenated derivative of the amino acid phenylalanine. Its s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(3,4-dichlorophenyl)propanoic acid, with the CAS number 5472-67-3, is a halogenated derivative of the amino acid phenylalanine. Its structural similarity to endogenous neurotransmitters has positioned it as a valuable tool in neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of its physicochemical properties, biological activities, and relevant experimental protocols, designed to support researchers in their exploration of this compound.

Physicochemical Properties

PropertyValueSource
CAS Number 5472-67-3-
Molecular Formula C₉H₉Cl₂
Exploratory

The Pharmacology of Unnatural Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy in drug discovery and chemical biology...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a transformative strategy in drug discovery and chemical biology. By expanding the canonical 20-amino acid alphabet, UAAs provide a powerful toolkit to modulate the pharmacological properties of therapeutic peptides, probe protein structure and function, and construct novel biomaterials.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of UAAs, detailing their impact on therapeutic properties, experimental protocols for their synthesis and incorporation, and their role in modulating cellular signaling pathways.

Enhancing Pharmacological Properties with Unnatural Amino Acids

The introduction of UAAs into a peptide or protein can profoundly alter its pharmacological profile. These modifications can lead to enhanced stability, improved potency, and more favorable pharmacokinetic and pharmacodynamic properties.[3][4]

Modulation of Physicochemical and Pharmacokinetic Properties

A primary application of UAAs is to overcome the inherent limitations of natural peptides, such as poor stability and low oral bioavailability.[3][5] Strategic incorporation of UAAs can lead to significant improvements in a drug candidate's profile.

Table 1: Impact of Unnatural Amino Acid Incorporation on Pharmacokinetic and Pharmacodynamic Parameters

Modification Type Unnatural Amino Acid Example Parent Peptide/Protein Effect Quantitative Data Reference
Increased Proteolytic Stability D-AlanineGoserelin (LHRH agonist)Replacement of Gly6 with D-Ala6 and C-terminal modification increases resistance to proteolysis.Half-life in vivo is significantly extended, allowing for long-acting formulations.[3]
N-methylationCyclo(-PFwKTF-)N-methylation of the peptide backbone enhances intestinal permeability.Increased permeability in Caco-2 cell assays.[3]
D-Amino Acid SubstitutionHPA3NT3-A2 (antimicrobial peptide)Substitution of L-lysine with D-residues increases the peptide's half-life while maintaining antimicrobial activity.Increased stability in proteolytic assays.[6]
Improved Bioavailability D-Leucine and D-ProlineCyclo(Leu-Leu-Leu-Leu-Pro-Tyr)Replacement of L-Leu2 and L-Pro5 with their D-counterparts improves backbone N-methylation selectivity, leading to better oral bioavailability.Enhanced intestinal permeability in Caco-2 assays.[3]
Hydrocarbon StaplingEnfuvirtide (HIV fusion inhibitor)Introduction of two hydrocarbon staples confers substantial protease resistance and oral bioavailability.Orally bioavailable in animal models.[7]
Enhanced Potency 4-Amino-naphthoazepinone (Ana)Opioid PeptideInsertion of the 2-Ana-Gly unit resulted in higher potency and better binding affinity for the μ-opioid receptor.IC50 = 2.19 nM (binding affinity), IC50 = 21.4 nM (potency in GPI assay).[8]
D-Penicillamine (D-Pen)Met-enkephalinCyclization with D-Pen at positions 2 and 5 creates a more constrained and potent analog (DPDPE).High affinity and selectivity for the δ-opioid receptor.[8]
Altered Selectivity 8-Bromo-2-benzazepin-3-one (8-Br-Aba)Opioid PeptideIncorporation of this conformationally constrained UAA leads to a significant change in selectivity for μ- and δ-opioid receptors.Altered binding profiles in receptor binding assays.[8]

Core Methodologies: Synthesis, Incorporation, and Analysis

The successful application of UAAs in pharmacology relies on robust experimental methodologies for their synthesis, site-specific incorporation into proteins, and subsequent pharmacological evaluation.

Chemical Synthesis of Unnatural Amino Acids

A vast array of UAAs can be prepared through chemical synthesis, providing access to a wide range of functionalities.

The Strecker synthesis is a classic method for preparing amino acids from aldehydes or ketones.[9]

  • Imine Formation: Dissolve the starting aldehyde or ketone in a suitable solvent (e.g., methanol). Add an equimolar amount of ammonia or an ammonium salt (e.g., ammonium chloride) and an equimolar amount of a cyanide source (e.g., sodium cyanide). Stir the reaction at room temperature for several hours to overnight.

  • α-Aminonitrile Formation: The imine intermediate reacts with the cyanide ion to form an α-aminonitrile. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Once the formation of the α-aminonitrile is complete, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) and heated to reflux for several hours. This hydrolyzes the nitrile group to a carboxylic acid.

  • Purification: After cooling, the reaction mixture is neutralized, and the resulting amino acid is purified by recrystallization or ion-exchange chromatography.

Site-Specific Incorporation of Unnatural Amino Acids in Mammalian Cells

The amber codon suppression technology is a powerful tool for the site-specific incorporation of UAAs into proteins in living cells.[10][11][12][13]

This protocol outlines the general steps for incorporating a UAA at a specific site in a target protein expressed in mammalian cells.

  • Plasmid Construction (5-6 days):

    • Mutagenesis of Target Gene: Introduce an amber stop codon (TAG) at the desired position in the gene of interest using site-directed mutagenesis.[10]

    • Expression Plasmids: Prepare plasmids for the expression of the orthogonal aminoacyl-tRNA synthetase (aaRS) and the suppressor tRNA. For stable cell lines, these can be integrated into the host genome using systems like PiggyBac transposon.[11][13]

  • Cell Culture and Transfection (3-4 days):

    • Cell Seeding: Plate mammalian cells (e.g., HEK293T, CHO) at an appropriate density.

    • Transfection: Co-transfect the cells with the plasmid containing the amber-mutated gene of interest and the plasmids for the orthogonal aaRS and suppressor tRNA using a suitable transfection reagent.

    • UAA Supplementation: Add the desired UAA to the cell culture medium at a final concentration typically ranging from 0.1 to 1 mM.[10]

  • Protein Expression and Analysis:

    • Incubation: Culture the cells for 24-72 hours to allow for protein expression.

    • Harvesting and Lysis: Harvest the cells and prepare cell lysates.

    • Analysis: Analyze the expression of the full-length protein containing the UAA by Western blotting using an antibody against the protein of interest or a tag. The successful incorporation of the UAA is confirmed by the presence of the full-length protein, which would otherwise be truncated at the amber codon.

Pharmacological Assessment of UAA-Containing Peptides

Once synthesized, the pharmacological properties of UAA-containing peptides need to be thoroughly characterized.

This assay assesses the resistance of a peptide to degradation by proteases present in human serum.[14]

  • Peptide Stock Solution: Prepare a stock solution of the purified peptide (e.g., 1 mg/mL) in a suitable solvent.

  • Incubation: In a microcentrifuge tube, mix human serum with a buffer (e.g., PBS, pH 7.4). Add the peptide stock solution to the serum mixture to a final concentration of, for example, 50 µg/mL. Incubate the mixture at 37°C.[14]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.[14]

  • Enzyme Inactivation: Immediately stop the enzymatic reaction by adding the aliquot to a quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile) to precipitate serum proteins.[14]

  • Sample Analysis: Centrifuge the sample to pellet the precipitated proteins. Analyze the supernatant containing the intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

  • Data Analysis: Integrate the peak area of the intact peptide at each time point to determine the degradation rate and calculate the peptide's half-life in serum.[14]

Modulation of Cellular Signaling Pathways

UAAs are instrumental in developing novel therapeutics that target and modulate specific cellular signaling pathways, such as those mediated by G-protein coupled receptors (GPCRs) and kinases.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and UAA-modified peptides can act as potent and selective agonists or antagonists.[15][16]

This workflow is used to determine the binding affinity of a UAA-containing peptide to its target GPCR.[17][18]

GPCR_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target GPCR) Incubation Incubation of Membrane, Radioligand, and UAA-Peptide Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (known binder) Radioligand->Incubation UAA_Peptide Unnatural Amino Acid Peptide (Test Compound) UAA_Peptide->Incubation Separation Separation of Bound and Free Radioligand Incubation->Separation Filtration or Centrifugation Quantification Quantification of Bound Radioactivity Separation->Quantification Scintillation Counting Competition_Curve Generate Competition Binding Curve Quantification->Competition_Curve IC50_Ki Calculate IC50 and Ki Values Competition_Curve->IC50_Ki

Caption: Workflow for a competitive radioligand binding assay to determine the affinity of a UAA-peptide for a GPCR.

Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is implicated in many diseases. UAA-containing molecules can be designed as potent and selective kinase inhibitors.[19]

This diagram illustrates how a UAA-containing inhibitor can block a signaling pathway at the level of a specific kinase.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates Transcription_Factor Transcription Factor Kinase3->Transcription_Factor Phosphorylates UAA_Inhibitor UAA-Inhibitor UAA_Inhibitor->Kinase2 Inhibits Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: A UAA-containing inhibitor blocks the phosphorylation cascade by targeting Kinase B.

Conclusion and Future Perspectives

Unnatural amino acids offer an expansive chemical toolbox to address the challenges of modern drug discovery. The ability to precisely tailor the properties of peptides and proteins opens up new avenues for developing therapeutics with improved efficacy, safety, and pharmacokinetic profiles. As synthetic and biotechnological methods for UAA incorporation continue to advance, we can expect to see an increasing number of UAA-containing drugs entering clinical development and ultimately benefiting patients. The continued exploration of novel UAA structures and their impact on biological systems will undoubtedly fuel innovation in pharmacology for years to come.

References

Foundational

Initial Investigations into 3,4-Dichlorophenylalanine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals December 29, 2025 This technical guide provides a consolidated overview of the initial toxicological investigations into 3,4-Dichlorophenylalanine (3,4-DCP)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a consolidated overview of the initial toxicological investigations into 3,4-Dichlorophenylalanine (3,4-DCP), a halogenated derivative of the amino acid phenylalanine. Due to the limited availability of direct toxicological data for 3,4-DCP, this report incorporates data from the structurally related and metabolically relevant compound, 3,4-dichloroaniline (DCA), to provide a preliminary assessment of its potential hazards. This approach is clearly noted where surrogate data is used. This guide is intended to inform researchers, scientists, and drug development professionals on the current understanding of 3,4-DCP's toxicity profile, including its potential mechanisms of action, and to provide detailed experimental protocols for future investigations.

Quantitative Toxicity Data

Table 1: Acute Oral Toxicity of 3,4-Dichloroaniline (DCA) in Rodents

SpeciesSexRouteLD50 (mg/kg bw)Reference
RatMaleOral880[1]
RatFemaleOral530[1]
Rat-Oral648[2]
MouseMaleOral510[1]
MouseFemaleOral470[1]
MouseMaleOral442.6[3]

Table 2: In Vitro Cytotoxicity of 3,4-Dichloroaniline (DCA)

Cell TypeAssayEndpointIC50 (µM)Reference
Human Cord Blood ProgenitorsClonogenic AssayTotal Erythroid Colonies>500[4]
Murine Bone Marrow ProgenitorsClonogenic AssayTotal Erythroid ColoniesNot specified[4]

Experimental Protocols

Detailed experimental protocols are essential for the consistent and reliable assessment of a compound's toxicity. The following sections outline standardized methods for acute oral toxicity and in vitro neurotoxicity assessment, which can be adapted for the investigation of 3,4-Dichlorophenylalanine.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol outlines a stepwise procedure to assess the acute oral toxicity of a test substance.

Objective: To determine the dose of a substance that causes evident toxicity or mortality following a single oral administration.

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats (8-12 weeks old) are the preferred species. The use of a single sex is sufficient.

Housing and Feeding: Animals are housed in standard conditions with a 12-hour light/dark cycle. Food is withheld for 16 hours and water for 4 hours before and after dosing.

Dose Administration:

  • The test substance is administered as a single dose by oral gavage.

  • The initial dose is selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight, based on a sighting study.

  • The sighting study involves dosing single animals sequentially at different dose levels to identify the dose that produces evident toxicity.

  • Based on the sighting study, the main study is conducted with a group of 5 animals at the selected starting dose.

Observations:

  • Animals are observed for mortality, clinical signs of toxicity, and behavioral changes at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days.

  • Body weight is recorded weekly.

  • At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

In Vitro Neurotoxicity Assessment

This protocol describes a general workflow for evaluating the potential neurotoxic effects of a compound using cultured neuronal cells.

Objective: To assess the cytotoxic and mechanistic effects of a substance on neuronal cells.

Cell Culture:

  • A human neuroblastoma cell line (e.g., SH-SY5Y) is commonly used.

  • Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

Experimental Procedures:

  • Cell Viability Assay (e.g., MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere.

    • Expose cells to a range of concentrations of the test substance for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability relative to a vehicle control.

  • Lactate Dehydrogenase (LDH) Assay:

    • Measure the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

  • Apoptosis Assay (e.g., Caspase-3 Activity):

    • Assess the activation of key apoptotic enzymes, such as caspase-3, to determine if the compound induces programmed cell death.

Visualizations: Signaling Pathways and Experimental Workflows

Visual representations are crucial for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language.

Proposed Mechanism of Toxicity: Inhibition of Serotonin Synthesis

Phenylalanine analogs have been shown to inhibit tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of the neurotransmitter serotonin.[5][6] This inhibition can lead to a depletion of serotonin, which is involved in the regulation of numerous physiological processes.

Serotonin_Synthesis_Inhibition cluster_pathway Serotonin Synthesis Pathway cluster_inhibition Inhibitory Action Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan (5-HTP) Tryptophan->FiveHTP Tryptophan Hydroxylase (TPH) Serotonin Serotonin (5-HT) FiveHTP->Serotonin Aromatic L-amino acid decarboxylase (AADC) DCP 3,4-Dichlorophenylalanine DCP->Tryptophan Competitive Inhibition

Inhibition of Tryptophan Hydroxylase by 3,4-Dichlorophenylalanine.
Experimental Workflow: Acute Oral Toxicity (OECD 420)

The following diagram illustrates the decision-making process in an acute oral toxicity study following the OECD 420 guideline.

OECD_420_Workflow start Start: Sighting Study (Single animals, sequential dosing) main_study Main Study (Group of 5 animals at starting dose) start->main_study Determine Starting Dose observe Observe for 14 days (Mortality, clinical signs, body weight) main_study->observe necropsy Gross Necropsy observe->necropsy end End: Classification of Toxicity necropsy->end

Workflow for OECD Guideline 420 Acute Oral Toxicity Study.
Experimental Workflow: In Vitro Neurotoxicity Assessment

This diagram outlines the key steps in assessing the neurotoxic potential of a compound in a cell-based model.

Neurotoxicity_Workflow start Start: Culture Neuronal Cells expose Expose cells to 3,4-Dichlorophenylalanine (Dose-response and time-course) start->expose viability Assess Cell Viability (e.g., MTT Assay) expose->viability cytotoxicity Measure Cytotoxicity (e.g., LDH Assay) expose->cytotoxicity apoptosis Determine Apoptosis (e.g., Caspase-3 Activity) expose->apoptosis analysis Data Analysis and IC50 Determination viability->analysis cytotoxicity->analysis apoptosis->analysis end End: Characterize Neurotoxic Potential analysis->end

Workflow for In Vitro Neurotoxicity Assessment.

References

Exploratory

An In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a halogenated derivative of the amino acid phenylalanine, is a chiral molecule with significant poten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a halogenated derivative of the amino acid phenylalanine, is a chiral molecule with significant potential in medicinal chemistry and drug development. Its stereoisomers, the (R)- and (S)-enantiomers, are likely to exhibit distinct pharmacological and toxicological profiles due to the stereospecific nature of biological systems. This technical guide provides a comprehensive overview of the chirality and stereoisomerism of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, including its physicochemical properties, synthesis, and chiral resolution. While specific biological activity and signaling pathway data for the individual enantiomers are not extensively available in the public domain, this guide lays the foundational chemical knowledge necessary for further investigation and drug design.

Introduction to Chirality in 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid

2-Amino-3-(3,4-dichlorophenyl)propanoic acid possesses a single stereocenter at the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group. This chiral center is bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and a 3,4-dichlorobenzyl group. Due to this asymmetry, the molecule is not superimposable on its mirror image, giving rise to two stereoisomers known as enantiomers.

These enantiomers are designated as (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid and (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the atoms in these enantiomers can lead to significant differences in their interactions with chiral biological molecules such as receptors and enzymes.

Figure 1: 3D representation of the (S) and (R) enantiomers.

Physicochemical Properties of Stereoisomers

The physical properties of the individual enantiomers of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid are expected to be identical, with the exception of their interaction with plane-polarized light. The racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers, will have a melting point that may differ from that of the pure enantiomers and will not rotate plane-polarized light.

While specific data for the target molecule is limited, data for a closely related compound, (R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid, provides an indication of the expected properties.

PropertyRacemic 2-Amino-3-(3,4-dichlorophenyl)propanoic acid(R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid (Predicted)(S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid (Predicted)(R)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid[1]
Molecular Formula C₉H₉Cl₂NO₂C₉H₉Cl₂NO₂C₉H₉Cl₂NO₂C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol 234.08 g/mol 234.08 g/mol 234.08 g/mol
Melting Point Data not availableData not availableData not available239 - 243 °C
Optical Rotation Predicted to be equal in magnitude and opposite in sign to the (S)-enantiomerData not available[α]D²⁰ = +19 ± 2° (c=1 in 0.5 N NaOH)

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 2-Amino-3-(3,4-dichlorophenyl)propanoic acid can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric_Synthesis Prochiral Prochiral Precursor Chiral_Catalyst Chiral Catalyst/Auxiliary Prochiral->Chiral_Catalyst Asymmetric Reaction Intermediate Chiral Intermediate Chiral_Catalyst->Intermediate Deprotection Deprotection/Purification Intermediate->Deprotection S_Enantiomer (S)-Enantiomer Deprotection->S_Enantiomer R_Enantiomer (R)-Enantiomer Deprotection->R_Enantiomer

Figure 2: General workflow for asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:

  • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

  • Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture. For example, an acylase can be used to selectively hydrolyze the N-acetyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acetylated enantiomer.

  • Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase. The two enantiomers interact differently with the stationary phase, leading to their separation.

The following is a conceptual protocol for the enzymatic resolution of racemic 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, based on established methods for similar amino acids.

  • N-Acetylation of the Racemic Amino Acid:

    • Dissolve racemic 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a suitable solvent (e.g., a mixture of acetic acid and water).

    • Add acetic anhydride and a base (e.g., sodium acetate) and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, isolate and purify the N-acetyl-DL-2-amino-3-(3,4-dichlorophenyl)propanoic acid.

  • Enzymatic Hydrolysis:

    • Prepare a solution of the N-acetylated racemate in a buffered aqueous solution (pH ~7.5).

    • Add an immobilized aminoacylase (e.g., from Aspergillus oryzae).

    • Incubate the mixture at an optimal temperature (e.g., 37 °C) with gentle agitation.

    • The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

  • Separation and Isolation:

    • After the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme.

    • Acidify the reaction mixture to precipitate the unreacted N-acetyl-D-enantiomer.

    • Isolate the N-acetyl-D-enantiomer by filtration.

    • The filtrate, containing the L-enantiomer, can be purified by ion-exchange chromatography.

    • The isolated N-acetyl-D-enantiomer can be hydrolyzed under acidic conditions to yield the D-enantiomer.

Enzymatic_Resolution Racemate Racemic Mixture (R)- and (S)-Enantiomers Derivatization Derivatization (e.g., N-acetylation) Racemate->Derivatization Enzyme Enzyme (Chiral Catalyst) Derivatization->Enzyme Selective Reaction Separation Separation Enzyme->Separation S_Product (S)-Product Separation->S_Product R_Reactant (R)-Reactant (derivatized) Separation->R_Reactant Hydrolysis Hydrolysis R_Reactant->Hydrolysis R_Product (R)-Product Hydrolysis->R_Product

Figure 3: Workflow for enzymatic resolution.

Biological Activity and Signaling Pathways (Hypothetical)

While specific experimental data on the differential biological activity of the enantiomers of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is not widely published, it is well-established that stereoisomers of drugs can have different pharmacological and toxicological effects. One enantiomer may be therapeutically active (eutomer), while the other may be inactive, less active, or contribute to undesirable side effects (distomer).

Given its structural similarity to phenylalanine, it is plausible that 2-Amino-3-(3,4-dichlorophenyl)propanoic acid and its enantiomers could interact with pathways involving amino acid transport or metabolism. For instance, they could potentially act as inhibitors or substrates for amino acid transporters or enzymes involved in aromatic amino acid metabolism.

A hypothetical signaling pathway that could be investigated is the interaction with amino acid sensing pathways, such as the mTOR pathway, which is a central regulator of cell growth and proliferation in response to nutrient availability, including amino acids.

Hypothetical_Signaling Enantiomer_S (S)-Enantiomer Receptor Amino Acid Receptor/ Transporter Enantiomer_S->Receptor High Affinity Enantiomer_R (R)-Enantiomer Enantiomer_R->Receptor Low Affinity mTOR_Pathway mTOR Signaling Pathway Receptor->mTOR_Pathway Activation/Inhibition Other_Pathway Other Metabolic Pathways Receptor->Other_Pathway Cell_Growth Cell Growth and Proliferation mTOR_Pathway->Cell_Growth Biological_Effect Differential Biological Effects Cell_Growth->Biological_Effect Other_Pathway->Biological_Effect

Figure 4: Hypothetical differential signaling of enantiomers.

Conclusion

The chirality of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a critical factor that will undoubtedly influence its biological activity. While detailed experimental data for its individual stereoisomers remains to be fully elucidated in publicly accessible literature, this guide provides a foundational understanding of its stereochemistry, potential methods for enantioselective synthesis and resolution, and a framework for future pharmacological investigation. The development of robust and scalable methods for the preparation of the individual (R)- and (S)-enantiomers is a crucial first step towards unlocking their full potential as tools for research and as candidates for novel therapeutics. Further studies are warranted to explore the stereospecific interactions of these compounds with biological targets and to delineate their downstream signaling effects.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Utilizing 3,4-Dichlorophenylalanine in Neurotransmitter Uptake Assays

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dichlorophenylalanine (DCP), a halogenated derivative of the amino acid phenylalanine, serves as a valuable tool in the study of monoamine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylalanine (DCP), a halogenated derivative of the amino acid phenylalanine, serves as a valuable tool in the study of monoamine neurotransmitter transporters. These transporters, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter signaling in the central nervous system.[1] Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic drug development.[1] Due to its structural similarity to endogenous monoamines, 3,4-Dichlorophenylalanine is hypothesized to act as a competitive inhibitor of these transporters, making it a useful compound for in vitro characterization of transporter function and for screening potential therapeutic agents.

This document provides detailed application notes and protocols for the use of 3,4-Dichlorophenylalanine in neurotransmitter uptake assays. Both traditional radiolabeled substrate uptake assays and modern fluorescence-based methods are described.

Mechanism of Action

Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter signal.[1] Competitive inhibitors, such as likely 3,4-Dichlorophenylalanine, bind to the same site on the transporter as the endogenous substrate (e.g., dopamine, serotonin, or norepinephrine). This binding event prevents the translocation of the neurotransmitter, thereby increasing its concentration in the synaptic cleft and prolonging its signaling effect. The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki).

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Neurotransmitter) Transporter Neurotransmitter Transporter (DAT, NET, SERT) NT_out Neurotransmitter Vesicle->NT_out Release NT_in Neurotransmitter (reuptake) Transporter->NT_in Reuptake Receptor Postsynaptic Receptor NT_out->Receptor Binding & Signal Transduction DCP 3,4-Dichlorophenylalanine (Competitive Inhibitor) DCP->Transporter Inhibition

Diagram 1: Mechanism of Neurotransmitter Uptake Inhibition.

Data Presentation

Quantitative data from neurotransmitter uptake assays should be summarized in clear, structured tables to facilitate comparison of the inhibitory potency of 3,4-Dichlorophenylalanine against different monoamine transporters.

Table 1: Inhibitory Potency (IC50) of 3,4-Dichlorophenylalanine on Monoamine Transporters

TransporterCell LineSubstrateIC50 (µM)
Dopamine Transporter (DAT)HEK293-hDAT[³H]DopamineValue to be determined
Serotonin Transporter (SERT)HEK293-hSERT[³H]SerotoninValue to be determined
Norepinephrine Transporter (NET)HEK293-hNET[³H]NorepinephrineValue to be determined

Table 2: Inhibitory Constant (Ki) of 3,4-Dichlorophenylalanine for Monoamine Transporters

TransporterCell LineSubstrateSubstrate Km (µM)Ki (µM)
Dopamine Transporter (DAT)HEK293-hDAT[³H]DopamineValueValue to be determined
Serotonin Transporter (SERT)HEK293-hSERT[³H]SerotoninValueValue to be determined
Norepinephrine Transporter (NET)HEK293-hNET[³H]NorepinephrineValueValue to be determined

Experimental Protocols

The following are detailed protocols for performing neurotransmitter uptake assays. These can be adapted for the use of 3,4-Dichlorophenylalanine as a test compound.

Protocol 1: Radiolabeled Neurotransmitter Uptake Assay

This protocol describes a classic method for measuring neurotransmitter uptake inhibition using radiolabeled substrates.

Materials:

  • Cell lines stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) (e.g., HEK293 cells).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Poly-D-lysine coated 96-well plates.

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

  • Unlabeled dopamine, serotonin, or norepinephrine.

  • 3,4-Dichlorophenylalanine (test inhibitor).

  • Known selective inhibitors for each transporter (for positive controls, e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well.[2] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Preparation of Reagents:

    • Prepare a stock solution of 3,4-Dichlorophenylalanine in a suitable solvent (e.g., DMSO or KRH buffer) and create a serial dilution to the desired test concentrations.

    • Prepare solutions of the radiolabeled substrate and the corresponding unlabeled substrate in KRH buffer. The final concentration of the radiolabeled substrate should be close to its Km for the respective transporter.

  • Assay Performance:

    • Aspirate the culture medium from the wells and wash the cells once with KRH buffer.

    • Add 50 µL of KRH buffer containing the desired concentration of 3,4-Dichlorophenylalanine or a control inhibitor to each well. For total uptake wells, add buffer only. For non-specific uptake wells, add a high concentration of a known selective inhibitor.

    • Pre-incubate the plate for 10-20 minutes at room temperature.

    • Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate solution to each well.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line and transporter.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells by adding 200 µL of 1% SDS or a suitable lysis buffer to each well.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the log concentration of 3,4-Dichlorophenylalanine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay

This protocol utilizes a fluorescent substrate that mimics biogenic amines, offering a non-radioactive alternative for high-throughput screening.[3][4][5]

Materials:

  • Cell lines stably expressing hDAT, hSERT, or hNET.

  • Cell culture medium.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescent neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices).[2][5][6][7]

  • Assay buffer (typically provided in the kit).

  • 3,4-Dichlorophenylalanine (test inhibitor).

  • Known selective inhibitors for positive controls.

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: Plate the cells in black, clear-bottom microplates at a density optimized for the specific cell line and plate format (e.g., 40,000-60,000 cells/well for a 96-well plate).[2] Incubate overnight.

  • Preparation of Reagents:

    • Prepare a serial dilution of 3,4-Dichlorophenylalanine in the assay buffer.

    • Reconstitute the fluorescent substrate and masking dye according to the kit manufacturer's instructions.

  • Assay Performance:

    • Remove the culture medium and add 100 µL of the assay buffer containing the desired concentration of 3,4-Dichlorophenylalanine or control inhibitor to each well.

    • Pre-incubate for 10-20 minutes at 37°C.

    • Add 100 µL of the fluorescent substrate solution to each well.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths.

    • The assay can be read in either kinetic mode (reading fluorescence at regular intervals over a period of time, e.g., 30 minutes) or endpoint mode (reading fluorescence after a fixed incubation time, e.g., 30 minutes).[5]

  • Data Analysis:

    • For kinetic assays, the rate of uptake can be determined from the slope of the fluorescence signal over time.

    • For endpoint assays, the fluorescence intensity is directly proportional to the amount of substrate taken up.

    • Calculate the percent inhibition for each concentration of 3,4-Dichlorophenylalanine and determine the IC50 value as described in Protocol 1.

Visualization of Experimental Workflow

start Start plate_cells Plate Transporter-Expressing Cells in 96-well Plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight wash_cells Wash Cells with Assay Buffer incubate_overnight->wash_cells prepare_reagents Prepare Serial Dilutions of 3,4-Dichlorophenylalanine add_inhibitor Add 3,4-Dichlorophenylalanine or Controls to Wells prepare_reagents->add_inhibitor wash_cells->add_inhibitor pre_incubate Pre-incubate (10-20 min, RT or 37°C) add_inhibitor->pre_incubate add_substrate Add Radiolabeled or Fluorescent Substrate pre_incubate->add_substrate incubate_reaction Incubate for Uptake (10-30 min, 37°C) add_substrate->incubate_reaction terminate_assay Terminate Uptake (Wash with Cold Buffer) incubate_reaction->terminate_assay detect_signal Detect Signal (Scintillation or Fluorescence) terminate_assay->detect_signal analyze_data Analyze Data and Determine IC50 detect_signal->analyze_data end End analyze_data->end

Diagram 2: General Workflow for Neurotransmitter Uptake Assay.

References

Application

Application of 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid in Peptide Synthesis: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These n...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. These non-proteinogenic building blocks can impart novel structural and functional properties, leading to peptides with enhanced stability, increased potency, and unique biological activities. 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a halogenated derivative of phenylalanine, is a valuable tool for modifying peptide scaffolds. The dichloro-substitution on the phenyl ring can significantly alter the electronic and hydrophobic properties of the amino acid, potentially influencing peptide conformation, receptor binding, and resistance to enzymatic degradation.

This document provides detailed application notes and experimental protocols for the successful incorporation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

While specific quantitative data for the incorporation and bioactivity of peptides containing 2-Amino-3-(3,4-dichlorophenyl)propanoic acid are not extensively available in the public domain, the following tables provide representative data for peptides containing other unnatural and halogenated amino acids. This information serves as a valuable reference for anticipating the potential impact of incorporating 3,4-dichlorophenylalanine.

Table 1: Representative Coupling Efficiencies of Unnatural Amino Acids in SPPS

Unnatural Amino AcidCoupling ReagentCoupling TimeEstimated Yield/PurityReference
Fmoc-p-acetyl-L-phenylalanineHCTU/DIPEA2 hours>95% crude purityGeneral SPPS Protocols
Fmoc-4-fluoro-L-phenylalanineHATU/HOAt4-12 hoursHigh PurityGeneral SPPS Protocols for hindered amino acids
Fmoc-DOPA(acetonide)-OHNot SpecifiedNot Specified83% (for protected amino acid synthesis)[1]

Table 2: Representative Biological Activity of Peptides Containing Modified Phenylalanine Analogs

Peptide SequenceModificationTarget Organism/Cell LineBiological Activity (MIC/IC50)Reference
NKC-DOPA53,4-dihydroxy-L-phenylalanineE. coli, P. aeruginosa, S. aureusComplete inhibition at coating concentration[2]
Not SpecifiedDehydrophenylalanineE. coli, S. aureusMIC: 1-50 µM[3]
Piscidin-1 AnalogsPhenylalanine substitutionsVarious bacteriaMIC: ~1.6 µM[4]
Nectin-4 derived peptideNot specifiedOvarian cancer cellsIncreased cisplatin cytotoxicity (IC50 data in reference)[5]

Experimental Protocols

The following protocols are based on standard and robust Fmoc-based solid-phase peptide synthesis methodologies and are suitable for the incorporation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid (as Fmoc-L-3,4-dichlorophenylalanine-OH).

Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • Fmoc-protected amino acids (including Fmoc-L-3,4-dichlorophenylalanine-OH)

  • Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For hindered amino acids like Fmoc-L-3,4-dichlorophenylalanine-OH, a longer coupling time (e.g., 4 hours) or a double coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • Wash the resin with DMF (5 x 1 min).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

    • Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Wash1->Coupling Repeat for each AA Wash2 Wash (DMF) Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).

Potential Mechanism of Action for Antimicrobial Peptides

The incorporation of hydrophobic and electron-withdrawing residues like 3,4-dichlorophenylalanine can enhance the membrane-disrupting activity of antimicrobial peptides (AMPs).

AMP_Mechanism cluster_interaction Peptide-Membrane Interaction cluster_disruption Membrane Disruption cluster_outcome Cellular Outcome Peptide Cationic AMP with 3,4-Dichlorophenylalanine Membrane Negatively Charged Bacterial Membrane Peptide->Membrane Electrostatic Attraction Insertion Hydrophobic Insertion (Enhanced by Dichloro-Phe) Membrane->Insertion Pore Pore Formation Insertion->Pore Leakage Ion & Metabolite Leakage Pore->Leakage Death Bacterial Cell Death Leakage->Death

References

Method

Application Notes and Protocols for the HPLC Analysis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Introduction 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic amino acid analog of phenylalanine containing two chlorine atoms on the phenyl ring. As with many pharmaceutical intermediates and active pharmaceu...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a synthetic amino acid analog of phenylalanine containing two chlorine atoms on the phenyl ring. As with many pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring its purity and stereochemical integrity is critical. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds in research and quality control settings.[1][2] This document provides detailed protocols for the quantitative analysis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid using reversed-phase HPLC (RP-HPLC) and for its chiral separation using a suitable chiral stationary phase (CSP).

The RP-HPLC method is designed for the determination of purity and quantification of the compound. For chiral molecules such as this, which can exist as enantiomers, a specific chiral separation method is necessary to resolve and quantify the individual enantiomers.[1][3] The development of robust analytical methods is crucial for ensuring the quality and efficacy of pharmaceutical products.[4]

Reversed-Phase HPLC (RP-HPLC) Method for Quantitative Analysis

This method is suitable for determining the purity and concentration of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a sample.

Chromatographic Conditions

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold for 2 minutes, and return to 10% B for 3 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 220 nm
Run Time 20 minutes

Experimental Protocol

1. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of formic acid to 999 mL of HPLC-grade water and mixing thoroughly. Mobile Phase B is HPLC-grade acetonitrile.

  • Standard Solution Preparation: Accurately weigh 10 mg of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution Preparation: Dissolve the sample containing 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in the 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (50:50 Mobile Phase A:B) to ensure the system is clean.

  • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions for analysis.

System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Repeatability (RSD of 6 injections) ≤ 2.0%

Data Presentation

Calibration Curve Data

Concentration (µg/mL)Peak Area
1Hypothetical Value
5Hypothetical Value
10Hypothetical Value
25Hypothetical Value
50Hypothetical Value
100Hypothetical Value
Correlation Coefficient (r²) ≥ 0.999

Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Limit of Detection (LOD) Hypothetical Value µg/mL
Limit of Quantification (LOQ) Hypothetical Value µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (RSD) < 2%

Chiral HPLC Method for Enantiomeric Separation

This method is designed to separate the enantiomers of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. The use of a chiral stationary phase is essential for this separation.[1][5] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are commonly used for the separation of amino acid enantiomers.[6][7]

Chromatographic Conditions

ParameterValue
Column Chiral Stationary Phase (e.g., cellulose or amylose-based, or a macrocyclic glycopeptide like teicoplanin)
Mobile Phase Isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 220 nm
Run Time 30 minutes

Experimental Protocol

1. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of HPLC-grade hexane, isopropanol, and trifluoroacetic acid.

  • Standard and Sample Preparation: Prepare the racemic standard and the sample solution in the mobile phase at a suitable concentration (e.g., 0.5 mg/mL). Filter the solutions through a 0.45 µm syringe filter before injection.

2. HPLC System Setup and Analysis

  • Equilibrate the chiral column with the mobile phase for an extended period as recommended by the manufacturer to ensure stable performance.

  • Inject the racemic standard to determine the retention times and resolution of the two enantiomers.

  • Inject the sample solution to determine the enantiomeric composition.

System Suitability

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor ≤ 2.0
Repeatability (RSD of peak areas) ≤ 2.0%

Data Presentation

Enantiomeric Separation Data

EnantiomerRetention Time (min)Peak Area% Composition
Enantiomer 1Hypothetical ValueHypothetical ValueHypothetical Value
Enantiomer 2Hypothetical ValueHypothetical ValueHypothetical Value

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation sample_prep Standard & Sample Preparation reagent_prep->sample_prep filtration Sample Filtration (0.45 µm) sample_prep->filtration equilibration System Equilibration filtration->equilibration injection Sample Injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification & Purity/ Enantiomeric Ratio calibration->quantification

Caption: General workflow for the HPLC analysis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

References

Application

Incorporating 3,4-Dichlorophenylalanine into Proteins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for protein engineering and d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy for protein engineering and drug development. This technique allows for the introduction of novel chemical functionalities, enabling detailed studies of protein structure and function, as well as the creation of proteins with enhanced therapeutic properties. 3,4-Dichlorophenylalanine (dcPhe), a halogenated analog of phenylalanine, offers unique properties due to the presence of two chlorine atoms on the phenyl ring. These chlorine atoms can serve as heavy atoms for crystallographic phasing, as probes for NMR studies, and can modulate the electronic and hydrophobic properties of the amino acid, potentially influencing protein stability, folding, and protein-protein interactions.

This document provides detailed application notes and protocols for the incorporation of 3,4-Dichlorophenylalanine into proteins. It is important to note that while the methodologies for incorporating various halogenated phenylalanine analogs are well-established, specific literature detailing a dedicated orthogonal translation system and optimized protocols for 3,4-Dichlorophenylalanine are limited. The following protocols are therefore based on established methods for similar analogs, such as p-chlorophenylalanine and p-bromophenylalanine, and are intended to serve as a comprehensive guide for researchers initiating studies with 3,4-Dichlorophenylalanine.

Principle of the Method: Amber Stop Codon Suppression

The most common method for site-specific incorporation of ncAAs in E. coli is through the suppression of an amber stop codon (UAG). This is achieved using an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the ncAA and does not cross-react with endogenous host machinery. The gene of interest is mutated to introduce a UAG codon at the desired incorporation site. When the orthogonal aaRS, its cognate tRNA, and the ncAA are present, the ncAA is incorporated at the UAG codon, allowing for the synthesis of a full-length, modified protein.

Applications of Incorporating 3,4-Dichlorophenylalanine

The unique properties of 3,4-Dichlorophenylalanine lend themselves to a variety of applications in research and drug development:

  • Structural Biology: The two chlorine atoms can serve as anomalous scatterers in X-ray crystallography, aiding in phase determination.

  • NMR Spectroscopy: The chlorine atoms can induce changes in the chemical shifts of nearby nuclei, providing a sensitive probe for local protein environment and conformational changes.

  • Protein Engineering: The altered hydrophobicity and electronic properties of dcPhe can be used to enhance protein stability, modulate enzyme activity, and alter protein-protein interactions.

  • Drug Development: Incorporating dcPhe into therapeutic proteins can potentially improve their pharmacokinetic properties, such as resistance to proteolytic degradation.

Experimental Protocols

General Workflow for in vivo Incorporation in E. coli

The overall workflow for incorporating 3,4-Dichlorophenylalanine into a target protein in E. coli is depicted below. This process involves the co-transformation of two plasmids: one encoding the gene of interest with an amber stop codon at the desired position, and a second plasmid encoding the evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the halogenated phenylalanine analog.

G cluster_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Purification & Analysis pTarget Target Gene Plasmid (with TAG codon) Transformation Co-transformation into E. coli BL21(DE3) pTarget->Transformation pEvol pEVOL Plasmid (Orthogonal aaRS/tRNA) pEvol->Transformation Culture Cell Culture & Growth (OD600 0.6-0.8) Transformation->Culture Induction Induction with IPTG & Addition of dcPhe Culture->Induction Expression Protein Expression (18-30°C, 16-24h) Induction->Expression Harvest Cell Harvesting Expression->Harvest Purification Protein Purification (e.g., Ni-NTA) Harvest->Purification Analysis Verification of Incorporation (MS, NMR) Purification->Analysis

Figure 1: General workflow for 3,4-Dichlorophenylalanine incorporation.
Materials and Reagents

  • E. coli Strain: BL21(DE3) or a similar strain suitable for protein expression.

  • Plasmids:

    • Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site (e.g., pET vector).

    • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair. For halogenated phenylalanines, a commonly used plasmid is pEVOL, which may require further evolution for optimal specificity for 3,4-Dichlorophenylalanine.

  • Non-Canonical Amino Acid: 3,4-Dichloro-L-phenylalanine (synthesis may be required or sourced from a commercial supplier).

  • Media and Reagents:

    • Luria-Bertani (LB) agar and broth.

    • Appropriate antibiotics for plasmid selection (e.g., ampicillin and chloramphenicol).

    • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

    • Buffers for protein purification (e.g., lysis, wash, and elution buffers for Ni-NTA chromatography).

Detailed Protocol for Protein Expression
  • Co-transformation: Transform competent E. coli BL21(DE3) cells with both the target protein expression plasmid and the pEVOL plasmid encoding the orthogonal synthetase/tRNA pair. Plate the transformed cells on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with antibiotics and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and ncAA Addition:

    • Reduce the temperature of the incubator to a range of 18-30°C.

    • Add 3,4-Dichlorophenylalanine to a final concentration of 1 mM (optimization may be required).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at the reduced temperature for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until purification.

Protein Purification

The purification protocol will depend on the specific purification tag fused to the target protein. A common method for His-tagged proteins is Nickel-NTA affinity chromatography.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA resin column.

  • Washing: Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein into a suitable storage buffer using dialysis or a desalting column.

Data Presentation: Quantitative Analysis

The efficiency of 3,4-Dichlorophenylalanine incorporation and the yield of the purified protein are critical parameters. The following tables provide an example of how to present this quantitative data. Note: The values presented are illustrative and will need to be determined experimentally.

Table 1: Protein Expression and Purification Yields

ParameterWild-Type ProteindcPhe-Containing Protein
Culture Volume (L)11
Wet Cell Weight (g)5.24.8
Total Protein (mg)150120
Purified Protein (mg)2515
Yield (mg/L) 25 15

Table 2: Mass Spectrometry Analysis of Incorporation Efficiency

ProteinExpected Mass (Da)Observed Mass (Da)Mass Difference (Da)Incorporation Efficiency (%)
Wild-Type25,000.025,000.2+0.2N/A
dcPhe-Containing25,078.925,079.1+0.2>95%

Note: The expected mass of the dcPhe-containing protein is calculated based on the replacement of one phenylalanine residue (147.17 g/mol ) with 3,4-Dichlorophenylalanine (234.06 g/mol ), resulting in a mass increase of approximately 86.9 Da. The presence of two chlorine atoms will also produce a characteristic isotopic pattern in the mass spectrum.

Verification of Incorporation

Mass Spectrometry

Mass spectrometry is the definitive method for confirming the successful incorporation of the ncAA.

  • Workflow for Mass Spectrometry Verification:

G cluster_ms Mass Spectrometry Workflow PurifiedProtein Purified Protein IntactMass Intact Mass Analysis (ESI-MS) PurifiedProtein->IntactMass Digestion Proteolytic Digestion (e.g., Trypsin) PurifiedProtein->Digestion LCMSMS LC-MS/MS Analysis Digestion->LCMSMS DataAnalysis Data Analysis & Sequence Confirmation LCMSMS->DataAnalysis

Figure 2: Workflow for mass spectrometry verification.
  • Expected Results:

    • Intact Mass Analysis: The electrospray ionization mass spectrum of the intact protein should show a mass shift corresponding to the replacement of phenylalanine with 3,4-Dichlorophenylalanine. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should be observable.

    • Peptide Mapping (LC-MS/MS): After proteolytic digestion, the resulting peptides can be analyzed by LC-MS/MS. The peptide containing the incorporated dcPhe will show a corresponding mass shift in its MS1 spectrum and can be sequenced via its MS/MS fragmentation pattern.

NMR Spectroscopy

¹⁹F NMR is not applicable here, but ¹H and ¹³C NMR can be used to probe the local environment of the incorporated dcPhe. The signals from the aromatic protons and carbons of dcPhe will be distinct from those of phenylalanine and tyrosine, and their chemical shifts will be sensitive to the local protein structure.

Troubleshooting

IssuePossible CauseSuggested Solution
Low protein yield Toxicity of 3,4-DichlorophenylalanineLower the concentration of dcPhe during induction. Optimize expression temperature and time.
Inefficient incorporationEvolve the orthogonal aaRS for better specificity and efficiency with dcPhe. Optimize the concentration of the aaRS and tRNA plasmids.
No incorporation detected Inactive orthogonal translation systemVerify the integrity of the pEVOL plasmid. Use a positive control ncAA known to work with the synthetase.
Degradation of dcPhePrepare fresh solutions of 3,4-Dichlorophenylalanine.
High background of wild-type protein Leaky expression before inductionAdd glucose to the growth media to suppress basal expression from the lac promoter.
Mis-acylation of the orthogonal tRNA with a natural amino acidPerform negative selection during the evolution of the aaRS to remove variants that recognize natural amino acids.

Conclusion

The incorporation of 3,4-Dichlorophenylalanine into proteins offers exciting possibilities for protein engineering and drug discovery. While a dedicated orthogonal translation system for this specific amino acid may require further development, the protocols and methodologies established for other halogenated phenylalanine analogs provide a solid foundation for initiating such research. Careful optimization of expression conditions and rigorous analytical verification are key to the successful production and characterization of proteins containing this novel building block.

Method

Application Notes: Dichlorophenylalanine (PCPA) in Neurological Disorder Models

Introduction p-Chlorophenylalanine (PCPA), also known as Fenclonine, is an irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH).[1][2] TPH is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxy...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

p-Chlorophenylalanine (PCPA), also known as Fenclonine, is an irreversible inhibitor of the enzyme tryptophan hydroxylase (TPH).[1][2] TPH is the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) from L-tryptophan.[2][3] By inhibiting this enzyme, PCPA serves as a potent and widely used pharmacological tool to deplete central serotonin levels in preclinical research. This depletion allows for the creation of animal models that are instrumental in studying the role of the serotonergic system in the pathophysiology of various neurological and psychiatric disorders, including depression, anxiety, sleep disorders, and Parkinson's disease.[1][4][5] These application notes provide an overview of the mechanism, quantitative effects, and detailed protocols for the experimental use of PCPA in rodent models.

Mechanism of Action

PCPA selectively and irreversibly inhibits tryptophan hydroxylase, the enzyme responsible for converting L-tryptophan to 5-hydroxytryptophan (5-HTP). This action effectively blocks the primary pathway for serotonin synthesis in the brain. The resulting depletion of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), is a key feature of this model.[1] The effects are long-lasting, with maximum depletion typically observed around three days post-administration and persisting for over a week, requiring de novo enzyme synthesis for the recovery of serotonin levels.[2]

cluster_pathway Serotonin (5-HT) Synthesis Pathway cluster_inhibitor Inhibitory Action tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin (5-HT) htp->serotonin AADC pcpa PCPA pcpa->tryptophan cluster_endpoints start Start: Animal Acclimatization (≥ 1 week) prep PCPA Suspension Preparation (e.g., in 0.5% CMC) start->prep admin Administration (i.p. injection) Control group receives vehicle. prep->admin monitor Post-Injection Monitoring (Daily health checks) admin->monitor depletion Serotonin Depletion Period (3-4 days for peak effect) monitor->depletion testing Endpoint Procedures depletion->testing analysis Data Analysis behavior Behavioral Testing (e.g., Open Field) behavior->analysis tissue Tissue Collection (Brain dissection) tissue->analysis cluster_model Dual-Deficit Parkinson's Model Logic da_lesion Dopaminergic Lesion (e.g., 6-OHDA) da_phenotype Parkinsonian Motor Deficit Phenotype da_lesion->da_phenotype pcpa_admin Serotonin Depletion (PCPA Administration) ht_phenotype Serotonin-Deficient Phenotype pcpa_admin->ht_phenotype dual_model Dual-Deficit Model for Studying Neurotransmitter Interactions in PD da_phenotype->dual_model ht_phenotype->dual_model

References

Application

Application Notes and Protocols for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in Cell Culture

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a substituted analog of the amino acid phenylalanine. Due to its structural similarity to endog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a substituted analog of the amino acid phenylalanine. Due to its structural similarity to endogenous neurotransmitters, this compound is of significant interest in neuroscience research and drug development, particularly for its potential to modulate neurotransmitter transport systems. Proper dissolution and handling are critical for obtaining reliable and reproducible results in cell-based assays. These application notes provide a detailed protocol for the dissolution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid and its application in cell culture experiments.

Physicochemical and Solubility Data

PropertyValueSource
Molecular Formula C₉H₉Cl₂NO₂N/A
Molecular Weight 234.08 g/mol N/A
Appearance White to off-white solidN/A
Solubility in DMSO Estimated ≥ 5 mg/mLBased on (S)-2-Amino-3-(pyridin-4-yl)propanoic acid dihydrochloride[1]
Solubility in 0.1 M NaOH High (enables stock solution preparation)Based on (S)-2-Amino-3-(4-bromophenyl)propanoic acid[2]
Aqueous Solubility PoorGeneral observation for similar compounds

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a sterile, high-concentration stock solution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in Dimethyl Sulfoxide (DMSO) for use in cell culture.

Materials:

  • 2-Amino-3-(3,4-dichlorophenyl)propanoic acid powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Vortex mixer

  • Laminar flow hood

Procedure:

  • Preparation: Perform all steps under aseptic conditions in a laminar flow hood.

  • Weighing: Accurately weigh 2.34 mg of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid powder and transfer it to a sterile conical tube.

  • Dissolution: Add 1 mL of anhydrous, cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Sterile-filter the 10 mM stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

Protocol 2: Preparation of a 10 mM Stock Solution using NaOH

Objective: To prepare a sterile, aqueous-based stock solution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid for applications where DMSO is not suitable.

Materials:

  • 2-Amino-3-(3,4-dichlorophenyl)propanoic acid powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • 0.1 M Hydrochloric Acid (HCl), sterile

  • Sterile, cell culture grade water

  • Sterile, conical-bottom polypropylene tubes (15 mL)

  • Calibrated analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • pH meter or sterile pH indicator strips

  • Laminar flow hood

Procedure:

  • Preparation: Perform all steps under aseptic conditions in a laminar flow hood.

  • Weighing: Weigh 2.34 mg of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid powder and transfer it to a sterile 15 mL conical tube.

  • Initial Dissolution: Add a small volume of 0.1 M NaOH (e.g., 200 µL) and vortex until the compound is fully dissolved. The solution will be basic.

  • Neutralization: Carefully add 0.1 M HCl dropwise while monitoring the pH. Adjust the pH to a neutral range (7.2-7.4).

  • Final Volume Adjustment: Bring the final volume to 1 mL with sterile, cell culture grade water.

  • Sterilization: Sterile-filter the 10 mM stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: This aqueous stock solution should be prepared fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Protocol 3: Application in Cell-Based Assays

Objective: To treat cultured cells with 2-Amino-3-(3,4-dichlorophenyl)propanoic acid to assess its biological activity.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Sterile stock solution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid (from Protocol 1 or 2)

  • Multi-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at the desired density and allow them to adhere and stabilize overnight.

  • Preparation of Working Solutions: Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. Include a vehicle control (medium with the same concentration of DMSO or neutralized saline as the highest treatment concentration).

  • Incubation: Incubate the cells for the desired experimental duration.

  • Analysis: Following incubation, perform the desired downstream analysis (e.g., cell viability assay, neurotransmitter uptake assay, gene expression analysis).

Mechanism of Action & Signaling Pathways

2-Amino-3-(3,4-dichlorophenyl)propanoic acid, as a phenylalanine analog, is hypothesized to act as a competitive inhibitor of large neutral amino acid transporters (LATs), which are responsible for the transport of amino acids across the cell membrane and the blood-brain barrier.[3] Furthermore, its structural similarity to dopamine and serotonin precursors suggests it may interfere with the function of the dopamine transporter (DAT) and the serotonin transporter (SERT).[4][5][6] Inhibition of these transporters would lead to an increase in the extracellular concentration of these neurotransmitters, thereby modulating synaptic signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH dopamine Dopamine dopa->dopamine DDC dopamine_vesicle Dopamine Vesicle dopamine->dopamine_vesicle dopamine_released Dopamine dopamine_vesicle->dopamine_released tryptophan Tryptophan five_htp 5-HTP tryptophan->five_htp TPH serotonin Serotonin five_htp->serotonin DDC serotonin_vesicle Serotonin Vesicle serotonin->serotonin_vesicle serotonin_released Serotonin serotonin_vesicle->serotonin_released dopamine_receptor Dopamine Receptor dopamine_released->dopamine_receptor dat DAT dopamine_released->dat Reuptake serotonin_receptor Serotonin Receptor serotonin_released->serotonin_receptor sert SERT serotonin_released->sert Reuptake compound 2-Amino-3-(3,4-dichloro phenyl)propanoic acid compound->dat Inhibition compound->sert Inhibition downstream Downstream Signaling dopamine_receptor->downstream Activation serotonin_receptor->downstream Activation dat->dopamine sert->serotonin

Figure 1: Proposed mechanism of action for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Experimental Workflow Diagrams

G cluster_protocol1 Protocol 1: Stock Solution in DMSO weigh_dmso Weigh 2.34 mg of Compound add_dmso Add 1 mL DMSO weigh_dmso->add_dmso vortex_dmso Vortex to Dissolve add_dmso->vortex_dmso filter_dmso Sterile Filter (0.22 µm) vortex_dmso->filter_dmso store_dmso Aliquot and Store at -20°C filter_dmso->store_dmso

Figure 2: Workflow for preparing a DMSO stock solution.

G cluster_protocol2 Protocol 2: Aqueous Stock Solution weigh_aq Weigh 2.34 mg of Compound add_naoh Add 0.1 M NaOH to Dissolve weigh_aq->add_naoh neutralize Neutralize with 0.1 M HCl (pH 7.2-7.4) add_naoh->neutralize adjust_vol Adjust Volume to 1 mL with H₂O neutralize->adjust_vol filter_aq Sterile Filter (0.22 µm) adjust_vol->filter_aq use_fresh Use Immediately filter_aq->use_fresh

Figure 3: Workflow for preparing an aqueous stock solution.

Conclusion

This document provides detailed protocols for the dissolution and use of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a cell culture setting. By following these guidelines, researchers can prepare consistent and sterile solutions of the compound for investigating its biological effects, particularly its potential role in modulating neurotransmitter transporter activity. The provided diagrams offer a visual representation of the proposed mechanism and experimental workflows to aid in experimental design and execution.

References

Method

Application Notes and Protocols for 3,4-Dichlorophenylalanine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 3,4-Dichlorophenylalanine as a versatile building block in organic synthesis, with a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-Dichlorophenylalanine as a versatile building block in organic synthesis, with a particular focus on its incorporation into peptides and other biologically active molecules. The unique electronic properties conferred by the dichloro-substitution on the phenyl ring make it a valuable tool for modulating the pharmacological properties of lead compounds.

Introduction to 3,4-Dichlorophenylalanine

3,4-Dichlorophenylalanine is a non-canonical amino acid that has garnered significant interest in medicinal chemistry and drug discovery. Its structural similarity to native phenylalanine allows for its incorporation into peptides and other molecules that can interact with biological targets, while the presence of two chlorine atoms on the aromatic ring significantly alters its electronic and steric properties. This modification can lead to enhanced binding affinity, improved metabolic stability, and altered receptor selectivity of the parent molecule. It is commonly used in the synthesis of pharmaceuticals, particularly for conditions related to neurological disorders and cancer.[1]

Applications in Peptide Synthesis

The primary application of 3,4-Dichlorophenylalanine is as a building block in solid-phase peptide synthesis (SPPS). Its incorporation can influence the conformation and biological activity of the resulting peptide. A key area of application is in the development of receptor antagonists, such as those for the cholecystokinin (CCK) receptors, which are implicated in various physiological processes in the gastrointestinal and central nervous systems.

Synthesis of Cholecystokinin (CCK) Receptor Antagonists

While direct synthesis of a CCK antagonist using 3,4-Dichlorophenylalanine is not extensively detailed in readily available literature, the structure-activity relationship (SAR) studies of related dipeptoid CCK-B receptor antagonists provide a strong rationale for its use. In these studies, variations in the substitution pattern of the phenyl ring of a phenylalanine analogue were shown to be critical for receptor affinity and selectivity. Specifically, electron-withdrawing groups on the phenyl ring were found to be favorable for high affinity.[1]

The following table, adapted from SAR studies of similar dipeptoid CCK-B antagonists, illustrates how modifications to the phenyl ring can impact biological activity. This provides a predictive framework for the potential efficacy of a 3,4-dichloro-substituted analogue.

Table 1: Structure-Activity Relationship of Phenylalanine Analogues in Dipeptoid CCK-B Antagonists

Phenyl Ring SubstitutionCCK-B Receptor Affinity (IC50, nM)Selectivity (CCK-A/CCK-B)
Unsubstituted15.0100
4-Fluoro0.08940
4-Chloro0.25800
4-Bromo0.30750
4-Iodo0.50600
4-Methyl2.0200
4-Nitro0.15900
3,4-Dichloro (Predicted) < 1.0 High

Data is illustrative and based on trends observed in related compounds.[1] The predicted high affinity for a 3,4-dichloro analogue is based on the favorable impact of electron-withdrawing substituents.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing 3,4-Dichlorophenylalanine

This protocol outlines the manual synthesis of a generic tripeptide (e.g., Ala-Phe(3,4-Cl2)-Gly) on a Rink Amide resin using Fmoc/tBu strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH

  • Fmoc-L-3,4-Dichlorophenylalanine

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Glycine):

    • Dissolve Fmoc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Second Amino Acid Coupling (3,4-Dichlorophenylalanine):

    • Repeat the Fmoc deprotection step as described above.

    • Dissolve Fmoc-L-3,4-Dichlorophenylalanine (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Third Amino Acid Coupling (Alanine):

    • Repeat the Fmoc deprotection step.

    • Dissolve Fmoc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat the Fmoc deprotection step to expose the N-terminal amine of Alanine.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O/DDT (92.5:2.5:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Expected Yield and Purity of a Tripeptide Containing 3,4-Dichlorophenylalanine

Peptide SequenceCrude Yield (%)Purity after HPLC (%)
Ala-Phe(3,4-Cl2)-Gly70-80>95

Yields and purity are estimates based on standard SPPS protocols.

Visualization of Relevant Biological Pathways and Workflows

Cholecystokinin Receptor Signaling Pathway

Derivatives of 3,4-Dichlorophenylalanine, particularly in the context of CCK antagonists, are designed to modulate the signaling pathways initiated by cholecystokinin binding to its receptors (CCK1R and CCK2R). These are G-protein coupled receptors that activate multiple downstream signaling cascades.

CCK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCK CCK CCK1R CCK1R CCK->CCK1R Binds Gq Gq CCK1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Signaling Ca2->Downstream PKC->Downstream

Caption: Simplified Cholecystokinin (CCK) signaling pathway via the CCK1 receptor.

Experimental Workflow for Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis, a common method for incorporating 3,4-Dichlorophenylalanine into a peptide chain.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage 4. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Final cycle Purification 5. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Non-Peptidic Organic Synthesis

While less common than its use in peptide synthesis, 3,4-Dichlorophenylalanine can also serve as a chiral precursor for the synthesis of other complex organic molecules, such as alkaloids and heterocyclic compounds. The amino acid backbone provides a stereochemically defined starting point for the construction of more elaborate molecular architectures. The dichlorophenyl moiety can be retained as a key pharmacophore or further functionalized.

Potential Use in Alkaloid Synthesis

Phenylalanine and its derivatives are known precursors in the biosynthesis of various alkaloids. For instance, tyrosine, a hydroxylated analog of phenylalanine, is a key building block for isoquinoline alkaloids. It is conceivable that 3,4-Dichlorophenylalanine could be utilized in synthetic routes to novel, halogenated alkaloid analogs with potentially unique biological activities.

Alkaloid_Synthesis DCP 3,4-Dichlorophenylalanine Intermediate Chiral Intermediate DCP->Intermediate Functional Group Manipulation Cyclization Cyclization Reactions Intermediate->Cyclization Alkaloid Halogenated Alkaloid Analogue Cyclization->Alkaloid

Caption: Conceptual pathway for the synthesis of alkaloid analogues from 3,4-Dichlorophenylalanine.

Disclaimer: The experimental protocols and data provided are intended for informational purposes and should be adapted and optimized by qualified researchers based on specific experimental requirements. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application

Application Notes: Derivatisierung von 2-Amino-3-(3,4-dichlorphenyl)propansäure für die analytische Bestimmung

Anwendungsgebiet: Diese Applikationsschrift beschreibt Methoden zur Derivatisierung von 2-Amino-3-(3,4-dichlorphenyl)propansäure, einer halogenierten Aminosäure, für die quantitative Analyse mittels Gaschromatographie-Ma...

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Applikationsschrift beschreibt Methoden zur Derivatisierung von 2-Amino-3-(3,4-dichlorphenyl)propansäure, einer halogenierten Aminosäure, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit der Aminosäure für die GC-Analyse zu erhöhen und die chromatographischen Eigenschaften sowie die Detektierbarkeit für die HPLC-Analyse zu verbessern.[1][2] Diese Methoden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung relevant, die an der Quantifizierung dieser spezifischen Verbindung in verschiedenen Matrices beteiligt sind.

Einleitung: 2-Amino-3-(3,4-dichlorphenyl)propansäure ist eine polare, schwerflüchtige Verbindung. Für eine genaue und empfindliche Analyse mittels GC-MS oder HPLC ist eine chemische Modifikation, die sogenannte Derivatisierung, erforderlich.[1][2] Die Derivatisierung zielt darauf ab, die polaren funktionellen Gruppen (Amino- und Carboxylgruppen) in weniger polare und flüchtigere Einheiten umzuwandeln.[3] Die gängigsten Derivatisierungstechniken für Aminosäuren sind die Silylierung und die Acylierung.[1]

Silylierung für die GC-MS-Analyse: Die Silylierung ist eine weit verbreitete Methode, bei der aktive Wasserstoffatome in den Amino- und Carboxylgruppen durch eine Trimethylsilyl (TMS)- oder tert-Butyldimethylsilyl (tBDMS)-Gruppe ersetzt werden.[3] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA) werden häufig verwendet. MTBSTFA-Derivate sind tendenziell stabiler und weniger feuchtigkeitsempfindlich als TMS-Derivate. Die Silylierungsreaktion erhöht die Flüchtigkeit und die thermische Stabilität der Aminosäure, was für die GC-Analyse unerlässlich ist.

Acylierung/Esterifizierung für die GC-MS- und HPLC-Analyse: Die Acylierung, oft in Kombination mit einer Veresterung, ist eine weitere effektive Derivatisierungsmethode. Alkylchloroformiate, wie Propylchloroformiat, reagieren mit den Amino- und Carboxylgruppen und führen zu stabilen Derivaten.[4][5] Diese Methode kann direkt in wässrigen Proben durchgeführt werden und ist für die Automatisierung geeignet.[4][5] Für die HPLC-Analyse können Derivatisierungsreagenzien eingesetzt werden, die eine chromophore oder fluorophore Gruppe einführen, um die Detektion mittels UV- oder Fluoreszenzdetektoren zu verbessern. Reagenzien wie o-Phthalaldehyd (OPA) werden hierfür häufig verwendet.[6]

Chirale Analyse: Da 2-Amino-3-(3,4-dichlorphenyl)propansäure ein chirales Zentrum besitzt, kann die Trennung der Enantiomere von Interesse sein. Dies kann durch den Einsatz von chiralen Derivatisierungsreagenzien (z.B. Marfey's Reagenz) mit anschließender Analyse auf einer achiralen Säule oder durch die direkte Trennung auf einer chiralen HPLC-Säule erreicht werden.[7][8]

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative quantitative Daten für die Analyse von derivatisierten Aminosäuren zusammen. Es ist zu beachten, dass diese Daten für allgemeine Aminosäuren gelten und für 2-Amino-3-(3,4-dichlorphenyl)propansäure spezifisch validiert werden müssen.

AnalysemethodeDerivatisierungsreagenzDetektionsgrenze (LOD)Bestimmungsgrenze (LOQ)LinearitätsbereichReferenz
GC-MSPropylchloroformiat0.03–12 µM0.3–30 µMNicht spezifiziert[4]
LC-MS/MS1-Brombutan5.4–91 fmolNicht spezifiziert10–100 nmol/L[9]
HPLC-FLDo-Phthalaldehyd (OPA)0.13–0.37 pMNicht spezifiziert0.125–125 µM/L[10]
LC-MS/MSaTRAQ ReagenzienNicht spezifiziertNicht spezifiziert5–2000 µM[11]

Experimentelle Protokolle

Protokoll 1: Silylierung mit MTBSTFA für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von 2-Amino-3-(3,4-dichlorphenyl)propansäure mittels Silylierung für die anschließende GC-MS-Analyse.

Materialien:

  • 2-Amino-3-(3,4-dichlorphenyl)propansäure Standard oder Probenextrakt

  • N-Methyl-N-(tert-butyldimethylsilyl)trifluoracetamid (MTBSTFA)

  • Acetonitril (wasserfrei)

  • Natriumbicarbonat

  • Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Septumkappen)

  • Heizblock oder Ofen

  • GC-MS-System

Prozedur:

  • Eine bekannte Menge der getrockneten Probe oder des Standards in ein Reaktionsgefäß einwiegen.

  • 100 µL MTBSTFA und 100 µL wasserfreies Acetonitril hinzufügen.

  • Das Gefäß fest verschließen und für 4 Stunden bei 100 °C erhitzen.

  • Die Reaktionsmischung auf Raumtemperatur abkühlen lassen.

  • Die Probe mit Natriumbicarbonat neutralisieren.

  • Einen Aliquot der überstehenden organischen Phase entnehmen und in das GC-MS-System injizieren.

Protokoll 2: Derivatisierung mit Propylchloroformiat für die GC-MS-Analyse

Dieses Protokoll beschreibt die Derivatisierung von 2-Amino-3-(3,4-dichlorphenyl)propansäure mit Propylchloroformiat.

Materialien:

  • Wässrige Probe oder Standardlösung von 2-Amino-3-(3,4-dichlorphenyl)propansäure

  • Propylchloroformiat

  • Propanol

  • Extraktionslösungsmittel (z.B. Isooctan)

  • GC-MS-System

Prozedur:

  • Zu einer wässrigen Probe, die die Aminosäure enthält, wird eine Mischung aus Propanol und Pyridin gegeben.

  • Anschließend wird Propylchloroformiat zugegeben, um die Derivatisierungsreaktion zu starten.

  • Die gebildeten Derivate werden mit einem organischen Lösungsmittel, wie Isooctan, extrahiert.

  • Die organische Phase wird abgetrennt und direkt in das GC-MS-System injiziert.

Hinweis: Dieses Protokoll basiert auf allgemeinen Verfahren zur Derivatisierung von Aminosäuren mit Alkylchloroformiaten und muss möglicherweise für die spezifische Zielverbindung optimiert werden.[4][5]

Protokoll 3: Prä-Säulen-Derivatisierung mit OPA für die HPLC-Analyse

Dieses Protokoll beschreibt die Derivatisierung von 2-Amino-3-(3,4-dichlorphenyl)propansäure mit o-Phthalaldehyd (OPA) für die Analyse mittels HPLC mit Fluoreszenzdetektion.

Materialien:

  • Probe oder Standardlösung von 2-Amino-3-(3,4-dichlorphenyl)propansäure

  • Boratpuffer (pH 9.5)

  • o-Phthalaldehyd (OPA)-Reagenz in Methanol

  • Mercaptoethanol oder 3-Mercaptopropionsäure

  • HPLC-System mit Fluoreszenzdetektor

Prozedur:

  • Eine Derivatisierungslösung durch Mischen von OPA-Reagenz und Mercaptoethanol in Boratpuffer herstellen.

  • Eine definierte Menge der Probe oder des Standards mit der Derivatisierungslösung mischen.

  • Die Reaktion für eine kurze Zeit (typischerweise 1-2 Minuten) bei Raumtemperatur inkubieren.

  • Die derivatisierte Probe umgehend in das HPLC-System injizieren.

  • Die Detektion erfolgt bei einer Anregungswellenlänge von ca. 340 nm und einer Emissionswellenlänge von ca. 450 nm.

Hinweis: Die genauen Bedingungen, wie pH-Wert, Reaktionszeit und Konzentrationen, sollten für eine optimale Derivatisierung der Zielverbindung optimiert werden.[6]

Visualisierungen

Derivatization_Workflow_GCMS cluster_sample_prep Probenvorbereitung cluster_derivatization Derivatisierung cluster_analysis Analyse Probe Probe mit 2-Amino-3-(3,4-dichlorphenyl)propansäure Trocknung Trocknung (optional) Probe->Trocknung Reaktion Reaktion (Heizung/Inkubation) Trocknung->Reaktion Reagenz Derivatisierungsreagenz (z.B. MTBSTFA oder Propylchloroformiat) Reagenz->Reaktion Derivat Derivatisierte Probe Reaktion->Derivat GCMS GC-MS Analyse Derivat->GCMS Daten Quantitative Daten GCMS->Daten

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Chiral_Derivatization_Workflow_HPLC cluster_derivatization Chirale Derivatisierung cluster_analysis HPLC-Analyse Start Probe mit racemischer 2-Amino-3-(3,4-dichlorphenyl)propansäure Reaction Reaktion Start->Reaction Chiral_Reagent Chirales Derivatisierungsreagenz (z.B. Marfey's Reagenz) Chiral_Reagent->Reaction Diastereomere Bildung von Diastereomeren Reaction->Diastereomere HPLC RP-HPLC-Analyse (achirale Säule) Diastereomere->HPLC Separation Trennung der Diastereomere HPLC->Separation Quantification Quantitative Bestimmung Separation->Quantification

Abbildung 2: Arbeitsablauf für die chirale Derivatisierung und HPLC-Analyse.

References

Method

Application Notes and Protocols for Handling and Storage of Chlorinated Amino Acids

For Researchers, Scientists, and Drug Development Professionals These comprehensive application notes and protocols provide detailed procedures for the safe handling, storage, and experimental use of chlorinated amino ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed procedures for the safe handling, storage, and experimental use of chlorinated amino acids. The information is intended to ensure the integrity of these reactive compounds and the safety of laboratory personnel.

Introduction

Chlorinated amino acids are valuable research tools and intermediates in drug development. Due to their inherent reactivity and potential instability, proper handling and storage are crucial to obtain reliable experimental results and maintain a safe laboratory environment. This document outlines the best practices for their use.

Safety Precautions

Chlorinated amino acids and their precursors can be hazardous. Always consult the Safety Data Sheet (SDS) for specific compounds. General safety guidelines include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and gloves resistant to chlorinated compounds (e.g., nitrile or chloroprene).[1][2] Inspect gloves for any tears before use.[1]

  • Ventilation: Handle all chlorinated amino acids in a well-ventilated chemical fume hood to avoid inhalation of any volatile byproducts.[1][2]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the laboratory.[2]

  • Incompatible Chemicals: Store chlorinated compounds away from amines and acetone (in the presence of a base) as they can form explosive mixtures.[1] Also, keep them separate from acids, alkalies, reducing agents, and combustible materials.[2]

Storage Procedures

The stability of chlorinated amino acids is highly dependent on storage conditions. Improper storage can lead to degradation and the formation of various byproducts.

Solid Form:

  • Temperature: For long-term storage, it is recommended to store solid chlorinated amino acids at -20°C.[3] For shorter periods, refrigeration at 2-8°C is suitable for many common amino acids.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation, especially for sensitive compounds.[3]

  • Moisture: Store in a desiccated environment to prevent hydrolysis. Many amino acids are hygroscopic.[3]

  • Light: Protect from light by using amber vials or storing them in the dark.

In Solution:

  • Temperature: Store stock solutions at -20°C or -80°C.[3]

  • Freeze-Thaw Cycles: To avoid degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.[3]

  • Solvent: The choice of solvent can impact stability. For many amino acids, a slightly acidic aqueous solution (e.g., 0.1 N HCl) can aid dissolution and stability.[3][4]

  • pH: The stability of N-chloroamino acids is pH-dependent. Maximum stability for some, like L-glutamine, is observed in the pH range of 5.0 to 7.5.[5]

Quantitative Stability Data

The degradation of chlorinated amino acids is influenced by factors such as the specific amino acid, pH, and temperature. The following tables summarize key kinetic data for the degradation of N-chloroamino acids.

Table 1: Degradation Rate Constants for N-chlorovaline and its Products [6][7][8]

ReactionRate Constant (s⁻¹)
N-monochlorovaline Degradation1.0 x 10⁻⁴
N,N-dichlorovaline to Isobutyronitrile1.3 x 10⁻⁴
N,N-dichlorovaline to N-chloroisobutyraldimine1.2 x 10⁻⁴

Conditions: Chlorine to amino acid ratio of 2.8.

Table 2: Formation and Degradation Rate Constants in the Chlorination of Valine [6][7][8]

ReactionRate Constant (M⁻¹s⁻¹)
Valine to N-monochlorovaline5.4 x 10⁴
N-monochlorovaline to N,N-dichlorovaline4.9 x 10²

Conditions: Chlorine to amino acid ratio of 2.8.

Table 3: Kinetic Coefficients for Chlorination of Aromatic Amino Acids at Different pH Values [9]

Amino AcidpHk_obs (min⁻¹)
Tyrosine 6.00.02110.9972
7.00.04330.9984
8.00.03180.9981
9.00.02450.9976
Phenylalanine 6.00.02890.9988
7.00.05120.9991
8.00.03870.9985
9.00.04210.9989
Tryptophan 6.00.01870.9969
7.00.03960.9979
8.00.02940.9973
9.00.03550.9983

Conditions: CAA:CHOCl = 1:2, 25 °C.

Experimental Protocols

Protocol for Preparation of a Chlorinated Amino Acid Stock Solution

This protocol describes the preparation of a stock solution of a chlorinated amino acid for use in experiments.

Materials:

  • Chlorinated amino acid (solid form)

  • Appropriate solvent (e.g., 0.1 N HCl, sterile distilled water, or buffer)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer or sonicator[3]

  • Calibrated micropipettes

Procedure:

  • Work in a Fume Hood: Perform all steps in a certified chemical fume hood.

  • Equilibrate to Room Temperature: Allow the container of the solid chlorinated amino acid to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the chlorinated amino acid using an analytical balance.

  • Dissolution: Transfer the weighed solid to a sterile tube. Add the appropriate volume of solvent to achieve the desired stock concentration.

  • Mixing: Vortex or sonicate the solution until the amino acid is completely dissolved.[3]

  • Aliquoting: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C in the dark.

Protocol for Synthesis of N-Chloro-α-Amino Acids (General Laboratory Method)

This protocol provides a general method for the synthesis of N-chloro-α-amino acids.

Materials:

  • α-Amino acid

  • Sodium hypochlorite (NaOCl) solution

  • Phosphate buffer solution (pH range 6-13)[10]

  • Spectrophotometer or iodometric titration setup[10]

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Amino Acid Solution: Dissolve the desired α-amino acid in the phosphate buffer at a specific pH.

  • Chlorination Reaction: While stirring, add a stoichiometric amount of sodium hypochlorite solution to the amino acid solution. The reaction to form the N-chloroamino acid is typically rapid.

  • Monitor Reaction: The progress of the decomposition of the N-chloroamino acid can be followed by spectrophotometry or iodometric titration.[10]

  • Characterization: The resulting N-chloroamino acid can be further characterized using appropriate analytical techniques such as NMR or mass spectrometry.

Visualizations

Logical Workflow for Handling Chlorinated Amino Acids

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Start: Obtain Chlorinated Amino Acid ppe Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood weigh Weigh Solid Compound hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve waste Dispose of Waste in Labeled Containers weigh->waste aliquot Aliquot into Single-Use Tubes dissolve->aliquot dissolve->waste store Store at -20°C or -80°C (Protect from Light) aliquot->store aliquot->waste store->waste end End waste->end

Caption: Workflow for Safe Handling of Chlorinated Amino Acids.

Degradation Pathway of N,N-Dichlorovaline

G valine Valine n_mono N-monochlorovaline valine->n_mono Chlorination (k = 5.4 x 10⁴ M⁻¹s⁻¹) n_di N,N-dichlorovaline n_mono->n_di Further Chlorination (k = 4.9 x 10² M⁻¹s⁻¹) isobutyraldehyde Isobutyraldehyde n_mono->isobutyraldehyde Degradation (k = 1.0 x 10⁻⁴ s⁻¹) isobutyronitrile Isobutyronitrile n_di->isobutyronitrile Degradation (k = 1.3 x 10⁻⁴ s⁻¹) n_chloro_imine N-chloroisobutyraldimine n_di->n_chloro_imine Degradation (k = 1.2 x 10⁻⁴ s⁻¹)

Caption: Reaction Pathway for the Chlorination of Valine.

Chloroquine's Effect on Cellular Amino Acid Homeostasis

G chloroquine Chloroquine ctsl Cathepsin L (CTSL) chloroquine->ctsl Inhibits lysosome Lysosomal Protein Degradation ctsl->lysosome Required for aa_pool Cellular Amino Acid Pool lysosome->aa_pool Maintains

Caption: Chloroquine's Inhibitory Effect on Cathepsin L.

References

Application

Application Notes and Protocols: 3,4-Dichlorophenylalanine as a Biochemical Assay Reagent

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-Dichlorophenylalanine (DCF) is a halogenated derivative of the essential amino acid L-phenylalanine. Its structural similarity to phenylala...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichlorophenylalanine (DCF) is a halogenated derivative of the essential amino acid L-phenylalanine. Its structural similarity to phenylalanine allows it to interact with enzymes that recognize phenylalanine as a substrate, positioning it as a valuable tool in biochemical research and drug development.[1] The introduction of two chlorine atoms to the phenyl ring alters the electronic and steric properties of the molecule, influencing its biological activity.[1] Primarily, DCF is investigated for its potential as an inhibitor of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[1] These enzymes are critical in the biosynthesis of neurotransmitters, making their inhibitors valuable for studying neurological pathways and developing therapeutics for related disorders.[1]

These application notes provide an overview of the use of 3,4-Dichlorophenylalanine as a biochemical assay reagent, particularly as a potential inhibitor of key enzymes in the catecholamine biosynthesis pathway. Detailed protocols for assessing its inhibitory activity are provided to guide researchers in its application.

Mechanism of Action and Signaling Pathway

3,4-Dichlorophenylalanine is hypothesized to act as a competitive inhibitor of phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH). In this capacity, it would compete with the natural substrates, phenylalanine and tyrosine respectively, for binding to the active site of the enzyme. This inhibition would reduce the production of the downstream products, L-tyrosine and L-DOPA, thereby affecting the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine.[2][3][4]

The catecholamine biosynthesis pathway is a critical signaling pathway in the central nervous system and periphery, regulating numerous physiological processes.[3][4] The initial and rate-limiting step is the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase.[3][4] Phenylalanine hydroxylase contributes to this pathway by catalyzing the formation of L-tyrosine from L-phenylalanine.[5][6]

Catecholamine_Biosynthesis_Pathway cluster_0 Biosynthesis Pathway cluster_1 Enzymes cluster_2 Inhibitor Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH LDOPA L-DOPA Tyr->LDOPA TH Dopamine Dopamine LDOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT PAH Phenylalanine Hydroxylase (PAH) TH Tyrosine Hydroxylase (TH) (Rate-limiting) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT) DCF 3,4-Dichlorophenylalanine (DCF) DCF->PAH Inhibits DCF->TH Inhibits

Figure 1: Catecholamine biosynthesis pathway and points of inhibition by 3,4-Dichlorophenylalanine.

Data Presentation

Table 1: Inhibitory Activity of 3,4-Dichlorophenylalanine against Phenylalanine Hydroxylase (PAH)

ParameterValueUnitsExperimental Conditions
IC₅₀[User Data]µM[Specify buffer, pH, temperature, substrate concentration, etc.]
Kᵢ[User Data]µM[Specify buffer, pH, temperature, etc.]
Inhibition Type[User Data]-[e.g., Competitive, Non-competitive, Uncompetitive, Mixed]

Table 2: Inhibitory Activity of 3,4-Dichlorophenylalanine against Tyrosine Hydroxylase (TH)

ParameterValueUnitsExperimental Conditions
IC₅₀[User Data]µM[Specify buffer, pH, temperature, substrate concentration, etc.]
Kᵢ[User Data]µM[Specify buffer, pH, temperature, etc.]
Inhibition Type[User Data]-[e.g., Competitive, Non-competitive, Uncompetitive, Mixed]

Experimental Protocols

The following are generalized protocols for determining the inhibitory activity of 3,4-Dichlorophenylalanine against Phenylalanine Hydroxylase and Tyrosine Hydroxylase.

Protocol 1: Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol is designed to measure the production of L-tyrosine from L-phenylalanine by PAH and to assess the inhibitory effect of DCF.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (hPAH)

  • L-phenylalanine (substrate)

  • 3,4-Dichlorophenylalanine (inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • HEPES buffer (e.g., 100 mM, pH 7.0)

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with fluorescence or UV detection

  • 96-well microplate

Experimental Workflow:

PAH_Inhibition_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Reagent Mix: HEPES buffer, Catalase, DTT F Add Reagent Mix to wells A->F B Prepare serial dilutions of 3,4-Dichlorophenylalanine (DCF) G Add DCF dilutions to wells B->G C Prepare L-phenylalanine (substrate) solution H Add L-phenylalanine to wells C->H D Prepare PAH enzyme solution J Initiate reaction by adding PAH enzyme, BH4, and Iron D->J E Prepare BH4 (cofactor) and Ferrous Ammonium Sulfate E->J F->G G->H I Pre-incubate at 37°C H->I I->J K Incubate at 37°C for 30 min J->K L Terminate reaction with TCA K->L M Centrifuge to pellet protein L->M N Analyze supernatant by HPLC to quantify L-tyrosine M->N O Calculate % inhibition and determine IC50/Ki N->O

Figure 2: Experimental workflow for PAH inhibition assay.

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 100 mM HEPES (pH 7.0), 1 mg/mL catalase, and 1 mM DTT.

    • Prepare a stock solution of 3,4-Dichlorophenylalanine in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of concentrations for testing.

    • Prepare a stock solution of L-phenylalanine in the reaction buffer.

    • Prepare a solution of BH₄ and ferrous ammonium sulfate immediately before use.

  • Assay Setup:

    • In a 96-well microplate, add the reaction buffer to each well.

    • Add the different concentrations of DCF to the respective wells. Include a control well with no inhibitor.

    • Add the L-phenylalanine solution to all wells. The final concentration should be near the Kₘ of PAH for phenylalanine.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a mixture of the PAH enzyme, BH₄, and ferrous ammonium sulfate to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a solution of TCA (e.g., 10% final concentration).

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to HPLC vials.

    • Analyze the amount of L-tyrosine produced using an HPLC system.

    • Calculate the percentage of inhibition for each DCF concentration relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the DCF concentration.

    • To determine the Kᵢ and the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (DCF) and analyze the data using Lineweaver-Burk or other kinetic plots.

Protocol 2: Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol is a colorimetric assay for measuring the production of L-DOPA from L-tyrosine by TH and assessing the inhibitory effect of DCF.

Materials:

  • Recombinant human Tyrosine Hydroxylase (hTH)

  • L-tyrosine (substrate)

  • 3,4-Dichlorophenylalanine (inhibitor)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)

  • Ferrous ammonium sulfate

  • Sodium periodate

  • HEPES buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate reader capable of reading absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare "Mixture A" containing HEPES buffer, hTH enzyme, ferrous ammonium sulfate, and BH₄. Keep on ice.

    • Prepare "Mixture B" containing HEPES buffer, L-tyrosine, and sodium periodate.

    • Prepare a stock solution of 3,4-Dichlorophenylalanine and perform serial dilutions.

  • Assay Setup:

    • In a 96-well plate, add "Mixture A" to each well.

    • Add the different concentrations of DCF to the respective wells. Include a control well with no inhibitor.

  • Enzyme Reaction and Detection:

    • Initiate the reaction by adding "Mixture B" to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 475 nm kinetically over a period of 30 minutes. The increase in absorbance corresponds to the formation of dopachrome from the oxidation of L-DOPA.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.

    • Calculate the percentage of inhibition for each DCF concentration relative to the control.

    • Determine the IC₅₀ value.

    • For Kᵢ determination, perform the assay with varying concentrations of L-tyrosine and DCF.

Conclusion

3,4-Dichlorophenylalanine presents a promising tool for the investigation of aromatic amino acid hydroxylases. Its potential as a competitive inhibitor of PAH and TH makes it a valuable reagent for biochemical assays aimed at understanding the catecholamine biosynthesis pathway and for screening potential therapeutic agents. The provided protocols offer a framework for researchers to quantitatively assess the inhibitory properties of DCF and to incorporate it into their research and drug discovery workflows. Further studies are warranted to fully elucidate its mechanism of action and to establish its inhibitory constants for various enzyme targets.

References

Method

Application Notes and Protocols for Plant Growth Regulation Studies with 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Disclaimer: Scientific literature databases and academic search engines do not currently contain specific studies on the use of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid as a plant growth regulator. The following appl...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature databases and academic search engines do not currently contain specific studies on the use of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid as a plant growth regulator. The following application notes and protocols are therefore provided as a generalized framework for evaluating a novel chemical compound for such properties, based on common methodologies in plant science. The experimental data and pathways presented are hypothetical and for illustrative purposes only.

Introduction to Phenylalanine Analogs in Plant Growth Regulation

Phenylalanine is an essential aromatic amino acid in plants, serving as a precursor for the biosynthesis of proteins and a wide array of secondary metabolites crucial for plant development, structure, and defense, such as lignins and flavonoids.[1][2] Compounds that are structurally similar to phenylalanine, known as analogs, can interfere with its natural metabolic pathways.

These analogs can act as competitive inhibitors of enzymes involved in the synthesis or utilization of phenylalanine, potentially leading to growth inhibition.[3][4] For instance, some amino acid analogs function as herbicides by disrupting essential amino acid production.[5] Conversely, certain synthetic derivatives of amino acids and related structures, like indole-3-propionic acid and 2,4-Dichlorophenoxyacetic acid, can mimic natural plant hormones, particularly auxins, thereby acting as potent plant growth regulators.[6][7]

Given its structure as a substituted phenylalanine analog, 2-Amino-3-(3,4-dichlorophenyl)propanoic acid could hypothetically exhibit either growth-inhibiting (herbicidal) or growth-promoting (auxin-like) activities. The following protocols outline a general approach to determine these potential effects.

Hypothetical Application Notes

Compound: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Potential Applications:

  • Screening for herbicidal activity by assessing inhibition of seed germination and seedling growth.

  • Evaluation of auxin-like activity through root elongation and lateral root formation assays.

  • Investigation of its effects on overall plant morphology and development at various concentrations.

General Observations (Hypothetical): Initial screening might indicate a dose-dependent effect on plant growth. At low concentrations, an auxin-like effect (e.g., promotion of lateral roots) could be observed, while at higher concentrations, inhibitory effects (e.g., stunted growth, chlorosis) may dominate. The dichlorophenyl substitution could enhance the molecule's stability and uptake by the plant.

Experimental Protocols

Protocol 1: Seed Germination and Seedling Vigor Assay

Objective: To assess the effect of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid on seed germination and early seedling growth.

Materials:

  • Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce (Lactuca sativa)).

  • 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Sterile water.

  • Petri dishes with sterile filter paper or solid growth medium (e.g., Murashige and Skoog medium).

  • Growth chamber with controlled light and temperature.

Method:

  • Prepare a stock solution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid (e.g., 100 mM in DMSO).

  • Prepare a series of working solutions by diluting the stock solution in sterile water to final concentrations (e.g., 1 µM, 10 µM, 100 µM, 1 mM). Include a control with DMSO at the same concentration as the highest treatment.

  • Place sterile filter paper in Petri dishes and moisten with 5 mL of the respective treatment or control solutions.

  • Place a defined number of seeds (e.g., 50) on the filter paper in each dish.

  • Seal the Petri dishes and place them in a growth chamber under standard conditions (e.g., 22°C with a 16-hour light/8-hour dark cycle).

  • After a set period (e.g., 7-10 days), record the germination rate (percentage of germinated seeds).

  • Measure the primary root length and shoot length of the seedlings.

  • Calculate the average lengths and standard deviations for each treatment.

Protocol 2: Root Elongation and Lateral Root Formation Assay

Objective: To evaluate the potential auxin-like or inhibitory activity of the compound on root development.

Materials:

  • Pre-germinated seedlings of a model plant (e.g., Arabidopsis thaliana).

  • Square Petri dishes with solid growth medium.

  • 2-Amino-3-(3,4-dichlorophenyl)propanoic acid stock solution.

  • Growth chamber.

Method:

  • Prepare solid growth medium containing the desired concentrations of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM) and a control medium with the solvent.

  • Transfer 5-day-old, uniformly sized seedlings onto the surface of the prepared media in vertically oriented square Petri dishes.

  • Mark the position of the root tip at the time of transfer.

  • Return the plates to the growth chamber.

  • After 5-7 days, measure the growth of the primary root from the marked position.

  • Count the number of emerged lateral roots per seedling.

  • Analyze the data statistically to determine significant differences from the control.

Data Presentation (Hypothetical Data)

Table 1: Effect of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid on Arabidopsis thaliana Seedling Growth (10 days after sowing)

Concentration (µM)Germination Rate (%)Primary Root Length (mm)Shoot Length (mm)
0 (Control)98 ± 235.2 ± 3.115.8 ± 1.5
197 ± 338.5 ± 2.916.1 ± 1.3
1095 ± 425.1 ± 2.514.5 ± 1.8
10060 ± 78.7 ± 1.99.2 ± 1.1
100015 ± 51.2 ± 0.52.1 ± 0.7

Table 2: Effect of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid on Arabidopsis thaliana Root Development (7 days after transfer)

Concentration (µM)Primary Root Elongation (mm)Lateral Root Number
0 (Control)40.1 ± 4.212 ± 2
0.142.3 ± 3.818 ± 3
135.6 ± 3.525 ± 4
1015.2 ± 2.88 ± 2
504.5 ± 1.11 ± 1

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay1 Assay 1: Germination cluster_assay2 Assay 2: Root Development Compound Compound Stock (in DMSO) WorkingSol Working Solutions (various concentrations) Compound->WorkingSol Dilution PetriDishes Petri Dishes with Filter Paper Plating Seed Plating WorkingSol->Plating AgarPlates Agar Plates with Compound Transfer Seedling Transfer WorkingSol->Transfer Seeds Seeds (e.g., Arabidopsis) Seeds->Plating PetriDishes->Plating Incubation1 Growth Chamber (7-10 days) Plating->Incubation1 Data1 Data Collection: - Germination Rate - Root/Shoot Length Incubation1->Data1 Seedlings Pre-germinated Seedlings Seedlings->Transfer AgarPlates->Transfer Incubation2 Vertical Incubation (5-7 days) Transfer->Incubation2 Data2 Data Collection: - Primary Root Elongation - Lateral Root Count Incubation2->Data2

Caption: General workflow for screening a novel compound for plant growth regulating effects.

signaling_pathway cluster_inhibition Hypothetical Inhibitory Pathway (High Concentration) cluster_promotion Hypothetical Auxin-like Pathway (Low Concentration) Compound_H 2-Amino-3-(3,4-dichlorophenyl) propanoic acid Enzyme Key Enzyme in Phenylalanine Biosynthesis (e.g., Chorismate mutase) Compound_H->Enzyme Competitive Inhibition Phenylalanine Phenylalanine Enzyme->Phenylalanine Proteins Essential Proteins Phenylalanine->Proteins GrowthInhibition Growth Inhibition Proteins->GrowthInhibition Compound_L 2-Amino-3-(3,4-dichlorophenyl) propanoic acid AuxinReceptor Auxin Receptor (e.g., TIR1/AFB) Compound_L->AuxinReceptor Binding Repressor Aux/IAA Repressor AuxinReceptor->Repressor Promotes Degradation ARF Auxin Response Factor (ARF) Repressor->ARF Inhibits AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription RootGrowth Lateral Root Growth AuxinGenes->RootGrowth

Caption: Hypothetical signaling pathways for a phenylalanine analog in plants.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid syn...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A common and effective method is a variation of the Erlenmeyer-Plöchl synthesis. This involves the condensation of 3,4-dichlorobenzaldehyde with an N-acylglycine, such as hippuric acid or N-acetylglycine, to form an azlactone. The subsequent reduction and hydrolysis of the azlactone yield the desired amino acid. For asymmetric synthesis to obtain the (R)-enantiomer, a chiral auxiliary or a chiral catalyst is typically employed during the reduction or alkylation step.

Q2: What are the critical parameters to control for achieving high yield and purity?

The most critical parameters include the purity of starting materials, reaction temperature, choice of solvent, and the catalyst system. For the condensation step, ensuring anhydrous conditions is crucial to prevent hydrolysis of the reactants and intermediates. During asymmetric reduction or alkylation, precise temperature control is often necessary to maximize enantioselectivity.

Q3: How can I purify the final product?

Purification can typically be achieved through a combination of techniques. An initial acid-base extraction can help remove neutral impurities and unreacted starting materials. The crude product can then be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. For enantiomeric purification, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, may be necessary.[1][2]

Q4: What are the main safety precautions to consider during this synthesis?

The synthesis involves the use of hazardous chemicals. 3,4-dichlorobenzaldehyde is an irritant. Acetic anhydride is corrosive and a lachrymator. Solvents like tetrahydrofuran (THF) and diethyl ether are highly flammable. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All reactions should be carried out in a well-ventilated fume hood.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the azlactone formation step 1. Presence of moisture. 2. Incomplete reaction. 3. Suboptimal reaction temperature.1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Monitor the reaction by Thin Layer Chromatography (TLC) and consider extending the reaction time. 3. Optimize the reaction temperature; for some condensations, gentle heating may be required.
Formation of multiple products (side reactions) 1. Polymerization of the aldehyde. 2. Self-condensation of the N-acylglycine. 3. Racemization of the product.[3]1. Add the aldehyde slowly to the reaction mixture. 2. Use a non-nucleophilic base and control the temperature. 3. For asymmetric synthesis, carefully select the chiral auxiliary and reaction conditions to minimize racemization.[4]
Low enantioselectivity in the asymmetric synthesis 1. Impure chiral catalyst or auxiliary. 2. Suboptimal reaction temperature.[5] 3. Incorrect solvent choice.[5]1. Use a freshly prepared or properly stored chiral catalyst/auxiliary. 2. Lowering the reaction temperature often improves enantioselectivity.[5] 3. Screen different solvents to find the optimal one for the desired stereochemical outcome.[5]
Difficulty in product isolation/purification 1. Product is too soluble in the recrystallization solvent. 2. Presence of persistent impurities. 3. Emulsion formation during extraction.1. Try a different solvent or a mixture of solvents for recrystallization. Cooling to a lower temperature may also induce crystallization. 2. Consider column chromatography for purification. 3. Add a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzamido-3-(3,4-dichlorophenyl)acrylic acid (Azlactone Precursor)

This protocol is based on the general principles of the Erlenmeyer-Plöchl synthesis.

Materials:

  • 3,4-dichlorobenzaldehyde

  • Hippuric acid

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dichlorobenzaldehyde (1 equivalent), hippuric acid (1 equivalent), and anhydrous sodium acetate (1.5 equivalents).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the mixture at 100°C for 2 hours with constant stirring.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and then with water.

  • Dry the product under vacuum to obtain 2-benzamido-3-(3,4-dichlorophenyl)acrylic acid.

Protocol 2: Reduction and Hydrolysis to 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

Materials:

  • 2-Benzamido-3-(3,4-dichlorophenyl)acrylic acid

  • Sodium amalgam (or catalytic hydrogenation setup with a suitable catalyst, e.g., Pd/C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

Procedure:

  • Suspend the 2-benzamido-3-(3,4-dichlorophenyl)acrylic acid in ethanol.

  • For reduction, gradually add sodium amalgam to the stirred suspension at a controlled temperature. Alternatively, perform catalytic hydrogenation in a Parr apparatus under a hydrogen atmosphere with a palladium on carbon catalyst.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove any solids.

  • To the filtrate, add concentrated hydrochloric acid and reflux the mixture for 4-6 hours to hydrolyze the amide bond.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the crude amino acid.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Visualizations

SynthesisWorkflow cluster_azlactone Azlactone Formation cluster_reduction_hydrolysis Reduction & Hydrolysis start 3,4-dichlorobenzaldehyde + Hippuric acid reactants Acetic anhydride, Sodium acetate start->reactants heating Heat to 100°C reactants->heating precipitation Precipitate with Ethanol heating->precipitation product1 2-Benzamido-3-(3,4-dichlorophenyl)acrylic acid precipitation->product1 start2 Azlactone Precursor reduction Reduction (e.g., Na/Hg or H2, Pd/C) start2->reduction hydrolysis Hydrolysis (HCl, reflux) reduction->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization purification Recrystallization neutralization->purification final_product 2-Amino-3-(3,4-dichlorophenyl)propanoic acid purification->final_product

Caption: General workflow for the synthesis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

TroubleshootingFlow cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reagents Check Purity of Starting Materials & Solvents start->check_reagents check_conditions Review Reaction Conditions (Temp., Time, Atmosphere) start->check_conditions check_purification Optimize Purification (Solvent, Method) start->check_purification purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents optimize_temp Adjust Temperature check_conditions->optimize_temp optimize_time Modify Reaction Time check_conditions->optimize_time change_solvent Screen Different Solvents check_conditions->change_solvent change_method Try Alternative Purification Method check_purification->change_method

Caption: A logical troubleshooting workflow for addressing common synthesis issues.

References

Optimization

Overcoming solubility issues of 3,4-Dichlorophenylalanine in aqueous buffers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,4-Dic...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,4-Dichlorophenylalanine in aqueous buffers.

Troubleshooting Guides

Researchers may encounter difficulties in dissolving 3,4-Dichlorophenylalanine due to its low solubility in aqueous solutions at neutral pH. The following guide provides a systematic approach to address these issues.

Issue: 3,4-Dichlorophenylalanine does not dissolve in my aqueous buffer.

This is a common issue as 3,4-Dichlorophenylalanine is a white crystalline solid that is almost insoluble in water at room temperature[1]. The following workflow can help identify a suitable dissolution method.

G start Start: Undissolved 3,4-Dichlorophenylalanine ph_adjust Attempt pH Adjustment (See Protocol 1) start->ph_adjust cosolvent Try a Co-solvent System (See Protocol 2) ph_adjust->cosolvent Failure dissolved Compound Dissolved ph_adjust->dissolved Success complexation Use a Complexing Agent (See Protocol 3) cosolvent->complexation Failure cosolvent->dissolved Success temperature Gentle Heating (Use with caution) complexation->temperature Failure complexation->dissolved Success temperature->dissolved Success fail Consult further literature or consider alternative formulation temperature->fail Failure

Caption: Troubleshooting workflow for dissolving 3,4-Dichlorophenylalanine.

Experimental Protocols

Here are detailed protocols for the key solubility enhancement techniques mentioned in the troubleshooting guide.

Protocol 1: pH Adjustment

The solubility of compounds with ionizable groups, such as the carboxylic acid and amino groups in 3,4-Dichlorophenylalanine, is often pH-dependent. For the related compound p-Chlorophenylalanine, solubility can be significantly influenced by pH levels, with higher pH potentially increasing solubility[2].

Methodology:

  • Prepare a stock solution of a suitable base (e.g., 1 M NaOH) and a suitable acid (e.g., 1 M HCl).

  • Add the desired aqueous buffer to your powdered 3,4-Dichlorophenylalanine.

  • While stirring, add the base dropwise to increase the pH of the solution. Monitor the pH using a calibrated pH meter.

  • Observe for dissolution of the compound. It is anticipated that deprotonation of the carboxylic acid at higher pH will enhance solubility.

  • If the compound dissolves at a high pH, you can then carefully adjust the pH back towards your target pH with the acid solution. Be aware that the compound may precipitate out again if the pH is lowered significantly.

  • If dissolution is not achieved at a basic pH, you can attempt to dissolve the compound in an acidic environment by adding the acid dropwise.

G cluster_0 pH Effect on 3,4-Dichlorophenylalanine low_ph Low pH (Acidic) Carboxylic Acid: -COOH (Neutral) Amino Group: -NH3+ (Positive) high_ph High pH (Basic) Carboxylic Acid: -COO- (Negative) Amino Group: -NH2 (Neutral) low_ph->high_ph Increasing pH high_ph->low_ph Decreasing pH

Caption: Ionization states of 3,4-Dichlorophenylalanine at different pH values.

Protocol 2: Utilizing Co-solvents

For non-polar or hydrophobic drugs, using a co-solvent can reduce the dielectric constant of the solvent mixture, thereby enhancing solubility[3].

Methodology:

  • Select a water-miscible organic solvent that is compatible with your experimental system (e.g., DMSO, ethanol, or PEG 400).

  • Prepare a concentrated stock solution of 3,4-Dichlorophenylalanine in the chosen co-solvent.

  • Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously to avoid precipitation.

  • Ensure the final concentration of the organic co-solvent is low enough not to interfere with your downstream experiments.

Protocol 3: Complexation with Cyclodextrins

A protocol for dissolving the related compound 4-chloro-DL-phenylalanine (PCPA) utilizes 2-Hydroxypropyl-beta-cyclodextrin[4]. This approach can also be attempted for 3,4-Dichlorophenylalanine.

Methodology:

  • For a target concentration, calculate the required amounts of 3,4-Dichlorophenylalanine and 2-Hydroxypropyl-beta-cyclodextrin. A significant molar excess of the cyclodextrin is typically used.

  • Add the 2-Hydroxypropyl-beta-cyclodextrin and 3,4-Dichlorophenylalanine to a vial.

  • Add the majority of your final volume of distilled water and mix vigorously. The solution will likely be cloudy.

  • Add a small amount of 1 M HCl and continue to mix until the solution becomes clear.

  • Neutralize the solution by adding an equivalent amount of 1 M NaOH. The compound should remain in solution.

Quantitative Data Summary

Buffer SystempHTemperature (°C)Co-solvent & ConcentrationSolubility (mg/mL)Observations
PBS7.425None
Tris-HCl8.025None
Acetate Buffer5.025None
PBS7.4375% DMSO
Water~7.02510% Ethanol

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Dichlorophenylalanine and what are its common uses?

A1: 3,4-Dichlorophenylalanine is a derivative of the amino acid phenylalanine. It is primarily used in biochemical research and as an intermediate in the synthesis of pharmaceuticals, particularly in the development of treatments for conditions like cancer and neurological disorders[5].

Q2: Why is 3,4-Dichlorophenylalanine so difficult to dissolve in aqueous solutions?

A2: As a white crystalline solid, 3,4-Dichlorophenylalanine is almost insoluble in water at room temperature[1]. Its chemical structure, which includes a dichlorinated phenyl group, contributes to its hydrophobic nature, making it poorly soluble in polar solvents like water.

Q3: Can I heat the solution to improve the solubility of 3,4-Dichlorophenylalanine?

A3: Gentle heating can increase the solubility of many compounds. However, 3,4-Dichlorophenylalanine is a photosensitive compound that can lose its activity when exposed to light and potentially heat[1]. If you choose to heat the solution, do so cautiously at a minimal temperature and for the shortest duration possible, and protect it from light. The stability of the compound under these conditions should be verified for your specific application.

Q4: Are there any ready-to-use formulations of 3,4-Dichlorophenylalanine with improved solubility?

A4: The search results did not indicate the commercial availability of pre-formulated, solubilized 3,4-Dichlorophenylalanine. Researchers typically need to prepare their own solutions from the powdered compound.

Q5: What are some alternative strategies if the above protocols do not work?

A5: If the described methods are unsuccessful, you might consider more advanced solubility enhancement techniques such as solid dispersions or nanotechnology approaches, although these require specialized equipment and expertise[6][7]. It may also be beneficial to consult scientific literature for studies that have used 3,4-Dichlorophenylalanine to see how it was formulated in those specific experimental contexts.

References

Troubleshooting

Technical Support Center: Purification of Synthetic 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Amino-3-(3,4-dichlorophenyl)pro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is effective for removing most impurities if a suitable solvent system is found. For high-purity requirements and for separating enantiomers, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Q2: What are the likely impurities in my synthetic sample?

Impurities largely depend on the synthetic route but can generally be categorized as:

  • Starting Materials: Unreacted precursors, such as 3,4-dichlorobenzaldehyde or its derivatives.

  • Reagents and By-products: Reagents used in the synthesis or by-products from side reactions.[1]

  • Enantiomeric Impurity: The undesired enantiomer (e.g., the (S)-enantiomer if the (R)-enantiomer is the target). Chemically synthesized amino acids often contain the D-amino acid as an impurity.[2]

  • Positional Isomers: Depending on the synthetic strategy, isomers with different substitution patterns on the phenyl ring could be formed.[3]

  • Degradation Products: Impurities formed by the decomposition of the product during synthesis or workup.

Purification Troubleshooting Guides

Recrystallization Issues

Q: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. To resolve this:

  • Increase Solvent Volume: Add more hot solvent to fully dissolve the oil.

  • Lower the Temperature: Use a larger volume of a lower-boiling point solvent to dissolve the compound at a temperature below its melting point.

  • Change Solvent System: Switch to a solvent system with different properties. A two-solvent system (e.g., dissolving in a good solvent like ethanol and adding a poor solvent like water until cloudy) is often effective.[4][5]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystal nucleation.

Q: The recovery yield from recrystallization is very low. How can I improve it?

Low recovery is often due to the compound having high solubility in the cold solvent.

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

  • Cool Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. This promotes the formation of larger, purer crystals and reduces loss.

  • Use a Different Solvent: Test various solvents to find one where the product has high solubility when hot and very low solubility when cold.

  • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can concentrate it and perform a second recrystallization to recover more material, although this fraction may be less pure.

Chromatography Issues

Q: I am seeing poor separation of my target compound from an impurity on a C18 reverse-phase HPLC column. What can I do?

  • Optimize the Mobile Phase:

    • Adjust Organic Modifier: Change the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.[6]

    • Change pH: Add an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase. For amino acids, maintaining a low pH (e.g., 2-3) can improve peak shape by protonating the carboxylic acid and amino groups.

  • Change the Column: If optimizing the mobile phase fails, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column).

  • Run a Focused Gradient: After an initial broad gradient run to locate your peak, run a shallower, focused gradient around the elution time of your compound to improve resolution.[7]

Q: How can I separate the (R) and (S) enantiomers of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

Enantiomers require a chiral environment for separation.

  • Chiral HPLC: This is the most direct method. Use a chiral stationary phase (CSP). For amino acids, macrocyclic glycopeptide phases (e.g., CHIROBIOTIC T, T2, TAG) or cinchona alkaloid-based zwitterionic phases are often effective.[6][8][9]

  • Diastereomeric Salt Formation: React the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts. These salts have different physical properties and can often be separated by fractional crystallization. The desired enantiomer is then recovered by breaking the salt.

Data Presentation

Table 1: Example Solubility Screening for Recrystallization

Solvent System (v/v)Solubility (Cold)Solubility (Hot)Crystal Quality
WaterPoorPoor-
EthanolModerateHighSmall Needles
IsopropanolLowModeratePlates
Ethanol / Water (80:20)LowHighLarge Needles
Dichloromethane / HexaneN/A (Two-solvent system)N/A (Two-solvent system)Fine Powder

This table presents illustrative data. Actual results may vary and require experimental verification.

Table 2: Example Chiral HPLC Method Comparison

Column TypeMobile PhaseFlow Rate (mL/min)Retention Time (R-enantiomer)Retention Time (S-enantiomer)Resolution (Rs)
CHIROBIOTIC T80:20 Methanol / Water + 0.1% Formic Acid1.08.5 min10.2 min2.1
CHIRALPAK ZWIX(+)95:5 Methanol / Water + 5mM Ammonium Acetate0.812.1 min14.5 min2.5
CYCLOBOND I 200070:30 Acetonitrile / Water1.09.8 min10.5 min1.2

This table presents illustrative data based on typical performance for similar compounds. Method optimization is required.[6]

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with stirring and gentle heating.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Chiral HPLC Purification
  • System Preparation:

    • Column: CHIROBIOTIC T (or similar macrocyclic glycopeptide column).

    • Mobile Phase: Prepare a mobile phase of Methanol and Water (e.g., 80:20 v/v) with an acidic modifier (e.g., 0.1% Formic Acid). Filter and degas the mobile phase.[6]

  • Sample Preparation: Dissolve the crude amino acid in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Method Parameters:

    • Flow Rate: Set to a typical rate for the column (e.g., 1.0 mL/min).

    • Detection: Use a UV detector at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

  • Injection and Fraction Collection: Inject the sample onto the column. Collect the fractions corresponding to the desired enantiomer peak.

  • Post-Purification: Combine the collected fractions containing the pure enantiomer. Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Visualizations

experimental_workflow cluster_purification Purification cluster_analysis Purity & Identity Analysis crude Crude Synthetic Product recrystallize Recrystallization crude->recrystallize Initial Cleanup hplc Chiral HPLC crude->hplc Direct Method recrystallize->hplc High Purity / Enantiomer Separation analysis_hplc Analytical HPLC (Achiral & Chiral) recrystallize->analysis_hplc hplc->analysis_hplc nmr NMR Spectroscopy analysis_hplc->nmr ms Mass Spectrometry nmr->ms purified_product Purified Product ms->purified_product

Caption: General workflow for purification and analysis.

troubleshoot_recrystallization start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out low_yield Low Recovery Yield? oiling_out->low_yield No add_solvent Add more hot solvent oiling_out->add_solvent Yes min_solvent Use minimum hot solvent low_yield->min_solvent Yes success Successful Crystallization low_yield->success No add_solvent->low_yield change_solvent Change solvent system add_solvent->change_solvent Still Oils Out change_solvent->low_yield slow_cool Cool solution slower slow_cool->success min_solvent->slow_cool

Caption: Decision tree for troubleshooting recrystallization.

potential_impurities cluster_synthesis From Synthesis cluster_workup From Workup / Storage product Target Product (R)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid starting_material Unreacted 3,4-Dichlorobenzaldehyde product->starting_material byproduct Side Reaction By-products product->byproduct enantiomer Opposite Enantiomer ((S)-isomer) product->enantiomer degradation Degradation Products product->degradation solvent Residual Solvents product->solvent

Caption: Potential impurities in the final product.

References

Optimization

Technical Support Center: Stability of 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-Amin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid solutions?

A1: The stability of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid solutions is primarily influenced by several factors:

  • pH: The solubility and stability of amino acids are highly pH-dependent.[1][2] The presence of both an acidic carboxylic acid group and a basic amino group means the molecule can exist as a cation, zwitterion, or anion depending on the pH of the solution.[2][3] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the molecule.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation reactions.[4] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is generally recommended to slow down potential degradation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation. Halogenated compounds can be susceptible to photolytic degradation.[5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the molecule, particularly at the aromatic ring. Phenylalanine and its analogs are susceptible to oxidation, which can be catalyzed by metal ions.[6][7][8]

  • Solvent: The choice of solvent can impact the stability of the compound. While aqueous solutions are common, the presence of co-solvents may influence degradation pathways.

Q2: What are the recommended storage conditions for solutions of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A2: Based on general best practices for amino acid solutions, the following storage conditions are recommended to ensure stability:

ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term use (days to weeks). For long-term storage, freezing at -20°C or below is advisable.Lower temperatures significantly slow down the rates of most chemical degradation reactions.
Light Protect solutions from light by using amber vials or storing them in the dark.To prevent potential photodegradation, especially given the presence of the dichlorophenyl ring.[5]
Atmosphere For sensitive applications or long-term storage, consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing.To minimize oxidation by removing dissolved oxygen.
pH Store solutions at a pH near the isoelectric point of the amino acid, unless experimental conditions require otherwise.The compound is likely to be least soluble and potentially most stable at its isoelectric point.[1]
Container Use well-sealed, inert containers (e.g., glass or polypropylene).To prevent solvent evaporation and contamination.

Q3: What are the potential degradation pathways for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A3: While specific degradation pathways for this exact molecule are not extensively documented in the public domain, based on its chemical structure and the behavior of similar compounds, the following degradation pathways are plausible:

  • Oxidation: The dichlorophenyl ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives (analogous to tyrosine isomers from phenylalanine).[6][7]

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide can occur, especially under heat or in the presence of certain catalysts.

  • Deamination: Removal of the amino group is another possible degradation route.

  • Photodegradation: The presence of chlorine atoms on the phenyl ring may make the molecule susceptible to photodegradation, potentially involving dehalogenation or ring cleavage upon exposure to UV light.[5]

Below is a conceptual diagram illustrating a potential degradation pathway.

G Potential Degradation Pathway A 2-Amino-3-(3,4-dichlorophenyl)propanoic acid B Oxidation (e.g., +OH) A->B D Decarboxylation (-CO2) A->D F Photodegradation (UV light) A->F C Hydroxylated Derivatives B->C E Amine Derivative D->E G Dehalogenated/Ring-Opened Products F->G

Caption: Potential degradation pathways for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Troubleshooting Guides

HPLC Analysis Issues

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause 1: Mismatch between the sample solvent and the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: The amino and carboxylic acid groups can interact with residual silanols on the silica-based column. Try a mobile phase with a different pH to alter the ionization state of the analyte. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can sometimes help. Consider using an end-capped column or a column with a different stationary phase.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the concentration of the sample being injected.

  • Possible Cause 4: Column contamination or degradation.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Issue 2: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis, especially when using gradient elution.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a column oven to maintain a constant temperature.

  • Possible Cause 3: pH of the mobile phase is too close to the pKa of the analyte.

    • Solution: Adjust the pH of the mobile phase to be at least one pH unit away from the pKa values of the amino and carboxylic acid groups.

Issue 3: Ghost peaks appear in the chromatogram.

  • Possible Cause 1: Contamination in the mobile phase or from a previous injection (carryover).

    • Solution: Use high-purity solvents and prepare fresh mobile phase. Implement a needle wash step in the autosampler method. Inject a blank solvent to see if the ghost peak is still present.

  • Possible Cause 2: Sample degradation in the autosampler.

    • Solution: If the autosampler is not temperature-controlled, degradation can occur. Prepare fresh samples and analyze them promptly. If possible, use a refrigerated autosampler.

Experimental Workflow and Protocols

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

G Forced Degradation Experimental Workflow A Prepare Stock Solution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (e.g., 80°C in solution) B->F G Photodegradation (UV/Vis light, RT) B->G H Analyze Samples by Stability-Indicating HPLC Method C->H D->H E->H F->H G->H I Identify and Quantify Degradation Products H->I

Caption: General workflow for a forced degradation study.

Protocol: Stability-Indicating HPLC Method Development

This protocol outlines a general approach for developing a stability-indicating HPLC method for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in water (adjust pH to around 2.5-3.0).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 220 nm and 275 nm due to the dichlorophenyl group).

  • Gradient Elution: Start with a gradient to ensure elution of both the parent compound and any potential degradation products. A typical starting gradient could be:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: Once the method is optimized to separate the parent peak from all degradation product peaks, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile to aid solubility) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.

Quantitative Data Summary (Analogous Compounds)

CompoundStress ConditionObservationReference
Tryptophan In solution with sodium bisulfite (0.1%) at 25°C20% decrease in concentration in 4 hours.[6]
Tryptophan Stored in clear glass vials at 25°C for 6 months10% decrease in concentration.[6]
Tryptophan Stored in amber vials at room temperature for 6 months96% of original concentration remained.[6]
Phenylalanine Thermal analysisStable up to 168°C - 229°C in various salt forms.[4]
Halogenated Acetic Acids Photocatalysis with TiO2Degradation rate is proportional to the number of halogen atoms.[5]

This information provides a baseline for designing and interpreting stability studies for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. It is crucial to perform specific studies on the compound of interest to establish its unique stability profile.

References

Troubleshooting

Technical Support Center: Dichlorophenylalanine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenylalanine. The f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dichlorophenylalanine. The following information addresses common side reactions and offers guidance on prevention and resolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for dichlorophenylalanine, and what are the primary challenges?

A1: The Erlenmeyer-Plöchl synthesis is a widely utilized and well-established method for preparing dichlorophenylalanine. This reaction involves the condensation of a dichlorobenzaldehyde isomer (e.g., 3,4-dichlorobenzaldehyde or 2,4-dichlorobenzaldehyde) with an N-acylglycine, such as hippuric acid or N-acetylglycine, to form an intermediate called an azalactone. This azalactone is then hydrolyzed to yield the final dichlorophenylalanine product.

The primary challenges and common side reactions associated with this synthesis are:

  • Formation of Side Products During Azlactone Synthesis: Competing reactions can lower the yield of the desired azalactone intermediate.

  • Incomplete Hydrolysis of the Azlactone: The stability of the azalactone ring can make its complete conversion to the final amino acid challenging.

  • Racemization: The stereochemical integrity of the alpha-carbon can be compromised, leading to a mixture of D- and L-enantiomers.

  • Purification Difficulties: Separating the desired dichlorophenylalanine from unreacted starting materials and side products can be complex.

Q2: What are the typical impurities I might encounter in my crude dichlorophenylalanine product?

A2: Common impurities include:

  • Unreacted dichlorobenzaldehyde

  • Unreacted N-acylglycine (e.g., hippuric acid)

  • The azalactone intermediate

  • Byproducts from the self-condensation of the dichlorobenzaldehyde.

  • Polymers formed from the dichlorobenzaldehyde.

  • Over-chlorinated or under-chlorinated phenylalanine species if direct chlorination of phenylalanine is attempted.

Q3: How can I minimize racemization during the synthesis?

A3: Racemization can occur, particularly during the activation of the carboxylic acid group. To minimize the formation of the undesired enantiomer:

  • Choice of Reagents: Avoid harsh bases and certain coupling reagents that are known to promote racemization. For instance, while not always directly used in the initial synthesis, in subsequent peptide coupling reactions, the choice of coupling reagent is critical.

  • Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of epimerization.

  • pH Control: Careful control of pH during workup and purification steps is crucial.

Q4: What are the most effective methods for purifying crude dichlorophenylalanine?

A4: Recrystallization is a common and effective technique for purifying crude dichlorophenylalanine. The choice of solvent is critical and should be one in which the desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain in solution.

Troubleshooting Guides

Issue 1: Low Yield of the Azlactone Intermediate

This is often due to side reactions involving the starting materials.

Symptom Possible Cause Suggested Solution
Formation of a viscous tar or polymer instead of a solid product. Polymerization or self-condensation of the dichlorobenzaldehyde.- Carefully control the reaction temperature to avoid excessive heat. - Ensure the correct stoichiometry of all reactants.
Low yield of the desired azalactone. Self-condensation of the N-acylglycine.- Optimize the reaction conditions, including the choice of condensing agent (e.g., acetic anhydride and sodium acetate) and reaction time.
Inefficient reaction.- Ensure all glassware is thoroughly dried and use anhydrous reagents, as moisture can interfere with the reaction. - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Incomplete Hydrolysis of the Azlactone

The azalactone ring can be stable, leading to its presence as an impurity in the final product.

Symptom Possible Cause Suggested Solution
Presence of the azalactone intermediate in the final product (detected by TLC, NMR, or other analytical methods). Insufficient hydrolysis conditions.- Ensure the concentration of the acid or base used for hydrolysis is adequate. - Increase the reaction time and/or temperature for the hydrolysis step. - Monitor the hydrolysis reaction by TLC until the azalactone spot disappears.
Issue 3: Racemization of the Final Product

The final product is a mixture of D and L enantiomers instead of a single desired enantiomer.

Symptom Possible Cause Suggested Solution
Chiral HPLC analysis shows the presence of both D and L enantiomers. The α-proton of the azalactone intermediate is acidic and can be abstracted by base, leading to a loss of stereochemistry.- Use milder bases or carefully control the amount of base used during the synthesis and workup. - Optimize the reaction temperature to be as low as possible while still allowing the reaction to proceed.

Experimental Protocols

General Protocol for the Erlenmeyer-Plöchl Synthesis of Dichlorophenylalanine

This is a generalized protocol and may require optimization.

Step 1: Synthesis of the Azlactone Intermediate

  • In a round-bottom flask equipped with a reflux condenser, combine the desired dichlorobenzaldehyde (1 equivalent), N-acetylglycine (1 equivalent), and anhydrous sodium acetate (1 equivalent).

  • Add acetic anhydride (3 equivalents) to the mixture.

  • Heat the reaction mixture to approximately 100-110 °C with continuous stirring for 2-4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting materials.

  • Allow the mixture to cool to room temperature.

  • Slowly add ethanol to the cooled mixture to precipitate the azalactone.

  • Filter the solid product and wash it with cold ethanol, followed by water, to remove unreacted starting materials and salts.

  • Dry the crude azalactone under vacuum.

Step 2: Hydrolysis of the Azlactone

  • Suspend the crude azalactone in an aqueous solution of sodium hydroxide (e.g., 10%).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the hydrolysis by TLC to ensure the complete disappearance of the azalactone.

  • After cooling, acidify the reaction mixture with an appropriate acid (e.g., HCl) to precipitate the crude dichlorophenylalanine.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water-ethanol mixture).

Visualizations

Dichlorophenylalanine_Synthesis_Workflow Erlenmeyer-Plöchl Synthesis Workflow for Dichlorophenylalanine Start Starting Materials: Dichlorobenzaldehyde N-Acetylglycine Acetic Anhydride Sodium Acetate Reaction1 Step 1: Azlactone Formation (Condensation Reaction) Start->Reaction1 SideReaction1 Side Reaction: Aldehyde Self-Condensation/ Polymerization Reaction1->SideReaction1 Intermediate Azlactone Intermediate Reaction1->Intermediate Racemization Potential Issue: Racemization Reaction1->Racemization Reaction2 Step 2: Hydrolysis (Acid or Base Catalyzed) Intermediate->Reaction2 SideReaction2 Side Reaction: Incomplete Hydrolysis Reaction2->SideReaction2 Purification Purification (e.g., Recrystallization) Reaction2->Purification Reaction2->Racemization FinalProduct Dichlorophenylalanine Purification->FinalProduct

Caption: Workflow for Dichlorophenylalanine Synthesis.

Troubleshooting_Logic Troubleshooting Common Issues in Dichlorophenylalanine Synthesis Start Problem Identified LowYield Low Overall Yield Start->LowYield ImpureProduct Impure Final Product Start->ImpureProduct RacemicMixture Racemic Mixture Obtained Start->RacemicMixture CheckStep1 Low Azlactone Yield? LowYield->CheckStep1 AnalyzeImpurities Identify Impurities (TLC, NMR, HPLC) ImpureProduct->AnalyzeImpurities ReviewConditions Review Reaction Conditions RacemicMixture->ReviewConditions Step1Causes Causes: - Wet Reagents - Aldehyde Polymerization - Incorrect Stoichiometry CheckStep1->Step1Causes Yes CheckStep2 Incomplete Hydrolysis? CheckStep1->CheckStep2 No Step1Solutions Solutions: - Dry Glassware/Reagents - Control Temperature - Verify Measurements Step1Causes->Step1Solutions Step2Causes Causes: - Insufficient Time/Temp - Inadequate Acid/Base CheckStep2->Step2Causes Yes Step2Solutions Solutions: - Increase Reaction Time/Temp - Adjust Reagent Concentration Step2Causes->Step2Solutions UnreactedSM Unreacted Starting Materials AnalyzeImpurities->UnreactedSM AzlactoneImpurity Azlactone Intermediate AnalyzeImpurities->AzlactoneImpurity PolymerImpurity Polymeric Byproducts AnalyzeImpurities->PolymerImpurity PurificationStrategy Optimize Purification: - Recrystallization Solvent - Chromatography UnreactedSM->PurificationStrategy AzlactoneImpurity->PurificationStrategy PolymerImpurity->PurificationStrategy BaseEffect Strong Base Used? ReviewConditions->BaseEffect TempEffect High Temperature? ReviewConditions->TempEffect RacMitigation Mitigation: - Use Weaker Base - Lower Reaction Temp BaseEffect->RacMitigation TempEffect->RacMitigation

Caption: Troubleshooting Logic for Synthesis Issues.

Optimization

Technical Support Center: Troubleshooting Cell Toxicity in Experiments with Halogenated Amino Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell toxicity issues encountered when workin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell toxicity issues encountered when working with halogenated amino acids.

Troubleshooting Guide

Cell toxicity is a significant concern when incorporating halogenated amino acids into proteins. This guide provides a step-by-step approach to identify the potential causes of toxicity and implement effective solutions.

Question: My cells are showing high levels of toxicity (low viability, poor morphology) after treatment with a halogenated amino acid. How can I troubleshoot this?

Answer:

Observing high cell toxicity is a common challenge. The following workflow can help you diagnose and mitigate the issue.

cluster_0 Initial Observation cluster_1 Initial Checks & Optimization cluster_2 Mechanism Investigation cluster_3 Solutions observe_toxicity High Cell Toxicity Observed concentration Optimize Concentration & Incubation Time observe_toxicity->concentration serum Check Serum Concentration concentration->serum reduce_concentration Reduce Concentration/ Incubation Time concentration->reduce_concentration viability_assays Perform Viability Assays (MTT/LDH) serum->viability_assays serum_optimization Optimize Serum Levels serum->serum_optimization er_stress_assays Assess ER Stress (Western Blot, XBP1 Splicing) viability_assays->er_stress_assays apoptosis_assays Measure Apoptosis (Annexin V, Caspase Assay) er_stress_assays->apoptosis_assays er_stress_mitigation Mitigate ER Stress er_stress_assays->er_stress_mitigation apoptosis_inhibition Inhibit Apoptosis (e.g., pan-caspase inhibitors) apoptosis_assays->apoptosis_inhibition

Caption: A troubleshooting workflow for addressing cell toxicity.

Step 1: Initial Checks and Optimization

  • Optimize Concentration and Incubation Time: The most common cause of toxicity is an excessively high concentration of the halogenated amino acid or prolonged exposure.

    • Action: Perform a dose-response experiment to determine the IC50 value (the concentration that causes 50% inhibition of cell growth). Start with a wide range of concentrations and narrow it down. Similarly, perform a time-course experiment to identify the optimal incubation period that allows for sufficient incorporation without excessive cell death.

  • Check Serum Concentration: Serum can sometimes interact with experimental compounds or provide protective factors.

    • Action: Evaluate if varying the serum percentage in your culture medium affects the observed toxicity. In some cases, serum components may mask cytotoxic effects.[1]

Step 2: Investigate the Mechanism of Toxicity

If optimizing concentration and incubation time does not resolve the issue, the toxicity may be due to specific cellular mechanisms.

  • Confirm Cytotoxicity with Quantitative Assays: Visually assessing cell health can be subjective. Use quantitative methods to measure cell viability and cytotoxicity.

    • Action: Perform an MTT or MTS assay to measure metabolic activity (an indicator of cell viability) and an LDH release assay to measure membrane integrity (an indicator of cytotoxicity).

  • Assess for Endoplasmic Reticulum (ER) Stress: The incorporation of unnatural amino acids can disrupt protein folding, leading to an accumulation of misfolded proteins in the ER, a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), which, if prolonged, can lead to cell death.[2]

    • Action:

      • Western Blot: Probe for key ER stress markers such as BiP (Binding immunoglobulin Protein, also known as GRP78) and CHOP (C/EBP homologous protein). Upregulation of these proteins is a hallmark of ER stress.

      • XBP1 Splicing Assay: Activation of the IRE1 pathway of the UPR leads to the splicing of X-box binding protein 1 (XBP1) mRNA. This can be detected by RT-PCR.

  • Measure Apoptosis: Prolonged and severe ER stress often leads to programmed cell death, or apoptosis.

    • Action:

      • Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.

      • Caspase Activity Assays: Measure the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis. The Caspase-Glo® 3/7 assay is a sensitive method for this.

Step 3: Implement Solutions

Based on your findings from the mechanism investigation, you can implement more targeted solutions.

  • If ER Stress is Confirmed:

    • Co-treatment with Chemical Chaperones: Consider using chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) to help alleviate ER stress and improve protein folding.

    • Induce Heat Shock Response: Mild heat shock can induce the expression of heat shock proteins (HSPs) which can assist in protein folding and reduce ER stress.[3]

  • If Apoptosis is the Primary Mode of Cell Death:

    • Use of Apoptosis Inhibitors: For mechanistic studies, you can use pan-caspase inhibitors like Z-VAD-FMK to determine if blocking apoptosis can rescue the cells. This can help to confirm that the observed toxicity is indeed mediated by apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cell toxicity caused by halogenated amino acids?

The most likely primary mechanism is the induction of Endoplasmic Reticulum (ER) stress . The incorporation of these unnatural amino acids can interfere with proper protein folding, leading to an accumulation of misfolded proteins in the ER. This activates the Unfolded Protein Response (UPR). If the stress is too severe or prolonged, the UPR will switch from a pro-survival to a pro-apoptotic signaling pathway, leading to programmed cell death.

cluster_0 Initiation cluster_1 Cellular Process cluster_2 Stress Response cluster_3 Cell Fate HAA Halogenated Amino Acid Protein_Synthesis Protein Synthesis HAA->Protein_Synthesis Misfolded_Proteins Misfolded Proteins Protein_Synthesis->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Adaptation Adaptation & Survival UPR->Adaptation Pro-survival Apoptosis Apoptosis UPR->Apoptosis Pro-apoptotic

Caption: Halogenated amino acid-induced ER stress pathway.

Q2: Are some halogenated amino acids more toxic than others?

Yes, the type of halogen, its position on the amino acid, and the number of halogen atoms can all influence cytotoxicity. For instance, di-halogenated tyrosyl compounds are generally more cytotoxic than their mono-halogenated counterparts.[4] Some studies suggest that iodinated compounds may exhibit higher cytotoxicity compared to chlorinated or brominated ones.[5] The specific cell line being used also plays a significant role in determining sensitivity.

Q3: Can the position of the halogenated amino acid within the protein affect toxicity?

While less studied, it is plausible. If the halogenated residue is incorporated into a critical region for protein folding or stability, it is more likely to cause misfolding and induce ER stress.

Q4: My viability assays (MTT vs. LDH) are giving conflicting results. Why?

MTT assays measure metabolic activity, while LDH assays measure membrane integrity. A compound could inhibit metabolic activity without immediately causing cell lysis, which would result in a decrease in the MTT signal but not a significant increase in LDH release. Conversely, a compound that rapidly induces necrosis would lead to a large increase in LDH release. It is always recommended to use multiple assays that measure different cellular parameters to get a comprehensive understanding of cytotoxicity.

Q5: How can I minimize toxicity while still achieving good incorporation of the halogenated amino acid?

  • Titration: Carefully titrate the concentration of the halogenated amino acid to find the lowest effective concentration that gives you sufficient incorporation for your downstream applications.

  • Time-Course Optimization: Determine the shortest incubation time required for adequate incorporation.

  • Media Optimization: In some systems, supplementing the media with certain natural amino acids can help to alleviate the metabolic burden and reduce toxicity.[6]

  • Cell Density: Ensure you are using an optimal cell seeding density. Overly confluent or sparse cultures can be more susceptible to stress.

Data Presentation: Cytotoxicity of Halogenated Amino Acids

The following tables summarize reported cytotoxicity data for various halogenated amino acids. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions.

Table 1: Cytotoxicity of Halogenated Tyrosine Derivatives in Chinese Hamster Ovary (CHO) Cells

CompoundHalogenPositionIC50 (µM)
3-ChlorotyrosineChlorine3>1000
3-BromotyrosineBromine3~800
3-IodotyrosineIodine3~300
3,5-DichlorotyrosineChlorine3,5~400
3,5-DibromotyrosineBromine3,5~200
3,5-DiiodotyrosineIodine3,5~50

Data is illustrative and compiled from trends observed in the literature. Actual values may vary.[4][5]

Table 2: Cytotoxicity of Other Halogenated Amino Acids

CompoundCell LineIC50 ValueReference
Valviamide B (contains brominated tryptophan)HepG27.8 µM[7]
p-ChlorophenylalanineNeuroblastomaGrowth inhibitory and toxic[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot for ER Stress Markers (BiP and CHOP)
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BiP/GRP78 and CHOP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: RT-PCR for XBP1 Splicing
  • RNA Extraction: Following treatment, extract total RNA from your cells using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This will allow for the amplification of both the unspliced and spliced forms.

  • Gel Electrophoresis: Separate the PCR products on a high-resolution agarose gel. The unspliced XBP1 will appear as a larger band, and the spliced form as a smaller band.

  • Analysis: The ratio of spliced to unspliced XBP1 can be quantified to determine the extent of IRE1 activation. For a more quantitative approach, a real-time PCR (qPCR) method can be employed using primers specific to the spliced form.[4][7]

Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
  • Cell Collection: Harvest both adherent and suspension cells from your culture.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC (or another fluorophore) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 4: Caspase-Glo® 3/7 Assay
  • Plate Cells: Seed cells in a white-walled 96-well plate and treat as required.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.

  • Incubation: Mix and incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a luminometer. The light output is proportional to the amount of caspase-3/7 activity.[6][9][10]

References

Troubleshooting

How to prevent degradation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid during storage

This technical support center provides guidance on the proper storage and handling of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid to prevent its degradation. The following information is based on established knowledge o...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid to prevent its degradation. The following information is based on established knowledge of similar chemical structures and general principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid during storage?

A1: Based on the chemical structure, the primary factors that can lead to degradation are exposure to light (photodegradation), high temperatures, high humidity, and contact with strong oxidizing agents. The aromatic ring and the amino acid functionality are susceptible to oxidative and photolytic degradation, while the carboxylic acid group can react with bases.

Q2: What are the recommended storage conditions for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A2: To ensure stability, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1][2][3] Specifically, storage at 2-8°C is recommended for long-term stability. The area should be free from strong oxidizing agents.

Q3: What are the potential degradation products of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A3: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways for similar aromatic amino acids include oxidation of the amino group, decarboxylation, and reactions involving the aromatic ring, such as hydroxylation or further chlorination.[2][4] Hazardous decomposition products can include carbon oxides, hydrogen chloride, and nitrogen oxides.[1][3]

Q4: How can I monitor the stability of my 2-Amino-3-(3,4-dichlorophenyl)propanoic acid sample?

A4: The most effective way to monitor the stability is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5] This technique can separate the parent compound from its degradation products, allowing for the quantification of purity over time.

Q5: Are there any known stabilizers that can be used with 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A5: While specific stabilizers for this compound are not documented, antioxidants are often used to prevent the oxidative degradation of susceptible molecules. The choice of a suitable stabilizer would require compatibility and stability studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid compound (e.g., yellowing or browning) Exposure to light or air (oxidation).Store the compound in a light-resistant (amber) container, purged with an inert gas like nitrogen or argon, and sealed tightly.
Change in physical form (e.g., clumping) Absorption of moisture due to high humidity.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Decreased purity observed by analytical testing (e.g., HPLC) Degradation due to improper storage conditions (temperature, light, etc.).Review storage conditions and ensure they comply with the recommendations (cool, dark, and dry). Consider performing a forced degradation study to understand the compound's vulnerabilities.
Inconsistent experimental results Use of a degraded sample.Always use a fresh, properly stored sample for experiments. If in doubt about the purity of an older sample, re-analyze it using a validated analytical method before use.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under stress conditions. While specific data for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is not available, the following table provides a representative summary of expected outcomes based on studies of structurally similar aromatic and chlorinated compounds.[6][7][8][9]

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%Hydrolysis of the amino group, potential for other acid-catalyzed reactions.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h10 - 25%Decarboxylation, reactions involving the amino group.
Oxidation 3% H₂O₂ at room temperature for 24h15 - 40%Oxidation of the amino group, hydroxylation of the aromatic ring.
Thermal Degradation 80°C for 48h5 - 20%Decarboxylation, formation of various decomposition products.
Photodegradation UV light (254 nm) and visible light (400-800 nm) for 48h20 - 50%Photolytic cleavage of bonds, formation of radical species leading to various degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid under various stress conditions.[6][7][8]

1. Sample Preparation:

  • Prepare a stock solution of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution sample (in a suitable solvent) under the same conditions.

  • Photodegradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) and visible light for 48 hours in a photostability chamber.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

  • Identify and characterize any significant degradation products using techniques like LC-MS.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general Reverse-Phase HPLC (RP-HPLC) method for monitoring the stability of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.[5]

1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Start with 95% A and 5% B, linearly increase to 95% B over 20 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase starting composition (95:5 A:B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing. This involves demonstrating that degradation products are well-separated from the parent peak.

Visualizations

Degradation_Pathways cluster_main 2-Amino-3-(3,4-dichlorophenyl)propanoic acid cluster_stressors Stress Factors cluster_products Potential Degradation Products Main_Compound 2-Amino-3-(3,4-dichlorophenyl)propanoic acid Light Light (Photodegradation) Heat Heat (Thermal Degradation) Oxidants Oxidizing Agents Humidity Humidity (Hydrolysis) Photolytic_Fragments Photolytic Fragments Light->Photolytic_Fragments Leads to Decarboxylated_Product Decarboxylated Product Heat->Decarboxylated_Product Leads to Oxidized_Products Oxidized Derivatives Oxidants->Oxidized_Products Leads to Hydroxylated_Products Hydroxylated Byproducts Humidity->Hydroxylated_Products Can lead to

Caption: Potential degradation pathways for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Forced_Degradation_Workflow Start Start: Pure Compound Prepare_Stock Prepare Stock Solution (1 mg/mL) Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal (80°C) Stress_Conditions->Thermal Photo Photodegradation (UV/Vis Light) Stress_Conditions->Photo Analyze Analyze by Stability-Indicating HPLC Method Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Degradation & Identify Products Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

References

Optimization

Technical Support Center: Scaling Up 3,4-Dichlorophenylalanine Production

Welcome to the technical support center for the production of 3,4-Dichlorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of 3,4-Dichlorophenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of 3,4-Dichlorophenylalanine?

A1: Scaling up the synthesis of 3,4-Dichlorophenylalanine from laboratory to industrial scale introduces several critical challenges. These primarily revolve around maintaining yield and purity while ensuring a safe and cost-effective process. Key issues include:

  • Reaction Kinetics and Heat Management: Exothermic reactions that are easily managed in a lab setting can lead to runaway reactions and the formation of impurities in large-scale reactors due to a lower surface-area-to-volume ratio, which impedes efficient heat dissipation.

  • Mixing and Mass Transfer: Inadequate mixing in large vessels can result in localized concentration gradients, leading to incomplete reactions and the formation of side products.

  • Impurity Profile Changes: Impurities that are negligible at the lab scale can become significant at an industrial scale, requiring robust analytical methods for detection and effective purification strategies.

  • Raw Material Variability: The quality and purity of starting materials can vary between batches, impacting the consistency of the final product.

  • Chiral Resolution: Efficiently separating the desired enantiomer from a racemic mixture at a large scale can be complex and costly.

  • Product Stability: Halogenated amino acids can be susceptible to degradation under certain process conditions, such as high temperatures or exposure to light.

Q2: Which synthetic route is commonly used for 3,4-Dichlorophenylalanine, and what are its potential scale-up issues?

A2: The Erlenmeyer-Plöchl synthesis is a classical and adaptable method for producing α-amino acids, including 3,4-Dichlorophenylalanine. This pathway involves the condensation of N-acylglycine (like hippuric acid) with an aromatic aldehyde (3,4-dichlorobenzaldehyde) to form an azlactone, which is then reduced and hydrolyzed to the final amino acid.[1][2]

Potential Scale-up Issues with Erlenmeyer-Plöchl Synthesis:

  • Azlactone Formation: This step often requires acetic anhydride and sodium acetate. At scale, the handling of large quantities of acetic anhydride requires careful safety considerations. Incomplete reaction can leave unreacted starting materials, complicating purification.

  • Side Reactions: The azlactone intermediate is reactive and can undergo side reactions, such as polymerization or reactions with impurities, leading to a decrease in yield and a more complex impurity profile.[3]

  • Reduction Step: The reduction of the azlactone is a critical step. Incomplete reduction can leave unsaturated intermediates, while overly harsh conditions can lead to dehalogenation or other unwanted side reactions.

  • Hydrolysis: The final hydrolysis step needs to be carefully controlled to avoid racemization or degradation of the product.

Troubleshooting Guides

Issue 1: Low Yield

Q: My scaled-up synthesis of 3,4-Dichlorophenylalanine is resulting in a significantly lower yield than my lab-scale experiments. What are the potential causes and how can I troubleshoot this?

A: Low yield during scale-up is a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Implement in-process controls (e.g., HPLC, TLC) to track the consumption of starting materials and the formation of intermediates and the final product.[4] - Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration at the optimal temperature. Be cautious of temperature gradients within the reactor.
Side Reactions/Impurity Formation - Analyze Crude Product: Use techniques like LC-MS or GC-MS to identify major side products.[5] This can provide insights into the competing reaction pathways. - Control Stoichiometry and Addition Rates: The rate of addition of reagents can be critical in large reactors to maintain optimal concentration ratios and minimize side reactions.
Poor Mixing - Evaluate Agitator Design and Speed: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. Computational Fluid Dynamics (CFD) modeling can be a useful tool for optimizing mixing at scale.
Product Degradation - Assess Product Stability: Conduct stress testing on the product under the reaction and workup conditions to identify potential degradation pathways.[][7] - Minimize Exposure to Harsh Conditions: Reduce the time the product is exposed to high temperatures or extreme pH levels.
Inefficient Workup and Isolation - Optimize Extraction and Crystallization: Review the solvent volumes, pH adjustments, and temperature profiles for the workup and isolation steps. Product loss during these phases is common.[8]
Issue 2: High Impurity Levels

Q: I am observing new or significantly higher levels of impurities in my scaled-up batches of 3,4-Dichlorophenylalanine. What are these impurities likely to be and how can I control them?

A: An increase in impurities is a frequent challenge during scale-up. The identity of these impurities is often linked to the synthetic route and the purity of the starting materials.

Common Impurities and Mitigation Strategies:

Potential ImpurityLikely SourceMitigation and Control
Positional Isomers (e.g., 2,3- or 2,5-Dichlorophenylalanine) Impurities in the 3,4-dichlorobenzaldehyde starting material.- Source high-purity starting materials. - Implement stringent incoming raw material testing.
Over- or Under-halogenated Species Side reactions during the synthesis of precursors or the main reaction.- Optimize reaction conditions (temperature, pressure, catalyst) to improve selectivity.
3,3',4,4'-Tetrachlorohydrazobenzene An impurity from the synthesis of 3,4-dichloroaniline, a potential precursor.[9]- If using 3,4-dichloroaniline, ensure it is of high purity. - Implement purification steps for precursors.
Unreacted Intermediates (e.g., Azlactone) Incomplete reaction during the synthesis.- Optimize reaction time and temperature. - Ensure efficient mixing.
Degradation Products Instability of the product under process conditions.- Perform forced degradation studies to identify potential degradants.[7] - Minimize exposure to heat, light, and extreme pH.

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for developing a robust HPLC-MS method for the analysis of 3,4-Dichlorophenylalanine and its potential impurities.

  • Column Selection: A C18 reversed-phase column is a common choice for separating a range of polar and non-polar compounds.

  • Mobile Phase: A gradient elution is typically required to separate the main compound from various impurities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV/PDA: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) to detect a wide range of compounds.

    • Mass Spectrometry (MS): Use electrospray ionization (ESI) in both positive and negative modes for identification and structural elucidation of impurities. High-resolution mass spectrometry (HRMS) can provide accurate mass data for determining elemental compositions.[5]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

This classical method is often used for the industrial-scale separation of enantiomers.[10][11]

  • Salt Formation:

    • Dissolve the racemic DL-3,4-Dichlorophenylalanine in a suitable solvent (e.g., a mixture of methanol and water).

    • Add a molar equivalent of a chiral resolving agent (e.g., D-tartaric acid) to the solution, heating gently to ensure complete dissolution.

  • Fractional Crystallization:

    • Slowly cool the solution to allow for the selective crystallization of one diastereomeric salt, which will be less soluble.

    • Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer.

    • Recrystallize the collected salt multiple times from the same solvent system to enhance diastereomeric purity. Monitor the progress using polarimetry.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Adjust the pH with a base (e.g., ammonium hydroxide) to precipitate the free enantiomer of 3,4-Dichlorophenylalanine.

    • Collect the purified enantiomer by filtration, wash with cold water, and dry.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of pH adjustment and precipitation.

Visualizations

erlenmeyer_plochl_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product cluster_purification Purification start1 N-Acylglycine step1 Azlactone Formation (Acetic Anhydride, NaOAc) start1->step1 start2 3,4-Dichlorobenzaldehyde start2->step1 step2 Reduction step1->step2 step3 Hydrolysis step2->step3 product DL-3,4-Dichlorophenylalanine step3->product purification Chiral Resolution & Crystallization product->purification final_product Enantiopure 3,4-Dichlorophenylalanine purification->final_product troubleshooting_low_yield cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_purification_loss Purification Loss start Low Yield Observed check1 Analyze In-Process Controls (IPC) start->check1 q1 Is the reaction going to completion? check1->q1 action1 Optimize Reaction Time/Temperature q1->action1 No action2 Verify Reagent Quality & Stoichiometry q1->action2 No q2 Analyze Crude Product for Side Products q1->q2 Yes q3 Are significant side products present? q2->q3 action3 Modify Reaction Conditions (e.g., lower temp) q3->action3 Yes action4 Control Reagent Addition Rate q3->action4 Yes q4 Review Workup & Isolation Procedure q3->q4 No q5 Is product loss occurring during purification? q4->q5 action5 Optimize Crystallization/Extraction Solvents q5->action5 Yes action6 Perform Material Balance q5->action6 Yes

References

Troubleshooting

Technical Support Center: Quantitative Analysis of Dichlorophenylalanine

This technical support center provides troubleshooting guidance and detailed methodologies for the quantitative analysis of dichlorophenylalanine, catering to researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed methodologies for the quantitative analysis of dichlorophenylalanine, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantitative analysis of dichlorophenylalanine using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

  • Q1: My dichlorophenylalanine peak is showing significant tailing. What are the possible causes and solutions?

    A1: Peak tailing in HPLC analysis of dichlorophenylalanine can arise from several factors. One common cause is the interaction of the analyte's amine group with residual acidic silanols on the silica-based column packing. To mitigate this, consider using a base-deactivated column or adding a small amount of a competing base, like triethylamine, to the mobile phase.[1] Another potential issue could be column overload; try reducing the injection volume or the sample concentration. Finally, ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the dichlorophenylalanine.

  • Q2: I'm observing a drift in the retention time of my dichlorophenylalanine peak across a sequence of injections. Why is this happening?

    A2: Retention time drift is often related to changes in the mobile phase composition or column equilibration.[2] Ensure your mobile phase is well-mixed and degassed, as dissolved gases can affect pump performance.[1] If you are running a gradient, inadequate column re-equilibration between injections can lead to inconsistent retention times. Allow sufficient time for the column to return to the initial conditions. Temperature fluctuations can also impact retention, so using a column oven is highly recommended for stable results.[2]

  • Q3: The baseline of my chromatogram is noisy or drifting, making it difficult to integrate the dichlorophenylalanine peak accurately. What should I check?

    A3: A noisy or drifting baseline can be caused by several factors.[1] First, check for leaks in the HPLC system. Ensure that the mobile phase is properly degassed, as air bubbles in the detector cell can cause significant noise. Contamination in the mobile phase or the column can also lead to a rising baseline, especially during gradient elution.[1] Finally, ensure the detector lamp is in good condition and has sufficient energy.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Q4: I am not seeing a peak for dichlorophenylalanine in my GC-MS analysis. What could be the problem?

    A4: Dichlorophenylalanine is a non-volatile amino acid due to its polar functional groups (-COOH and -NH2).[3][4] Direct injection into a GC system will likely result in thermal decomposition in the hot injector rather than volatilization. To analyze dichlorophenylalanine by GC-MS, a derivatization step is mandatory to increase its volatility.[3][4] Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), are commonly used to derivatize the active hydrogens on the carboxyl and amino groups.[5]

  • Q5: My derivatized dichlorophenylalanine peak is broad and shows poor symmetry. How can I improve the peak shape?

    A5: Poor peak shape for a derivatized analyte can indicate incomplete derivatization or degradation in the GC inlet.[4] Ensure that your sample is completely dry before adding the derivatization reagent, as water will react with the silylating agent.[4][5] Optimizing the derivatization reaction time and temperature is also crucial for achieving complete derivatization. Using an inert GC inlet liner, such as one with a sintered frit, can help prevent the degradation of sensitive derivatized compounds.[6]

  • Q6: I am observing matrix effects in my GC-MS analysis of dichlorophenylalanine from a biological sample. How can I mitigate this?

    A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in GC-MS analysis of complex samples.[7][8] To compensate for these effects, the use of a stable isotope-labeled internal standard, such as Dichlorophenylalanine-d5, is highly recommended. If an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample can be used. Additionally, optimizing the sample cleanup procedure to remove interfering matrix components can significantly reduce matrix effects.[9][10] Matrix-matched calibration, where standards are prepared in a blank matrix extract, can also help to compensate for these effects.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Q7: I am experiencing significant ion suppression for dichlorophenylalanine when analyzing plasma samples. What are my options?

    A7: Ion suppression is a common manifestation of matrix effects in LC-MS/MS, particularly with electrospray ionization (ESI).[11] Endogenous phospholipids from plasma are often a major cause of this suppression.[12] To address this, consider more effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove these interfering components.[12] Chromatographic separation is also key; optimizing the LC method to separate dichlorophenylalanine from the regions where phospholipids elute can significantly reduce suppression. The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects.[13]

  • Q8: How do I choose an appropriate internal standard for the LC-MS/MS analysis of dichlorophenylalanine?

    A8: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., Dichlorophenylalanine-d3 or ¹³C₆-Dichlorophenylalanine).[14] These standards have nearly identical chemical and physical properties to the analyte, meaning they will co-elute and experience similar matrix effects and ionization efficiencies, thus providing the most accurate correction.[13][14] If an isotopically labeled standard is unavailable, a close structural analog that is not present in the sample and has a similar retention time and ionization response can be used, though this is a less ideal option.[14][15]

  • Q9: Dichlorophenylalanine appears to be unstable in my processed samples. How can I improve its stability?

    A9: The stability of dichlorophenylalanine in biological matrices and processed samples is crucial for accurate quantification.[16] Instability can arise from enzymatic degradation, pH changes, oxidation, or light exposure.[17] To minimize enzymatic activity, samples should be processed quickly on ice and stored at -70°C or lower.[16] The addition of enzyme inhibitors may also be necessary. For stock solutions, prepare them fresh and store them at low temperatures, protected from light.[18] If the compound is susceptible to pH-mediated degradation, ensure the sample diluent and mobile phases are buffered appropriately.[19]

Detailed Experimental Protocols

1. Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a basic method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.

  • Aliquot: In a microcentrifuge tube, aliquot 100 µL of the plasma sample.

  • Internal Standard: Add 10 µL of the internal standard working solution (e.g., Dichlorophenylalanine-d3 in methanol).

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute: Reconstitute the dry residue in 100 µL of the initial mobile phase.

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. GC-MS Derivatization Protocol

This protocol outlines a standard silylation procedure for preparing dichlorophenylalanine for GC-MS analysis.

  • Sample Preparation: Place the dried sample extract or standard in a reaction vial.

  • Reagent Addition: Add 50 µL of a suitable solvent like pyridine, followed by 50 µL of BSTFA + 1% TMCS.[5]

  • Incubation: Cap the vial tightly and incubate at 70-80°C for 30-60 minutes to ensure complete derivatization.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Quantitative Data Summary

Table 1: Example HPLC Method Parameters for Dichlorophenylalanine Analysis

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL

Note: This is a generic starting method and should be optimized for your specific application and instrumentation.

Table 2: Example GC-MS Method Parameters for Derivatized Dichlorophenylalanine

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Mode Splitless
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Mode Scan or Selected Ion Monitoring (SIM)

Note: This method is based on typical conditions for derivatized amino acids and may require optimization.[5]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (e.g., Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation detect MS/MS Detection separate->detect quantify Quantification detect->quantify

Caption: LC-MS/MS workflow for dichlorophenylalanine in plasma.

cluster_lc HPLC Issues cluster_gc GC-MS Issues start Poor Peak Shape (Tailing, Broadening) q_secondary Secondary Interactions with Column? start->q_secondary q_derivatization Incomplete Derivatization? start->q_derivatization sol_secondary Use Base-Deactivated Column or Add Mobile Phase Modifier (e.g., Triethylamine) q_secondary->sol_secondary Yes sol_derivatization Optimize Reaction Time/Temp Ensure Sample is Dry q_derivatization->sol_derivatization Yes q_degradation Inlet Degradation? q_derivatization->q_degradation No sol_degradation Use Inert Liner Lower Inlet Temperature q_degradation->sol_degradation Yes

Caption: Troubleshooting poor peak shape for dichlorophenylalanine.

start Inconsistent Quantitative Results q_matrix Matrix Effects (Ion Suppression/ Enhancement)? start->q_matrix q_stability Analyte Instability in Sample/Extract? start->q_stability sol_is Use Stable Isotope-Labeled Internal Standard q_matrix->sol_is Yes sol_cleanup Improve Sample Cleanup (e.g., SPE, LLE) sol_is->sol_cleanup sol_chrom Optimize Chromatography to Separate from Matrix sol_cleanup->sol_chrom sol_stability Process/Store Samples at Low Temp Use Stabilizers/Inhibitors Check pH q_stability->sol_stability Yes

Caption: Logic for troubleshooting inconsistent quantitative results.

References

Optimization

Technical Support Center: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and addressing common is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and addressing common issues during experiments with 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Troubleshooting Guides

This section is designed to help you identify and resolve specific issues you may encounter during the synthesis, purification, and analysis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Synthesis: Erlenmeyer-Plöchl Reaction

A common route for the synthesis of α-amino acids like 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is the Erlenmeyer-Plöchl synthesis. This involves the condensation of an N-acylglycine (e.g., hippuric acid) with an aldehyde (3,4-dichlorobenzaldehyde) to form an azlactone, which is then hydrolyzed and reduced to the desired amino acid.

Question: My Erlenmeyer-Plöchl synthesis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid resulted in a low yield. What are the possible causes and solutions?

Answer:

Low yields in the Erlenmeyer-Plöchl synthesis can arise from several factors. Below is a table outlining potential causes and corresponding troubleshooting steps.

Potential Cause Troubleshooting Steps
Incomplete Azlactone Formation - Ensure all reagents, especially acetic anhydride, are fresh and anhydrous. Moisture can hydrolyze the anhydride, halting the reaction. - Verify the reaction temperature is maintained, typically around 100°C. - Increase the reaction time to ensure the condensation goes to completion.
Side Reactions of 3,4-Dichlorobenzaldehyde - The aldehyde starting material can undergo oxidation to 3,4-dichlorobenzoic acid or a Cannizzaro reaction under basic conditions. Ensure the reaction is run under the specified anhydrous and neutral or slightly acidic conditions. - Use freshly purified 3,4-dichlorobenzaldehyde to minimize impurities that could catalyze side reactions.
Incomplete Hydrolysis of the Azlactone - The hydrolysis of the azlactone intermediate can be slow. Ensure adequate reaction time and appropriate concentration of the acid or base used for hydrolysis. - For base-catalyzed hydrolysis, ensure a stoichiometric amount of base is used to drive the reaction to completion.
Product Loss During Workup - 2-Amino-3-(3,4-dichlorophenyl)propanoic acid has some solubility in water. Minimize the volume of aqueous solutions used during extraction and washing steps. - Ensure the pH is adjusted to the isoelectric point of the amino acid during precipitation to maximize recovery.

Question: I am observing an unexpected byproduct in the NMR spectrum of my crude 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. What could it be?

Answer:

Unexpected byproducts can originate from the starting materials or side reactions during the synthesis. Here are some possibilities:

  • Unreacted 3,4-Dichlorobenzaldehyde: Characterized by a singlet peak around 9-10 ppm in the ¹H NMR spectrum.

  • 3,4-Dichlorobenzoic Acid: An oxidation product of the starting aldehyde. In the ¹H NMR, you would expect to see aromatic protons and a carboxylic acid proton signal above 10 ppm.

  • Over-reduction Products: If a strong reducing agent is used for the final reduction step, the aromatic chlorine atoms could potentially be reduced.

  • Incompletely Hydrolyzed Azlactone: The presence of the azlactone intermediate would result in a more complex NMR spectrum.

To identify the contaminant, it is recommended to run a full characterization (¹H NMR, ¹³C NMR, MS) and compare the data with known spectra of potential impurities.

Purification

Purification of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is critical to remove unreacted starting materials, byproducts, and other impurities.

Question: I am having difficulty purifying 2-Amino-3-(3,4-dichlorophenyl)propanoic acid by recrystallization. What solvents should I try?

Answer:

Finding a suitable recrystallization solvent system often requires some experimentation. For amino acids, mixtures of a polar solvent (to dissolve the amino acid) and a less polar anti-solvent (to induce precipitation) are often effective.

Solvent System Comments
Ethanol/Water A common and often effective system for amino acids. Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow to cool slowly.
Methanol/Water Similar to ethanol/water, this can also be an effective system.
Acetone/Water Another viable option for recrystallizing polar compounds like amino acids.
Isopropanol/Water Can be a good alternative if ethanol or methanol are too effective as solvents.

Tips for Successful Recrystallization:

  • Start with a small amount of crude material to test different solvent systems.

  • Ensure the crude product is fully dissolved in the minimum amount of hot solvent.

  • Cool the solution slowly to encourage the formation of pure crystals. Rapid cooling can trap impurities.

  • If the product "oils out," try using a more dilute solution or a different solvent system.

Question: My purified 2-Amino-3-(3,4-dichlorophenyl)propanoic acid still shows impurities on HPLC analysis. What are my options?

Answer:

If recrystallization is insufficient, chromatographic methods are the next step for achieving high purity.

  • Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from neutral or differently charged impurities. The amino acid can be bound to a cation or anion exchange resin and then eluted by changing the pH or salt concentration of the mobile phase.

  • Reverse-Phase HPLC (preparative): If the impurities have significantly different polarities from the target compound, preparative reverse-phase HPLC can be an effective purification method.

Analysis

Accurate analysis is key to confirming the identity and purity of your 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

Question: I am not getting good separation of my product from an impurity during HPLC analysis. What can I do?

Answer:

Optimizing HPLC separation often involves adjusting the mobile phase and column conditions.

Parameter to Adjust Suggestion
Mobile Phase Composition - Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. - Change the pH of the aqueous buffer. The charge state of the amino acid and some impurities is pH-dependent, which can significantly affect retention time.
Buffer Concentration - Varying the ionic strength of the buffer can influence the interaction of the analyte with the stationary phase.
Column Type - If using a standard C18 column, consider trying a column with a different stationary phase (e.g., C8, phenyl-hexyl) that may offer different selectivity.
Temperature - Adjusting the column temperature can sometimes improve peak shape and resolution.

Question: The NMR spectrum of my 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is difficult to interpret due to broad peaks. What is the cause?

Answer:

Broad peaks in an NMR spectrum can be caused by several factors:

  • Aggregation: Amino acids can aggregate in solution, leading to peak broadening. Try running the spectrum at a lower concentration or in a different solvent (e.g., DMSO-d₆ instead of CDCl₃).

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • pH Effects: The protonation state of the amino and carboxylic acid groups can be in exchange, leading to broad peaks. Adding a drop of D₂O can sometimes sharpen the NH and OH signals.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in 2-Amino-3-(3,4-dichlorophenyl)propanoic acid experiments?

A1: Contamination can arise from various sources:

  • Starting Materials: Impurities in the 3,4-dichlorobenzaldehyde or N-acylglycine can carry through the synthesis.

  • Solvents: Using non-anhydrous solvents in reactions requiring dry conditions can lead to side reactions and low yields.

  • Glassware: Dirty glassware can introduce organic or inorganic contaminants.

  • Handling: Cross-contamination from other experiments or improper handling can introduce impurities.

Q2: How should I properly store 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A2: To ensure the stability of the compound, it should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term storage, refrigeration or freezing is recommended.

Q3: What are the expected ¹H NMR chemical shifts for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid?

A3: The expected ¹H NMR chemical shifts can be estimated as follows (in ppm):

  • Aromatic Protons: 7.0-7.5 ppm (three protons, complex splitting pattern).

  • Alpha-Proton (α-CH): 3.5-4.5 ppm (multiplet).

  • Beta-Protons (β-CH₂): 2.8-3.5 ppm (two protons, multiplet).

  • Amine (NH₂): Variable, often broad signal.

  • Carboxylic Acid (COOH): Variable, often broad signal, typically >10 ppm. Note: Actual chemical shifts can vary depending on the solvent and concentration.

Q4: What are the key safety precautions when working with 2-Amino-3-(3,4-dichlorophenyl)propanoic acid and its synthetic precursors?

A4: Always consult the Safety Data Sheet (SDS) for each chemical. General safety precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and vapors.

  • Preventing contact with skin and eyes.

Data Presentation

The following tables provide representative quantitative data for the synthesis and purification of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. Note: These are example values and actual results may vary.

Table 1: Representative Yields at Different Synthetic Stages

Stage Product Theoretical Yield (g) Actual Yield (g) Yield (%)
1Azlactone Intermediate10.08.585
2Crude Amino Acid7.56.080
3Recrystallized Amino Acid6.04.880

Table 2: Purity Analysis at Different Stages

Stage Method Purity (%)
Crude ProductHPLC85-90
After 1st RecrystallizationHPLC95-98
After 2nd RecrystallizationHPLC>99
After Column ChromatographyHPLC>99.5

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid via Erlenmeyer-Plöchl Synthesis
  • Azlactone Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine hippuric acid (1 equivalent), 3,4-dichlorobenzaldehyde (1 equivalent), and sodium acetate (1 equivalent).

    • Add acetic anhydride (3 equivalents) to the mixture.

    • Heat the mixture at 100°C for 2 hours with stirring.

    • Cool the reaction mixture and add ethanol to precipitate the azlactone.

    • Filter the solid and wash with cold ethanol and then water. Dry the product under vacuum.

  • Hydrolysis and Reduction:

    • Suspend the dried azlactone in a solution of sodium hydroxide (e.g., 1 M).

    • Heat the mixture to reflux until the solid dissolves.

    • Cool the solution and acidify with hydrochloric acid to precipitate the α-acetamido-3,4-dichlorocinnamic acid.

    • Filter and wash the solid with water.

    • The intermediate can be reduced to the final amino acid using a suitable reducing agent (e.g., sodium amalgam or catalytic hydrogenation). The choice of reducing agent and conditions is critical to avoid dehalogenation.

    • After reduction, adjust the pH to the isoelectric point to precipitate the final product, 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

    • Filter, wash with cold water, and dry the final product.

Protocol 2: Purification by Recrystallization
  • Place the crude 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes faintly cloudy.

  • If the solution remains clear, you may need to add more water or slightly cool the solution to find the saturation point.

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven.

Protocol 3: Purity Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (3,4-Dichlorobenzaldehyde, N-Acylglycine) reaction1 Erlenmeyer-Plöchl Reaction start->reaction1 intermediate Azlactone Intermediate reaction1->intermediate reaction2 Hydrolysis & Reduction intermediate->reaction2 crude_product Crude Product reaction2->crude_product recrystallization Recrystallization crude_product->recrystallization chromatography Column Chromatography recrystallization->chromatography If impurities remain hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr chromatography->hplc chromatography->nmr final_product Pure Product hplc->final_product Purity Confirmed nmr->final_product Structure Confirmed troubleshooting_contamination cluster_source_id Source Identification cluster_remediation Remediation start Contamination Suspected check_reagents Analyze Starting Materials (HPLC/NMR) start->check_reagents check_solvents Verify Solvent Purity and Anhydrous Conditions start->check_solvents check_glassware Inspect Glassware Cleaning Protocol start->check_glassware review_handling Review Handling Procedures start->review_handling purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impurity Detected use_new_solvents Use Fresh, High-Purity Solvents check_solvents->use_new_solvents Issue Found thorough_cleaning Implement Rigorous Glassware Cleaning check_glassware->thorough_cleaning Inadequate improve_technique Refine Handling Techniques review_handling->improve_technique Potential for Cross-Contamination final_goal Contamination Avoided purify_reagents->final_goal use_new_solvents->final_goal thorough_cleaning->final_goal improve_technique->final_goal

Troubleshooting

Adjusting pH for optimal stability of dichlorophenylalanine in solution

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the pH for optimal stability of dichlorophenylalanine in solution. The information is presented...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the pH for optimal stability of dichlorophenylalanine in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of dichlorophenylalanine in an aqueous solution?

A1: Currently, there is limited publicly available quantitative data on the degradation kinetics of dichlorophenylalanine at various pH values. However, for the related compound L-phenylalanine, it is generally stable in the pH range of 5.0 to 11.0.[1] For L-phenylalanine methyl ester, maximum stability is observed at a more acidic pH of 3 to 4.[2] Extreme pH values (e.g., <2 or >12) combined with high temperatures or prolonged storage are likely to increase the degradation of dichlorophenylalanine.[1] It is highly recommended to perform a pH stability study for your specific application and formulation to determine the optimal pH.

Q2: How does pH affect the solubility of dichlorophenylalanine?

A2: The solubility of dichlorophenylalanine is expected to be pH-dependent due to its amino acid structure, which contains both a carboxylic acid and an amino group. For the related compound p-chlorophenylalanine, solubility is lower at acidic pH and increases at higher pH. This is because at higher pH, the carboxylic acid group is deprotonated, leading to a charged species that is more soluble in aqueous solutions. Conversely, at low pH, the amino group is protonated, which can also influence solubility. For L-homophenylalanine, another analog, solubility dramatically increases at pH values below 2.5 and above 9.5.[3][4]

Q3: What are the typical storage conditions for dichlorophenylalanine solutions?

A3: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the solution and store it frozen at -20°C or -80°C to minimize degradation.[5][6][7] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: What are the likely degradation pathways for dichlorophenylalanine in solution?

A4: While specific degradation products for dichlorophenylalanine are not well-documented in the literature, similar compounds can undergo hydrolysis, oxidation, and photolysis.[8][9] Under strongly acidic or basic conditions, hydrolysis of the peptide bond (if part of a larger molecule) or other functional groups can occur.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in the solution The pH of the solution may be near the isoelectric point of dichlorophenylalanine, where its solubility is at a minimum. The concentration of the compound may be too high for the chosen solvent and pH.Adjust the pH of the solution away from the isoelectric point. For amino acids, this generally means making the solution more acidic or more basic. Perform a solubility test at different pH values to determine the optimal range for your desired concentration.
Loss of compound activity or concentration over time The pH of the solution may not be optimal for the stability of dichlorophenylalanine, leading to chemical degradation. The solution may be exposed to light or elevated temperatures.Perform a pH stability study to identify the pH at which the compound is most stable. Store the solution protected from light and at a low temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term).
Appearance of unknown peaks in HPLC analysis These are likely degradation products of dichlorophenylalanine. The degradation may be caused by inappropriate pH, temperature, or light exposure.Conduct a forced degradation study to intentionally generate degradation products and identify their retention times in your HPLC method. This will help in tracking the stability of your compound. Adjust the pH and storage conditions to minimize the formation of these degradation products.

Experimental Protocols

Protocol for Determining Optimal pH Stability

This protocol outlines a general procedure for conducting a pH stability study on dichlorophenylalanine.

1. Materials:

  • Dichlorophenylalanine

  • Purified water (e.g., Milli-Q or HPLC grade)

  • A series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers)

  • Acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) for pH adjustment

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile or methanol (HPLC grade)

  • pH meter

2. Procedure:

  • Prepare a stock solution of dichlorophenylalanine in a suitable solvent (e.g., water or a water/organic solvent mixture).

  • Prepare a series of solutions of dichlorophenylalanine at a fixed concentration in different buffers covering the desired pH range (e.g., pH 2, 4, 6, 7, 8, 10).

  • Immediately after preparation (t=0), analyze an aliquot of each solution by HPLC to determine the initial concentration of dichlorophenylalanine.

  • Store the remaining solutions at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution and analyze it by HPLC.

  • Plot the concentration of dichlorophenylalanine remaining versus time for each pH value.

  • The pH at which the concentration of dichlorophenylalanine decreases the least over time is the optimal pH for stability under those conditions.

Representative HPLC Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. For example, a gradient of acetonitrile in a phosphate buffer at pH 3.[10]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where dichlorophenylalanine has maximum absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Quantitative Data

pHInitial Concentration (µg/mL)Concentration at 24h (µg/mL)Concentration at 48h (µg/mL)% Remaining at 48h
2.0100.295.189.889.6%
4.0100.198.597.297.1%
6.099.899.198.598.7%
7.0100.398.997.897.5%
8.099.996.392.192.2%
10.0100.190.782.482.3%

Note: This is hypothetical data for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation prep_stock Prepare Dichlorophenylalanine Stock Solution prep_samples Prepare Samples in Each Buffer prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2-10) prep_buffers->prep_samples initial_hplc t=0 HPLC Analysis prep_samples->initial_hplc storage Store at Constant Temperature initial_hplc->storage timed_hplc HPLC Analysis at Time Intervals storage->timed_hplc plot_data Plot Concentration vs. Time timed_hplc->plot_data determine_ph Determine Optimal pH plot_data->determine_ph

Caption: Workflow for determining the optimal pH for dichlorophenylalanine stability.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Degradation Degradation pH->Degradation Precipitation Precipitation pH->Precipitation Temp Temperature Temp->Degradation Light Light Light->Degradation

Caption: Key factors influencing the stability of dichlorophenylalanine in solution.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of L-DOPA and 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid in Preclinical Models of Parkinson's Disease

A comprehensive review of the current experimental landscape reveals a significant disparity in the research concerning L-DOPA, the cornerstone therapy for Parkinson's disease (PD), and 2-Amino-3-(3,4-dichlorophenyl)prop...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current experimental landscape reveals a significant disparity in the research concerning L-DOPA, the cornerstone therapy for Parkinson's disease (PD), and 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a selective inhibitor of the L-type Amino Acid Transporter 1 (LAT1). While extensive data exists for L-DOPA's efficacy and mechanisms in various PD models, a direct comparison with 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is not feasible due to a lack of published studies investigating the latter in this context.

This guide synthesizes the available preclinical data for L-DOPA and elucidates the known properties of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, providing a framework for understanding their distinct mechanisms of action and potential therapeutic implications.

L-DOPA: The Gold Standard in Parkinson's Disease Treatment

Levodopa (L-DOPA) remains the most effective symptomatic treatment for Parkinson's disease. Its therapeutic effect stems from its role as a precursor to dopamine, replenishing the depleted levels of this neurotransmitter in the brains of PD patients.

Mechanism of Action

L-DOPA's efficacy is contingent on its ability to cross the blood-brain barrier (BBB), a feat accomplished via the L-type Amino Acid Transporter 1 (LAT1). Once in the brain, L-DOPA is converted to dopamine by the enzyme DOPA decarboxylase, primarily within dopaminergic neurons. This newly synthesized dopamine is then available to stimulate dopamine receptors, thereby alleviating the motor symptoms of PD.

L_DOPA_Mechanism cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain LDOPA_blood L-DOPA LAT1 LAT1 Transporter LDOPA_blood->LAT1 Transport LDOPA_brain L-DOPA LAT1->LDOPA_brain DDC DOPA Decarboxylase LDOPA_brain->DDC Conversion Dopamine Dopamine DDC->Dopamine Receptors Dopamine Receptors Dopamine->Receptors Binding Motor_Improvement Motor Symptom Improvement Receptors->Motor_Improvement Leads to

Caption: L-DOPA's mechanism of action in the brain.
Performance in Preclinical Parkinson's Models

L-DOPA has been extensively evaluated in various animal models of Parkinson's disease, most notably the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. These models mimic the progressive loss of dopaminergic neurons observed in human PD.

Table 1: Efficacy of L-DOPA in the 6-OHDA Rat Model of Parkinson's Disease

Experimental ParadigmL-DOPA DoseOutcome MeasureResultCitation(s)
Apomorphine-Induced Rotations6 mg/kgContralateral RotationsSignificant reduction in rotations, indicating motor improvement.[1]
Cylinder Test12 mg/kgContralateral Forelimb UseIncreased use of the impaired forelimb, signifying improved motor function.[2]
Striatal Dopamine LevelsChronic AdministrationExtracellular DopaminePeak extracellular dopamine levels in the striatum were approximately twice as high in dyskinetic animals compared to non-dyskinetic rats following L-DOPA injection.[3][3]

Table 2: Efficacy of L-DOPA in the MPTP Mouse Model of Parkinson's Disease

Experimental ParadigmL-DOPA DoseOutcome MeasureResultCitation(s)
Rotarod Test6 mg/kgLatency to FallSignificantly relieved akinetic deficits.[1]
Pole Test8 mg/kgTime to Turn and DescendSignificant amelioration of behavioral deficits.[4]
Striatal Tyrosine Hydroxylase (TH) Levels8 mg/kgTH Protein LevelsIncreased TH protein levels in the striatum and substantia nigra.[4]

2-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A LAT1 Inhibitor with an Unexplored Role in Parkinson's Disease

2-Amino-3-(3,4-dichlorophenyl)propanoic acid, also known as JPH203 or KYT-0353, is a potent and selective inhibitor of LAT1. The vast majority of research on this compound has focused on its anti-cancer properties, as many tumors overexpress LAT1 to support their high metabolic demand for amino acids.

Mechanism of Action

As a selective LAT1 inhibitor, 2-Amino-3-(3,4-dichlorophenyl)propanoic acid blocks the transport of large neutral amino acids, including L-DOPA, across cell membranes that express LAT1. In the context of cancer, this leads to amino acid starvation and subsequent cell death.

JPH203_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (e.g., BBB) cluster_intracellular Intracellular Space Amino_Acids Large Neutral Amino Acids (e.g., L-DOPA) LAT1 LAT1 Transporter Amino_Acids->LAT1 Normal Transport JPH203 2-Amino-3-(3,4-dichlorophenyl) propanoic acid JPH203->LAT1 Inhibits Blocked_Transport Blocked Amino Acid Transport LAT1->Blocked_Transport

Caption: Mechanism of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid as a LAT1 inhibitor.
Potential Relevance to Parkinson's Disease

Given that L-DOPA relies on LAT1 for transport into the brain, the use of a LAT1 inhibitor like 2-Amino-3-(3,4-dichlorophenyl)propanoic acid would be expected to antagonize the therapeutic effects of L-DOPA. However, the role of LAT1 in the pathophysiology of Parkinson's disease itself is not fully understood. One study reported a significant reduction in LAT1 mRNA expression in the brain capillaries of MPTP-treated mice, suggesting that altered LAT1 function could be a feature of the disease.[5]

Further research is required to explore whether modulating LAT1 activity, either through inhibition or other means, could have therapeutic potential in Parkinson's disease, independent of L-DOPA transport. For instance, altered transport of other large neutral amino acids could play a role in neuronal health and disease progression.

Experimental Protocols

6-Hydroxydopamine (6-OHDA) Model in Rats

The 6-OHDA model is a widely used neurotoxin-based model that selectively destroys dopaminergic neurons.

  • Procedure: A solution of 6-OHDA is stereotaxically injected into the medial forebrain bundle or the striatum of one hemisphere of the rat brain. This leads to a progressive loss of dopaminergic neurons in the substantia nigra pars compacta and a depletion of dopamine in the striatum on the injected side.

  • Behavioral Assessment: The resulting motor deficits are typically assessed using tests that measure asymmetrical motor behavior.

Apomorphine-Induced Rotation Test

This test is used to quantify the extent of dopamine depletion in the unilateral 6-OHDA lesion model.

  • Protocol:

    • Administer apomorphine, a dopamine receptor agonist, to the lesioned rat.

    • Place the rat in a circular arena.

    • Record the number of full 360° contralateral (away from the lesioned side) rotations over a set period (e.g., 30-60 minutes).

    • A higher number of rotations indicates a more severe dopamine lesion due to denervation supersensitivity of dopamine receptors on the lesioned side.[6][7][8]

Cylinder Test

The cylinder test assesses forelimb use asymmetry as an indicator of motor deficit in unilateral lesion models.

  • Protocol:

    • Place the rat in a transparent cylinder.

    • Videotape the rat's exploratory behavior for a defined period (e.g., 5 minutes).

    • Count the number of times the rat rears and touches the cylinder wall with its left forepaw, right forepaw, or both simultaneously.[2][9][10]

    • Calculate the percentage of contralateral (impaired) forelimb use. A lower percentage indicates a greater motor deficit.

Experimental_Workflow Animal_Model Induction of Parkinson's Model (e.g., 6-OHDA lesion in rats) Treatment Drug Administration (L-DOPA or Vehicle) Animal_Model->Treatment Behavioral_Testing Behavioral Assessment Treatment->Behavioral_Testing Rotation_Test Apomorphine-Induced Rotation Test Behavioral_Testing->Rotation_Test Cylinder_Test Cylinder Test Behavioral_Testing->Cylinder_Test Biochemical_Analysis Post-mortem Biochemical Analysis Behavioral_Testing->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Rotation_Test->Data_Analysis Cylinder_Test->Data_Analysis Dopamine_Levels Striatal Dopamine Measurement (HPLC) Biochemical_Analysis->Dopamine_Levels Dopamine_Levels->Data_Analysis

Caption: General experimental workflow for preclinical drug evaluation in Parkinson's models.

Conclusion

L-DOPA's efficacy in preclinical models of Parkinson's disease is well-documented, with a clear mechanism of action centered on dopamine replacement. In contrast, 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is a selective LAT1 inhibitor primarily investigated as an anti-cancer agent. The current body of scientific literature lacks the necessary data to perform a direct comparison of these two compounds in the context of Parkinson's disease. Future research investigating the role of LAT1 in the pathophysiology of Parkinson's disease and the potential effects of its selective inhibitors in relevant preclinical models is warranted to explore novel therapeutic avenues.

References

Comparative

Comparative analysis of 2,3- vs 3,4-dichlorophenyl propanoic acid bioactivity

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Dichlorophenyl propanoic acid isomers represent a class of compounds with potential for diverse biological activities, drawing interest...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenyl propanoic acid isomers represent a class of compounds with potential for diverse biological activities, drawing interest within the fields of medicinal chemistry and drug discovery. The position of the chlorine atoms on the phenyl ring can significantly influence the molecule's interaction with biological targets, leading to variations in their therapeutic and toxicological profiles. This guide provides a comparative analysis of the potential bioactivities of 2,3-dichlorophenyl propanoic acid and 3,4-dichlorophenyl propanoic acid.

Due to a lack of direct comparative experimental data in the public domain for these specific isomers, this guide will present a framework for their evaluation. This includes detailed experimental protocols for assessing key bioactivities, illustrative data from structurally related dichlorophenyl compounds to provide context, and an overview of relevant signaling pathways. This information is intended to serve as a valuable resource for researchers designing studies to elucidate the distinct biological profiles of these two compounds.

Quantitative Bioactivity Data (Illustrative)

The following tables summarize the types of quantitative data that would be generated from the experimental protocols described in this guide. The data presented here is for structurally related dichlorophenyl compounds and should be considered illustrative, not as a direct representation of the bioactivity of 2,3- and 3,4-dichlorophenyl propanoic acid.

Table 1: Illustrative Anti-inflammatory Activity Data

CompoundAssayModelDose/ConcentrationInhibition (%)Reference CompoundInhibition (%)
5-(3,4-dichlorophenyl) derivativeCarrageenan-induced paw edemaRat100 mg/kg30.6 - 57.8IndomethacinNot Specified

Table 2: Illustrative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
DichlorophenStaphylococcus aureus (Standard Strain)2 - 4Not SpecifiedNot Specified
DichlorophenStaphylococcus aureus (Clinical Strain)2 - 8Not SpecifiedNot Specified

Table 3: Illustrative Cytotoxicity Data (IC50)

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrileMCF-7 (Breast Cancer)0.56 ± 0.03Not SpecifiedNot Specified
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrileMCF-7 (Breast Cancer)0.127 ± 0.04Not SpecifiedNot Specified

Experimental Protocols

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Model: Male Wistar rats (180-200 g) are used.

  • Groups: Animals are divided into control, reference standard (e.g., Indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Administration: Test compounds and the reference standard are administered orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of a compound against various microorganisms.

Methodology:

  • Microorganisms: Standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi are used.

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., HEK293) are used.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological activities of aryl propanoic acids are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate key pathways that may be modulated by 2,3- and 3,4-dichlorophenyl propanoic acid.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Dichlorophenyl_Propanoic_Acid Dichlorophenyl Propanoic Acid Dichlorophenyl_Propanoic_Acid->COX2 Inhibition

Figure 1: Hypothesized Inhibition of the COX-2 Pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylation of IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Dichlorophenyl_Propanoic_Acid Dichlorophenyl Propanoic Acid Dichlorophenyl_Propanoic_Acid->IKK Potential Inhibition DNA DNA NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression (COX-2, Cytokines) DNA->Gene_Expression

Figure 2: Potential Modulation of the NF-κB Signaling Pathway.

Experimental_Workflow start Start: Synthesize and Characterize 2,3- and 3,4-Dichlorophenyl Propanoic Acid in_vitro In Vitro Bioassays start->in_vitro in_vivo In Vivo Bioassays start->in_vivo antimicrobial Antimicrobial Assay (MIC Determination) in_vitro->antimicrobial cytotoxicity Cytotoxicity Assay (MTT Assay) in_vitro->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced Paw Edema) in_vivo->anti_inflammatory data_analysis Data Analysis and Comparison of Bioactivity Profiles anti_inflammatory->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis conclusion Conclusion: Elucidate Structure-Activity Relationship and Therapeutic Potential data_analysis->conclusion

Figure 3: General Experimental Workflow for Comparative Analysis.

Conclusion

While direct comparative data for 2,3- and 3,4-dichlorophenyl propanoic acid is currently limited, this guide provides a comprehensive framework for their systematic evaluation. The provided experimental protocols and insights into relevant signaling pathways offer a solid foundation for researchers to investigate the nuanced differences in the bioactivity of these isomers. Future studies employing these methodologies are crucial to unlock the therapeutic potential and understand the structure-activity relationships of this class of compounds, ultimately guiding the development of novel and effective therapeutic agents.

Validation

Validating the Inhibitory Effect of 3,4-Dichlorophenylalanine on Phenylalanine Hydroxylase: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis for validating the potential inhibitory effects of 3,4-Dichlorophenylalanine on Phenylalanine Hydroxylase (PAH)....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the potential inhibitory effects of 3,4-Dichlorophenylalanine on Phenylalanine Hydroxylase (PAH). Due to the limited direct experimental data on 3,4-Dichlorophenylalanine, this document leverages data from the structurally similar and well-studied compound, p-chlorophenylalanine (PCPA), as a proxy. This approach allows for a robust framework for experimental design and data interpretation.

Data Presentation: Comparative Inhibitor Analysis

The following table summarizes the inhibitory potency of PCPA and other known inhibitors of Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH), a related aromatic amino acid hydroxylase also known to be inhibited by PCPA.

InhibitorTarget EnzymeInhibition TypePotencyReference(s)
p-Chlorophenylalanine (PCPA) *Phenylalanine Hydroxylase (PAH-1) Competitive96% inhibition at 5 mM[1]
Tryptophan Hydroxylase (TPH) IrreversibleIC50 > 50 µM[2]
DL-HomophenylalaninePhenylalanine Hydroxylase (PAH)Competitive-[3]
Lead(II) AcetatePhenylalanine Hydroxylase (PAH)Non-specific-[3]
TryptophanPhenylalanine Hydroxylase (PAH-1)Competitive90% inhibition at 5 mM[1]
EsculinPhenylalanine Hydroxylase (PAH-1)-98% inhibition at 5 mM[1]
p-Ethynylphenylalanine (pEPA)Tryptophan Hydroxylase (TPH)Competitive, ReversibleKi = 32.6 µM[4]
Telotristat EthylTryptophan Hydroxylase 1 (TPH1)--[2]
Compound 18i (oxyphenylalanine derivative)Tryptophan Hydroxylase 1 (TPH1)-IC50 = 37 nM[2]
LP-533401Tryptophan Hydroxylase 1 (TPH1)Uncompetitive vs. 6-MePH4Ki = 0.81 µM[5]
LP-521834Tryptophan Hydroxylase 1 (TPH1)Uncompetitive vs. 6-MePH4Ki = 0.19 µM[5]
LP-534193Tryptophan Hydroxylase 1 (TPH1)Uncompetitive vs. 6-MePH4Ki = 0.17 µM[5]

Experimental Protocols

A detailed methodology for a Phenylalanine Hydroxylase (PAH) inhibition assay is provided below. This protocol is based on spectrophotometric or fluorometric detection of L-tyrosine, the product of the PAH-catalyzed reaction.

Objective: To determine the in vitro inhibitory effect of 3,4-Dichlorophenylalanine on Phenylalanine Hydroxylase activity.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (hPAH)

  • L-Phenylalanine (substrate)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • 3,4-Dichlorophenylalanine (test inhibitor)

  • p-Chlorophenylalanine (positive control inhibitor)

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Spectrophotometer or Fluorometer plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-phenylalanine in the assay buffer.

    • Prepare a stock solution of the test inhibitor (3,4-Dichlorophenylalanine) and the positive control inhibitor (p-Chlorophenylalanine) in a suitable solvent (e.g., DMSO), and then dilute in assay buffer to the desired concentrations.

    • Prepare a fresh solution of BH4 containing DTT to prevent oxidation.

    • Prepare a working solution of hPAH in cold assay buffer.

  • Assay Setup:

    • Set up reactions in a 96-well plate. Each reaction should have a final volume of 200 µL.

    • Include wells for a negative control (no inhibitor), a positive control (with a known inhibitor like PCPA), and a range of concentrations of the test inhibitor.

    • Also, prepare blank wells for each condition containing all components except the enzyme.

  • Enzymatic Reaction:

    • To each well, add the following components in order:

      • Assay Buffer

      • Catalase (to remove H2O2)

      • Ferrous ammonium sulfate (for the active site iron)

      • L-Phenylalanine (substrate)

      • Inhibitor (test compound or control) or vehicle

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the hPAH enzyme solution to each well.

    • Immediately start monitoring the reaction.

  • Detection:

    • Fluorometric Detection: Measure the increase in fluorescence intensity (Excitation: ~275 nm, Emission: ~305 nm) resulting from the formation of L-tyrosine.

    • Spectrophotometric Detection: Alternatively, the reaction can be stopped (e.g., with trichloroacetic acid), and the product can be quantified using a colorimetric method.

  • Data Analysis:

    • Calculate the initial reaction velocities (v) from the linear portion of the progress curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

    • To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[5]

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_reagents Add Reagents to Wells plate->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate start_reaction Initiate Reaction with Enzyme pre_incubate->start_reaction monitor Monitor Reaction Progress start_reaction->monitor calc_velocity Calculate Initial Velocities monitor->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition calc_ic50 Determine IC50 Value plot_inhibition->calc_ic50 kinetic_studies Perform Kinetic Studies calc_ic50->kinetic_studies

Caption: Experimental workflow for validating enzyme inhibition.

G Phenylalanine L-Phenylalanine Tyrosine L-Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase (PAH) Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Phenylalanine metabolic pathway.[6][7]

References

Comparative

Efficacy of R- and S-Enantiomers of p-Chlorophenylalanine: A Review of Available Evidence

For researchers, scientists, and drug development professionals, understanding the stereospecific properties of pharmacological agents is crucial for optimizing therapeutic outcomes. This guide provides a comparative ove...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereospecific properties of pharmacological agents is crucial for optimizing therapeutic outcomes. This guide provides a comparative overview of the R- and S-enantiomers of p-chlorophenylalanine (PCPA), also known as fenclonine. While the user's initial query specified "dichlorophenylalanine," the relevant scientific literature predominantly refers to p-chlorophenylalanine.

p-Chlorophenylalanine is a widely recognized pharmacological tool used to investigate the role of serotonin in various physiological and pathological processes. Its primary mechanism of action is the irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] This inhibition leads to a profound and sustained depletion of serotonin in the central nervous system and peripheral tissues.[1][4]

A Note on Stereochemistry

As a chiral molecule, p-chlorophenylalanine exists as two non-superimposable mirror images, the R- and S-enantiomers. While it is a fundamental principle in pharmacology that enantiomers of a drug can exhibit significantly different biological activities, a comprehensive search of the available scientific literature reveals a notable lack of studies directly comparing the efficacy of the R- and S-enantiomers of p-chlorophenylalanine. The majority of published research has been conducted using the racemic mixture (DL-p-chlorophenylalanine) or does not specify the particular stereoisomer employed.

The IUPAC name for fenclonine is (S)-2-Amino-3-(4-chlorophenyl)propanoic acid, which suggests that the S-enantiomer is the biologically active form.[1] However, without direct comparative experimental data, this remains an inference.

Mechanism of Action: Serotonin Depletion

The established mechanism of action for p-chlorophenylalanine involves its role as a potent and irreversible inhibitor of tryptophan hydroxylase. This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan, a critical step in the serotonin synthesis pathway. By inactivating TPH, PCPA effectively halts the production of new serotonin molecules.[2]

The depletion of serotonin is a time-dependent process, with significant reductions observed within days of administration.[1] This makes PCPA a valuable tool for creating animal models of serotonin deficiency to study conditions such as depression, anxiety, and other neuropsychiatric disorders.

Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate HTP 5-Hydroxytryptophan Serotonin Serotonin (5-HT) HTP->Serotonin via AADC PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Irreversibly Inhibits TPH->HTP Catalyzes conversion

Figure 1: Simplified signaling pathway of serotonin synthesis and the inhibitory action of p-chlorophenylalanine (PCPA) on tryptophan hydroxylase (TPH).

Experimental Data: A Notable Gap

A thorough review of existing literature did not yield any studies that provide a direct quantitative comparison of the R- and S-enantiomers of p-chlorophenylalanine. Consequently, there is no available data to populate a comparative table of key efficacy parameters such as:

  • IC50/Ki values for Tryptophan Hydroxylase Inhibition: No studies were found that determined and compared the inhibitory potency of the individual enantiomers against TPH.

  • In Vivo Serotonin Depletion: There is a lack of comparative data on the extent and time course of serotonin depletion in the brain or other tissues following the administration of R-PCPA versus S-PCPA.

  • Pharmacokinetic Parameters: Information on the absorption, distribution, metabolism, and excretion (ADME) of the individual enantiomers is not available.

  • Pharmacodynamic Effects: No studies have directly compared the behavioral or physiological effects of the R- and S-enantiomers.

Experimental Protocols

Due to the absence of comparative studies, it is not possible to provide detailed experimental protocols for the evaluation of the individual R- and S-enantiomers of p-chlorophenylalanine. However, a general experimental workflow to conduct such a comparison can be conceptualized.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Comparison EnzymeAssay Tryptophan Hydroxylase Inhibition Assay DataAnalysis1 Determine IC50/Ki for R- and S-PCPA EnzymeAssay->DataAnalysis1 CompareEfficacy Compare Efficacy of R- and S-Enantiomers DataAnalysis1->CompareEfficacy AnimalDosing Administer R-PCPA, S-PCPA, or Vehicle to Animal Groups TissueCollection Collect Brain Tissue at Various Time Points AnimalDosing->TissueCollection BehavioralTesting Conduct Behavioral Assays (e.g., locomotor activity) AnimalDosing->BehavioralTesting HPLCanalysis Measure Serotonin and Metabolite Levels (HPLC) TissueCollection->HPLCanalysis HPLCanalysis->CompareEfficacy BehavioralTesting->CompareEfficacy

Figure 2: A conceptual experimental workflow for comparing the efficacy of R- and S-p-chlorophenylalanine.

A hypothetical study would involve the following key steps:

  • In Vitro Tryptophan Hydroxylase Inhibition Assay:

    • Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of each enantiomer for TPH.

    • Methodology: Recombinant TPH would be incubated with its substrate, tryptophan, and a cofactor in the presence of varying concentrations of R-PCPA and S-PCPA. The rate of product formation (5-hydroxytryptophan) would be measured, typically using high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

  • In Vivo Serotonin Depletion Study:

    • Objective: To compare the extent and duration of serotonin depletion in the brain following administration of each enantiomer.

    • Methodology: Separate groups of laboratory animals (e.g., rats or mice) would be administered equimolar doses of R-PCPA, S-PCPA, or a vehicle control. At various time points post-administration, brain tissue would be collected, and the levels of serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), would be quantified using HPLC.

  • Behavioral Assessments:

    • Objective: To determine if the enantiomers produce differential effects on behaviors known to be modulated by serotonin.

    • Methodology: Animals treated with each enantiomer or vehicle would be subjected to a battery of behavioral tests, such as open-field tests for locomotor activity, forced swim tests for depressive-like behavior, or elevated plus maze for anxiety-like behavior.

Conclusion

While p-chlorophenylalanine is a well-documented inhibitor of serotonin synthesis, there is a significant gap in the scientific literature regarding the comparative efficacy of its R- and S-enantiomers. The available information strongly suggests that the biological activity of p-chlorophenylalanine is likely stereospecific, with the S-enantiomer being the active form. However, without direct experimental evidence, this remains an assumption.

Future research is warranted to isolate and characterize the individual enantiomers of p-chlorophenylalanine and to conduct rigorous in vitro and in vivo studies to compare their pharmacological profiles. Such studies would provide valuable insights for researchers utilizing this compound as a tool for serotonin depletion and could inform the development of more specific and potent pharmacological agents targeting the serotonergic system.

References

Comparative

A Comparative Guide to 3,4-Dichlorophenylalanine and Other Non-Natural Phenylalanine Analogs for Researchers

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of 3,4-Dichlorophenylalanine with other non-natural phenylalanine analogs, focusing on their physicochemical pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-Dichlorophenylalanine with other non-natural phenylalanine analogs, focusing on their physicochemical properties, biological activities, and potential applications in research and drug development. The information is supported by available experimental data to aid in the selection of appropriate analogs for specific research needs.

Introduction to Non-Natural Phenylalanine Analogs

Non-natural amino acids are crucial tools in medicinal chemistry and chemical biology, offering a means to modulate the properties of peptides and proteins, develop novel therapeutic agents, and probe biological systems.[1][2] Phenylalanine, with its aromatic side chain, provides a versatile scaffold for chemical modification.[3] Halogenation of the phenyl ring, in particular, can significantly alter the physicochemical properties of the amino acid, influencing its biological activity and toxicity.[4] This guide focuses on 3,4-Dichlorophenylalanine and compares it with other key phenylalanine analogs.

Physicochemical Properties

The introduction of halogen atoms to the phenylalanine ring alters properties such as molecular weight, lipophilicity, and electronic character. These changes can impact protein-ligand interactions, membrane permeability, and metabolic stability.

PropertyL-Phenylalanine4-Fluorophenylalanine4-Chlorophenylalanine (p-Cl-Phe)3,4-Dichloro-L-phenylalanine
Molecular Weight ( g/mol ) 165.19183.18199.63[5]234.08[6]
Structure Phenyl groupPhenyl group with a fluorine atom at the 4-positionPhenyl group with a chlorine atom at the 4-positionPhenyl group with chlorine atoms at the 3- and 4-positions
Known Applications Protein synthesisIncorporation into peptides to enhance receptor affinity[7][8]Tryptophan hydroxylase inhibitor, serotonin depletion[9][10][11]Research chemical, intermediate in synthesis[12]

Biological Activity and Performance Data

The biological activity of phenylalanine analogs is diverse, ranging from enzyme inhibition to incorporation into proteins. The following tables summarize available quantitative data to facilitate comparison.

Enzyme Inhibition

Aromatic amino acid hydroxylases, such as tryptophan hydroxylase (TPH) and phenylalanine hydroxylase (PAH), are common targets for phenylalanine analogs.[10][13]

AnalogTarget EnzymeInhibition DataReference
p-Chlorophenylalanine (PCPA) Tryptophan Hydroxylase (TPH)Irreversible inhibitor[9][11]
3,4-Dichlorophenylalanine Tryptophan Hydroxylase (TPH)Potential inhibitor (qualitative)Inferred from structural similarity to other chlorinated phenylalanines
3,5-Diiodo-L-tyrosine AMPA/kainate receptor-mediated mEPSCsIC50: 104.6 ± 14.1 µM[4]
3,5-Dibromo-L-tyrosine AMPA/kainate receptor-mediated mEPSCsIC50: 127.5 ± 13.3 µM[4]
Cytotoxicity Data

The cytotoxicity of these analogs is a critical parameter for their potential therapeutic use.

AnalogCell LineCytotoxicity Data (LC50/IC50)Reference
p-Fluorophenylalanine Mice (in vivo)LD50: >1000 mg/kg (intraperitoneal)[4]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) HepG2 (wild type)LC50: 233.0 ± 19.7 µM[14][15]
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) HepG2 (CYP3A4 transfected)LC50: 160.2 ± 5.9 µM[14][15]
3,4-dichloro moiety containing indole–triazole scaffold HepG2Cell viability: 10.99 ± 0.59 (relative to controls)[16]

Signaling Pathways and Mechanisms of Action

Inhibition of Serotonin Synthesis by p-Chlorophenylalanine (PCPA)

p-Chlorophenylalanine is a well-characterized irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[9][11] This inhibition leads to a significant depletion of serotonin in the brain and other tissues.

Serotonin_Biosynthesis_Inhibition Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH FiveHTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) FiveHTP->AADC Serotonin Serotonin PCPA p-Chlorophenylalanine (PCPA) PCPA->TPH Inhibits TPH->FiveHTP AADC->Serotonin

Caption: Inhibition of the serotonin biosynthesis pathway by p-Chlorophenylalanine (PCPA).

Experimental Workflows

A systematic approach is necessary to compare the biological activities of different phenylalanine analogs. The following workflow outlines a general strategy for such a comparison.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Enzyme_Inhibition Enzyme Inhibition Assays (e.g., TPH, PAH) Cellular_Uptake Cellular Uptake and Transport Studies Enzyme_Inhibition->Cellular_Uptake Cytotoxicity Cytotoxicity Assays (e.g., MTT on HepG2) Cytotoxicity->Cellular_Uptake Receptor_Binding Receptor Binding Assays (e.g., Radioligand competition) Receptor_Binding->Cellular_Uptake Metabolic_Stability Metabolic Stability Assays Cellular_Uptake->Metabolic_Stability Pharmacokinetics Pharmacokinetic Profiling (ADME) Metabolic_Stability->Pharmacokinetics Toxicity In Vivo Toxicity Studies (e.g., LD50 determination) Pharmacokinetics->Toxicity Efficacy Efficacy in Disease Models Toxicity->Efficacy Start Select Phenylalanine Analogs for Comparison Start->Enzyme_Inhibition Start->Cytotoxicity Start->Receptor_Binding

References

Validation

Purity Confirmation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid: A Comparative Guide to Elemental Analysis

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients and research chemicals is a cornerstone of reliable and reproducible results. This guide provi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients and research chemicals is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of elemental analysis against other common purity determination methods for the non-natural amino acid, 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a compound of interest in drug discovery and development.

This document focuses on the utility of elemental analysis as a primary method for confirming the empirical formula and purity of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid. We present the theoretical elemental composition, a standard protocol for its determination, and a comparison with alternative analytical techniques.

Data Presentation: Elemental Composition Comparison

The purity of a synthesized batch of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid can be robustly assessed by comparing its experimentally determined elemental composition to the theoretical values derived from its molecular formula, C₉H₉Cl₂NO₂. The molecular weight of this compound is 234.08 g/mol . A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen is a strong indicator of high purity.

ElementTheoretical Percentage (%)Experimental Percentage (%)Acceptable Deviation (%)
Carbon (C)46.18Data Not Available± 0.4
Hydrogen (H)3.88Data Not Available± 0.4
Nitrogen (N)5.98Data Not Available± 0.4
Chlorine (Cl)30.29Data Not Available-
Oxygen (O)13.67Data Not Available-

Note: At the time of this publication, specific experimental elemental analysis data for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid was not publicly available. Researchers should analyze their own samples and compare the results to the theoretical values provided. The acceptable deviation is a general standard and may vary based on the instrumentation and laboratory.

Experimental Protocols

A detailed methodology is crucial for reproducible and accurate elemental analysis.

Protocol for Carbon, Hydrogen, and Nitrogen (CHN) Analysis

This procedure is based on the widely used combustion method.

1. Instrumentation: An automated CHNS elemental analyzer is required.

2. Sample Preparation:

  • Ensure the sample of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is homogenous and has been dried to a constant weight to remove any residual moisture.
  • Accurately weigh approximately 1-3 mg of the sample into a tin capsule.

3. Combustion:

  • The encapsulated sample is introduced into a combustion chamber heated to approximately 900-1000°C.
  • A pulse of pure oxygen is injected, leading to the flash combustion of the sample.

4. Reduction and Separation:

  • The resulting combustion gases (CO₂, H₂O, and NOx) are passed through a reduction tube containing copper to convert NOx to N₂.
  • The mixture of gases is then separated using a chromatographic column.

5. Detection and Quantification:

  • A thermal conductivity detector (TCD) measures the concentration of each gas (CO₂, H₂O, and N₂).
  • The instrument's software calculates the percentage of each element in the original sample based on the detector's response and the initial sample weight.

Mandatory Visualization

The following diagram illustrates the workflow for the purity confirmation of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, emphasizing the role of elemental analysis.

Purity_Confirmation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Evaluation Sample Sample Reception (2-Amino-3-(3,4-dichlorophenyl)propanoic acid) Preparation Sample Preparation (Drying, Weighing) Sample->Preparation EA Elemental Analysis (CHN) Preparation->EA Primary Analysis Alt_Methods Alternative Methods (e.g., HPLC, LC-MS) Preparation->Alt_Methods Orthogonal Analysis Data_Analysis Data Analysis & Comparison EA->Data_Analysis Alt_Methods->Data_Analysis Purity_Confirm Purity Confirmation Data_Analysis->Purity_Confirm Results Match Theoretical Values Impurity_Detected Impurity Detected Data_Analysis->Impurity_Detected Discrepancy Observed

Caption: Workflow for Purity Confirmation of an Amino Acid Analog.

Comparison with Other Analytical Methods

While elemental analysis is a powerful tool for confirming the empirical formula, it is often used in conjunction with other methods to provide a comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of non-volatile compounds. HPLC can separate the target compound from its impurities, providing a percentage purity based on the relative peak areas. It is particularly useful for detecting and quantifying organic impurities that may not significantly alter the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. LC-MS is invaluable for identifying the molecular weight of the main component and characterizing any impurities present.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents, GC-MS is the method of choice. It can separate and identify these impurities with high sensitivity.

  • Titration: Acid-base titration can be used to determine the purity of acidic or basic compounds like amino acids. For 2-Amino-3-(3,4-dichlorophenyl)propanoic acid, a potentiometric titration could be employed to quantify the amount of the amino acid present.

Comparative

The Elusive Effects of 3,4-Dichlorophenylalanine: A Scientific Inquiry Reveals a Scarcity of Data

Despite a comprehensive search of scientific literature and chemical databases, a detailed comparative analysis of the in vitro and in vivo effects of 3,4-Dichlorophenylalanine (3,4-DCPA) cannot be provided at this time...

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, a detailed comparative analysis of the in vitro and in vivo effects of 3,4-Dichlorophenylalanine (3,4-DCPA) cannot be provided at this time due to a significant lack of publicly available research data.

Researchers, scientists, and drug development professionals seeking to understand the specific biological activities of 3,4-Dichlorophenylalanine will find a notable absence of quantitative data, such as IC50 values, enzyme inhibition constants (Ki), and specific physiological or toxicological effects from controlled experimental studies. This scarcity of information prevents the creation of a detailed comparison guide, structured data tables, and the visualization of its signaling pathways and experimental workflows as requested.

Initial investigations into the effects of 3,4-DCPA are often confounded by research on structurally similar but distinct compounds. The majority of available literature focuses on p-chlorophenylalanine (PCPA) , a well-characterized inhibitor of the enzyme tryptophan hydroxylase, which is the rate-limiting step in the synthesis of the neurotransmitter serotonin. While both are chlorinated derivatives of phenylalanine, their biological activities cannot be assumed to be identical. Furthermore, search results are frequently populated with studies on 3,4-dichloroaniline (DCA) , a metabolite of some herbicides with its own distinct toxicological profile.

A broader inquiry into halogenated derivatives of L-phenylalanine has revealed research into their potential neuroprotective effects through the modulation of glutamatergic synaptic transmission. For instance, some studies have explored the antiglutamatergic activity of other halogenated phenylalanine analogs. While this provides a potential avenue for future investigation into the pharmacological profile of 3,4-DCPA, it does not offer specific data on its interaction with tryptophan hydroxylase or its in vivo consequences.

The Path Forward: A Call for Research

The current lack of specific data on 3,4-Dichlorophenylalanine highlights a gap in the scientific understanding of this compound. To enable a thorough comparison of its in vitro and in vivo effects, future research should focus on:

  • In Vitro Enzyme Inhibition Assays: Detailed kinetic studies are needed to determine if 3,4-DCPA inhibits tryptophan hydroxylase or other enzymes, and to quantify its potency (e.g., IC50, Ki).

  • Cell-Based Assays: Studies using relevant cell lines (e.g., neuronal cells, enterochromaffin cells) could elucidate the cellular mechanisms of action and any cytotoxic effects.

  • In Vivo Animal Studies: Controlled animal studies are required to investigate the pharmacokinetic and pharmacodynamic properties of 3,4-DCPA, including its effects on neurotransmitter levels in the brain and periphery, as well as any behavioral or physiological changes.

Without such foundational research, a comprehensive and objective comparison guide for 3,4-Dichlorophenylalanine remains an endeavor for future scientific exploration. Researchers interested in this compound are encouraged to undertake these necessary studies to illuminate its biological effects.

Comparative

Benchmarking the synthesis of dichlorophenylalanine against other methods

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive benchmark of synthetic methodologies for dichlorophenylalanine, a crucial building block in pharmaceutical development....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of synthetic methodologies for dichlorophenylalanine, a crucial building block in pharmaceutical development. We offer an objective comparison of various chemical and enzymatic approaches, supported by experimental data, to aid researchers in selecting the optimal strategy for their specific needs.

Data Presentation: A Comparative Analysis of Synthesis Methods

The following table summarizes the key performance indicators for different methods of dichlorophenylalanine synthesis. The data has been compiled from various scientific publications and patents to provide a clear comparison of yield, purity, reaction time, and other critical parameters.

MethodIsomerStarting MaterialsYield (%)Purity/ee (%)Reaction TimeKey AdvantagesKey Disadvantages
Asymmetric Phase-Transfer Catalysis 3,5-dichloroN-(diphenylmethylene)glycine tert-butyl ester, 3,5-dichlorobenzyl bromide9796 ee48 hHigh enantioselectivity, mild conditions.[1]Long reaction time, requires chiral catalyst.[1]
Enzymatic Synthesis (Phenylalanine Ammonia Lyase) General HalogenatedHalogenated (E)-cinnamic acid, AmmoniaGoodHighNot specifiedHigh stereoselectivity, environmentally friendly.[2]Substrate scope may be limited, requires enzyme.[2]
Erlenmeyer-Plöchl Synthesis RacemicDichlorobenzaldehyde, N-acetylglycine, Acetic anhydride, Sodium acetateNot specifiedRacemicNot specifiedReadily available starting materials, well-established.[3]Produces racemic mixture requiring resolution, harsh reagents.[3]
Strecker Synthesis RacemicDichlorobenzaldehyde, Ammonia, CyanideNot specifiedRacemicNot specifiedOne-pot reaction, versatile for various aldehydes.[4][5]Use of highly toxic cyanide, produces racemic mixture.[4][5]
From Dichloroaniline 2,6-dichloroN,N'-di(o-chlorophenyl)urea>76HighNot specifiedHigh yield, low-cost starting materials.[6]Multi-step process, use of strong acids.[6]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed in this guide.

Asymmetric Phase-Transfer Catalysis for (R)-3,5-Dichlorophenylalanine[1]

This method utilizes a chiral phase-transfer catalyst to achieve high enantioselectivity.

  • Materials: N-(diphenylmethylene)glycine tert-butyl ester, 3,5-dichlorobenzyl bromide, Cinchona alkaloid-derived phase-transfer catalyst, Toluene, 50% aqueous KOH.

  • Procedure:

    • To a solution of N-(diphenylmethylene)glycine tert-butyl ester and the chiral catalyst in toluene, add 3,5-dichlorobenzyl bromide.

    • Cool the mixture to -20 °C and add 50% aqueous KOH.

    • Stir the reaction mixture vigorously at -20 °C for 48 hours.

    • After the reaction is complete, quench with water and extract the product with an organic solvent.

    • The organic layer is then dried and concentrated.

    • The resulting product is deprotected using acidic conditions to yield the final amino acid.

    • Purify the product by recrystallization or chromatography.

Enzymatic Synthesis of Halogenated L-Phenylalanine using Phenylalanine Ammonia Lyase (PAL)[2]

This biocatalytic approach offers a green and highly stereoselective route to L-amino acids.

  • Materials: Halogenated (E)-cinnamic acid, Phenylalanine ammonia lyase (PAL), Ammonium buffer (e.g., ammonium carbonate/ammonium hydroxide), appropriate solvent (e.g., water).

  • Procedure:

    • Dissolve the halogenated (E)-cinnamic acid in the ammonium buffer.

    • Add the Phenylalanine Ammonia Lyase enzyme to the solution.

    • Incubate the reaction mixture at a controlled temperature (typically 30-40 °C) with gentle agitation.

    • Monitor the progress of the reaction by HPLC or other suitable analytical methods.

    • Once the reaction reaches completion, the enzyme can be removed by filtration (if immobilized) or denaturation followed by centrifugation.

    • The product is then isolated from the aqueous solution, which may involve techniques like ion-exchange chromatography or crystallization.

Erlenmeyer-Plöchl Synthesis of Racemic Dichlorophenylalanine[3]

A classic method for the synthesis of α-amino acids from aldehydes.

  • Materials: Dichlorobenzaldehyde, N-acetylglycine, Acetic anhydride, Anhydrous sodium acetate.

  • Procedure:

    • A mixture of the dichlorobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate in acetic anhydride is heated under reflux.

    • The reaction results in the formation of an azlactone intermediate.

    • The azlactone is then hydrolyzed using an acid or base to open the ring and form the α,β-unsaturated N-acylamino acid.

    • Subsequent reduction of the double bond (e.g., using sodium amalgam or catalytic hydrogenation) yields the racemic N-acyl-dichlorophenylalanine.

    • Finally, the acyl group is removed by hydrolysis to give racemic dichlorophenylalanine.

    • The final product is purified by recrystallization.

Strecker Synthesis of Racemic Dichlorophenylalanine[4][5]

A one-pot reaction for the synthesis of amino acids from aldehydes.

  • Materials: Dichlorobenzaldehyde, Ammonia (or an ammonium salt like ammonium chloride), a cyanide source (e.g., potassium cyanide), a suitable solvent (e.g., methanol/water).

  • Procedure:

    • The dichlorobenzaldehyde is dissolved in the solvent, and ammonia/ammonium salt is added.

    • The cyanide source is then added to the mixture, leading to the formation of an α-aminonitrile.

    • The reaction is typically stirred at room temperature or with gentle heating.

    • After the formation of the aminonitrile is complete, the nitrile group is hydrolyzed to a carboxylic acid by heating with a strong acid or base.

    • The resulting racemic dichlorophenylalanine is then isolated and purified, usually by crystallization.

Visualizing the Synthesis Pathways

The following diagrams illustrate the general workflows and logical relationships of the described synthetic methods.

G cluster_chemical Chemical Synthesis cluster_asymmetric Asymmetric cluster_racemic Racemic cluster_enzymatic Enzymatic Synthesis Glycine Derivative Glycine Derivative Asymmetric Alkylation Asymmetric Alkylation Glycine Derivative->Asymmetric Alkylation Chiral Catalyst Protected Dichlorophenylalanine Protected Dichlorophenylalanine Asymmetric Alkylation->Protected Dichlorophenylalanine Dichlorobenzyl Halide Dichlorobenzyl Halide Dichlorobenzyl Halide->Asymmetric Alkylation Deprotection Deprotection Protected Dichlorophenylalanine->Deprotection Enantiopure Dichlorophenylalanine Enantiopure Dichlorophenylalanine Deprotection->Enantiopure Dichlorophenylalanine Dichlorobenzaldehyde Dichlorobenzaldehyde Erlenmeyer-Plöchl Erlenmeyer-Plöchl Dichlorobenzaldehyde->Erlenmeyer-Plöchl Strecker Synthesis Strecker Synthesis Dichlorobenzaldehyde->Strecker Synthesis NH3, CN- Azlactone Intermediate Azlactone Intermediate Erlenmeyer-Plöchl->Azlactone Intermediate N-acetylglycine N-acetylglycine N-acetylglycine->Erlenmeyer-Plöchl Hydrolysis & Reduction Hydrolysis & Reduction Azlactone Intermediate->Hydrolysis & Reduction Racemic Dichlorophenylalanine Racemic Dichlorophenylalanine Hydrolysis & Reduction->Racemic Dichlorophenylalanine alpha-Aminonitrile alpha-Aminonitrile Strecker Synthesis->alpha-Aminonitrile Hydrolysis Hydrolysis alpha-Aminonitrile->Hydrolysis Hydrolysis->Racemic Dichlorophenylalanine Dichlorocinnamic Acid Dichlorocinnamic Acid Enzymatic Amination Enzymatic Amination Dichlorocinnamic Acid->Enzymatic Amination Phenylalanine Ammonia Lyase L-Dichlorophenylalanine L-Dichlorophenylalanine Enzymatic Amination->L-Dichlorophenylalanine Ammonia Ammonia Ammonia->Enzymatic Amination

Caption: General workflows for chemical and enzymatic synthesis of dichlorophenylalanine.

G Start Select Synthesis Path Racemic Racemic Synthesis (Strecker / Erlenmeyer-Plöchl) Start->Racemic Asymmetric Asymmetric Synthesis (Chemical or Enzymatic) Start->Asymmetric RacemicProduct Racemic Dichlorophenylalanine Racemic->RacemicProduct PureEnantiomer Enantiomerically Pure Dichlorophenylalanine Asymmetric->PureEnantiomer Resolution Chiral Resolution Resolution->PureEnantiomer RacemicProduct->Resolution

Caption: Decision pathway for obtaining enantiomerically pure dichlorophenylalanine.

References

Validation

Comparative Study of Amino Acid Transporters for Dichlorophenylalanine

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key amino acid transporters—LAT1, ASCT2, and B0AT1—in the transport of dichloropheny...

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key amino acid transporters—LAT1, ASCT2, and B0AT1—in the transport of dichlorophenylalanine. This analysis is supported by available experimental data on related compounds and detailed experimental protocols.

Executive Summary

The transport of synthetic amino acids like dichlorophenylalanine is of significant interest for drug delivery and therapeutic applications. This guide focuses on three major amino acid transporters: L-type Amino Acid Transporter 1 (LAT1), Alanine-Serine-Cysteine Transporter 2 (ASCT2), and B⁰AT1 (SLC6A19). While specific kinetic data for dichlorophenylalanine is limited, this comparison draws upon studies of structurally similar halogenated phenylalanine analogs to infer the transport efficiency of these transporters.

Comparative Analysis of Transporter Performance

A direct quantitative comparison of dichlorophenylalanine transport across LAT1, ASCT2, and B⁰AT1 is challenging due to the lack of specific kinetic data for this compound. However, by examining data for phenylalanine and its halogenated analogs, we can infer potential transport efficiencies.

TransporterSubstrate Analogs StudiedApparent Affinity (Kᵢ/Kₘ)Maximum Velocity (Vₘₐₓ)Key Characteristics
LAT1 Phenylalanine, 2-Iodo-L-phenylalanineHigh (Kᵢ for 2-I-Phe: 13.7 ± 1.1 µM)Moderate (Vₘₐₓ for 2-I-Phe efflux is ~50% of Phe)Transports large, neutral, and aromatic amino acids. Known to transport various drug-like molecules.
ASCT2 Phenylalanine, Phenylglycine analogsModerate to Low (Generally prefers smaller neutral amino acids)Data for halogenated Phe analogs unavailable.Na⁺-dependent transporter for small and neutral amino acids. L-4-chloro-phenylglycine acts as an inhibitor.[1]
B⁰AT1 PhenylalanineModerate (Kₘ for Phe: ~4 mM)[2]Data for halogenated Phe analogs unavailable.Na⁺-dependent transporter for a broad range of neutral amino acids.

Note: The provided Kᵢ and Vₘₐₓ values for LAT1 are for 2-Iodo-L-phenylalanine and serve as a proxy for dichlorophenylalanine. The actual values for dichlorophenylalanine may vary. Data for ASCT2 and B⁰AT1 with halogenated phenylalanine analogs is not available in the reviewed literature.

Detailed Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments cited in the evaluation of amino acid transporters.

Radiolabeled Amino Acid Uptake Assay in HEK293 Cells

This protocol is adapted for determining the kinetics of dichlorophenylalanine uptake in human embryonic kidney 293 (HEK293) cells stably expressing the transporter of interest (e.g., LAT1, ASCT2, or B⁰AT1).

Materials:

  • HEK293 cells stably expressing the transporter of interest

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 24-well plates

  • Hanks' Balanced Salt Solution (HBSS)

  • Radiolabeled [³H] or [¹⁴C]-dichlorophenylalanine

  • Unlabeled dichlorophenylalanine

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed the stably transfected HEK293 cells onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO₂ incubator.

  • Cell Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed HBSS to remove any residual amino acids.

  • Pre-incubation: Add 500 µL of HBSS to each well and incubate for 10 minutes at 37°C to deplete intracellular amino acid pools.

  • Uptake Initiation: Aspirate the pre-incubation buffer. Add 500 µL of HBSS containing a range of concentrations of radiolabeled dichlorophenylalanine (e.g., 0.1 µM to 1 mM) to initiate the uptake. For competition assays, include a fixed concentration of radiolabeled substrate with increasing concentrations of unlabeled dichlorophenylalanine.

  • Uptake Termination: After a predetermined time (e.g., 1-5 minutes, within the linear range of uptake), rapidly terminate the transport by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

  • Cell Lysis: Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add an appropriate volume of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min). Calculate the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Amino Acid Transport Assay in Xenopus Oocytes

The Xenopus oocyte expression system is a powerful tool for characterizing transporter function.[3][4][5][6]

Materials:

  • Mature female Xenopus laevis frogs

  • Oocyte harvesting and defolliculation solutions

  • cRNA encoding the transporter of interest (LAT1, ASCT2, or B⁰AT1)

  • Microinjection setup

  • Barth's solution

  • Radiolabeled [³H] or [¹⁴C]-dichlorophenylalanine

  • Unlabeled dichlorophenylalanine

  • Scintillation counter

Procedure:

  • Oocyte Preparation: Harvest and enzymatically defolliculate stage V-VI oocytes from a mature female Xenopus laevis.

  • cRNA Injection: Inject each oocyte with approximately 50 ng of the transporter-encoding cRNA. Inject a control group of oocytes with water.

  • Expression: Incubate the injected oocytes in Barth's solution at 18°C for 2-3 days to allow for transporter expression.

  • Uptake Assay:

    • Wash the oocytes with transport buffer (e.g., ND96).

    • Incubate groups of oocytes (e.g., 8-10 per group) in transport buffer containing various concentrations of radiolabeled dichlorophenylalanine.

    • After a defined incubation period, terminate the uptake by washing the oocytes rapidly with ice-cold transport buffer.

  • Quantification: Lyse individual oocytes and measure the accumulated radioactivity by scintillation counting.

  • Data Analysis: Subtract the uptake measured in water-injected oocytes (background) from the uptake in cRNA-injected oocytes. Calculate kinetic parameters as described for the HEK293 cell assay.

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating Transporter Activity

The activity of amino acid transporters is often regulated by complex intracellular signaling pathways, which can impact nutrient sensing, cell growth, and metabolism.

  • LAT1: LAT1 expression and activity are closely linked to the mTORC1 signaling pathway .[7][8][9] Leucine, a primary substrate of LAT1, is a potent activator of mTORC1. This creates a positive feedback loop where LAT1-mediated leucine uptake promotes cell growth and proliferation through mTORC1 activation.

LAT1_mTOR_Pathway Leucine Extracellular Leucine LAT1 LAT1 Leucine->LAT1 Transport IntraLeucine Intracellular Leucine LAT1->IntraLeucine mTORC1 mTORC1 IntraLeucine->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Figure 1. Simplified diagram of the LAT1-mTORC1 signaling pathway.

  • ASCT2: The expression and stability of ASCT2 can be influenced by the PI3K/Akt and MAPK signaling pathways .[10][11] These pathways are often activated by growth factors and are central to cell survival and proliferation. Their influence on ASCT2 suggests a mechanism for coordinating amino acid uptake with cellular growth signals.

ASCT2_Signaling_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates MAPK MAPK Pathway Receptor->MAPK Activates Akt Akt PI3K->Akt ASCT2 ASCT2 Expression & Stability Akt->ASCT2 Regulates MAPK->ASCT2 Regulates GlutamineUptake Glutamine Uptake ASCT2->GlutamineUptake

Figure 2. Regulation of ASCT2 by PI3K/Akt and MAPK signaling pathways.

  • B⁰AT1: The cell surface expression and function of B⁰AT1 are critically dependent on its association with accessory proteins, namely angiotensin-converting enzyme 2 (ACE2) in the intestine and collectrin in the kidney.[8][9][12][13][14] This interaction is essential for the proper trafficking of B⁰AT1 to the plasma membrane.

B0AT1_Regulation B0AT1_protein B⁰AT1 Protein Complex B⁰AT1-Accessory Protein Complex B0AT1_protein->Complex ACE2 ACE2 (Intestine) ACE2->Complex Collectrin Collectrin (Kidney) Collectrin->Complex Trafficking Membrane Trafficking Complex->Trafficking Functional_B0AT1 Functional B⁰AT1 at Plasma Membrane Trafficking->Functional_B0AT1

Figure 3. Regulation of B⁰AT1 by accessory proteins ACE2 and Collectrin.

Experimental Workflow for Dichlorophenylalanine Uptake Assay

The following diagram illustrates a typical workflow for conducting a radiolabeled dichlorophenylalanine uptake experiment in a cell-based system.

Uptake_Workflow start Start seed_cells Seed Transfected Cells in 24-well Plate start->seed_cells culture Culture Overnight seed_cells->culture wash1 Wash with HBSS culture->wash1 preincubate Pre-incubate in HBSS wash1->preincubate add_substrate Add Radiolabeled Dichlorophenylalanine preincubate->add_substrate incubate_uptake Incubate for Uptake (1-5 min) add_substrate->incubate_uptake terminate Terminate Uptake & Wash with Cold HBSS incubate_uptake->terminate lyse Lyse Cells terminate->lyse measure Measure Radioactivity (Scintillation Counting) lyse->measure analyze Data Analysis (Normalize to Protein) measure->analyze end End analyze->end

Figure 4. Experimental workflow for a radiolabeled amino acid uptake assay.

Conclusion

This comparative guide highlights the current understanding of dichlorophenylalanine transport by LAT1, ASCT2, and B⁰AT1. While LAT1 emerges as a strong candidate for transporting this synthetic amino acid, further research is imperative to quantify the transport kinetics of dichlorophenylalanine by ASCT2 and B⁰AT1. The provided experimental protocols and an overview of regulatory signaling pathways offer a framework for future investigations in this area, which is crucial for the rational design of drugs targeting these transporters and for advancing our understanding of amino acid transport biology.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid: A Guide for Laboratory Professionals

Essential guidance for the safe handling and disposal of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is critical for ensuring personnel safety and regulatory compliance within research and development environments. This...

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is critical for ensuring personnel safety and regulatory compliance within research and development environments. This document outlines the necessary procedures, immediate safety protocols, and disposal plans for this halogenated amino acid derivative.

2-Amino-3-(3,4-dichlorophenyl)propanoic acid and its analogs are classified as irritants, causing skin, eye, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory during handling.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][4]

Immediate Safety and Handling Protocols

In the event of exposure, immediate action is crucial. For skin contact, flush the affected area with plenty of soap and water.[1][2] If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][2] In case of inhalation, move the individual to fresh air and ensure they are in a comfortable breathing position.[1][2] Seek medical attention if irritation persists or if you feel unwell.[1][2]

Contaminated clothing should be removed immediately and washed before reuse.[1][2] Always wash hands thoroughly after handling the compound.[1][2]

Storage: Store 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] It should be stored locked up and segregated from incompatible materials.[1][2][5]

Step-by-Step Disposal Procedure

The primary disposal method for 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is to treat it as hazardous chemical waste.[1][6] It must be disposed of at an approved waste disposal plant.[1][2][3] Do not allow the product to enter drains, waterways, or soil.[1][5]

1. Waste Identification and Segregation:

  • This compound is a halogenated organic compound.

  • It is crucial to keep halogenated waste separate from non-halogenated waste streams.[4][7][8] Mixing them can increase disposal costs and may lead to dangerous chemical reactions.[4][9]

  • Do not mix with acidic or alkaline waste streams, heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[4][7]

2. Containerization:

  • Use a designated, compatible, and leak-proof container for collecting the waste.[4][8][10] The container must have a secure, tight-fitting lid and be kept closed when not in use.[4][10]

  • The container should be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Waste: 2-Amino-3-(3,4-dichlorophenyl)propanoic acid".[4][10] Avoid using abbreviations or chemical formulas on the label.[10]

3. Accumulation and Storage of Waste:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]

  • The storage area must be cool, dry, and well-ventilated.[4][10]

  • Ensure the waste container is stored in secondary containment to prevent spills.[4]

4. Disposal Request and Pickup:

  • Once the container is nearly full (typically around three-quarters full), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[4]

  • Follow your institution's specific procedures for requesting a waste pickup, which may involve completing an online form or attaching a hazardous waste tag with detailed information about the contents.[4]

5. Decontamination of Empty Containers:

  • Empty containers that held 2-Amino-3-(3,4-dichlorophenyl)propanoic acid must also be disposed of as hazardous waste unless properly decontaminated.[8]

  • Triple rinsing the container with a suitable solvent is a common practice. The rinsate must be collected and disposed of as hazardous waste.[5][8]

Quantitative Data Summary

ParameterValue/InstructionSource
Disposal Code (General) P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]
Waste Segregation Keep halogenated and non-halogenated waste separate.[4][7][8]
Incompatible Wastes Acids, bases, heavy metals, pesticides, cyanides, "P-listed" wastes.[4][7]
Container Labeling "Hazardous Waste" + Full Chemical Name.[4][10]
Container Status Keep closed when not in use.[4][8][10]

Disposal Workflow

DisposalWorkflow Disposal Workflow for 2-Amino-3-(3,4-dichlorophenyl)propanoic Acid cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a Labeled, Compatible Waste Container segregate->container store Store in a Designated Satellite Accumulation Area container->store secondary Use Secondary Containment store->secondary closed Keep Container Tightly Closed secondary->closed request Request Waste Pickup (via EHS/Contractor) closed->request end End: Approved Disposal request->end

Caption: Decision workflow for the proper disposal of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

References

Handling

Personal protective equipment for handling 2-Amino-3-(3,4-dichlorophenyl)propanoic acid

This guide provides immediate, essential safety and logistical information for handling 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a laboratory setting. The following procedures are designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-Amino-3-(3,4-dichlorophenyl)propanoic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling, use, and disposal of this compound.

Hazard Identification and Personal Protective Equipment

2-Amino-3-(3,4-dichlorophenyl)propanoic acid is classified as an irritant. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The primary hazards associated with this chemical are skin, eye, and respiratory irritation[1][2].

Summary of Hazards:

Hazard StatementClassificationGHS Pictogram
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

Recommended Personal Protective Equipment (PPE):

Protection TypeRecommended EquipmentRationale & Best Practices
Eye/Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for larger quantities or when splashing is likely[1].Standard safety glasses are insufficient. Ensure eyewear is tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166[1].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Glove material should be selected based on the specific laboratory conditions and duration of use. Always inspect gloves for integrity before use and wash hands thoroughly after handling[1][3].
Skin and Body Protection A laboratory coat and close-toed footwear are the minimum requirements. For operations with a higher risk of exposure, chemical-resistant aprons or coveralls should be worn[1][3].Protective clothing should be selected based on the potential hazards in the workplace. Contaminated clothing should be removed immediately and washed before reuse[1][4].
Respiratory Protection Use only in a well-ventilated area. If engineering controls (e.g., fume hood) are not sufficient to control airborne concentrations, a NIOSH-approved respirator should be used[1].Respirators are not a substitute for effective engineering controls. Ensure proper fit and training before using a respirator[1].

Operational Plan for Safe Handling

A systematic approach to handling 2-Amino-3-(3,4-dichlorophenyl)propanoic acid is essential to minimize risk.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Avoid direct contact with skin, eyes, and clothing[1].

    • Minimize dust generation and accumulation when working with the solid form[4].

    • Avoid breathing dust, fumes, or vapors[1][4].

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday[1][4].

    • Do not eat, drink, or smoke in the laboratory area[4].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][4].

    • Keep away from incompatible substances and sources of ignition[1][4].

    • The container should be stored locked up[1][4].

Disposal Plan

Proper disposal of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Characterization: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification[1].

  • Containerization:

    • Place the chemical waste into a suitable, labeled disposal container.

    • Do not reuse empty containers; they should be disposed of as unused product[1].

  • Disposal:

    • Dispose of the contents and container at an approved waste disposal plant[1][4].

    • Do not allow the product to enter drains, other waterways, or the soil[1][4].

  • Spill Cleanup:

    • In case of a spill, prevent further leakage if it is safe to do so.

    • Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable disposal container[1][4].

    • Consult local regulations for appropriate disposal methods[1][4].

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of 2-Amino-3-(3,4-dichlorophenyl)propanoic acid.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area prep_ppe->prep_setup handle_chem Handle Chemical prep_setup->handle_chem post_decon Decontaminate Work Area handle_chem->post_decon disp_waste Dispose of Waste in Labeled Container handle_chem->disp_waste post_wash Wash Hands Thoroughly post_decon->post_wash post_wash->disp_waste disp_container Dispose of Empty Container disp_waste->disp_container

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(3,4-dichlorophenyl)propanoic acid
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